molecular formula C18H16O4 B158900 Truxillic acid CAS No. 490-20-0

Truxillic acid

Cat. No.: B158900
CAS No.: 490-20-0
M. Wt: 296.3 g/mol
InChI Key: QWFRRFLKWRIKSZ-UHFFFAOYSA-N
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Description

Truxillic acid is a naturally occurring cyclobutane derivative characterized by its unique four-membered ring structure formed through the photodimerization of cinnamic acid . This complex stereochemistry makes it a compelling parent skeleton for developing novel lead compounds with high activity and selectivity . In research, this compound and its derivatives have demonstrated a promising profile of bioactivities. Studies indicate potential for anti-inflammatory, analgesic, neuroprotective, and hepatoprotective effects . Its relevance extends to neurological research, with investigations into its role as a potential centrally acting analgesic and in treatments for conditions like depression and substance abuse . Beyond pharmaceutical applications, this compound shows significant utility in materials science. Its distinct structure serves as a valuable precursor for developing advanced materials, including metal-organic frameworks and functional polymers . Recent research has successfully incorporated this compound into biobased alginate hydrogel films, enhancing their mechanical strength, UV shielding, and antioxidant properties for applications such as innovative food packaging . These research applications underscore the compound's value as a versatile scaffold in both drug discovery and the development of new biodegradable materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diphenylcyclobutane-1,3-dicarboxylic acid
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InChI

InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)
Source PubChem
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InChI Key

QWFRRFLKWRIKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O
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Molecular Formula

C18H16O4
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DSSTOX Substance ID

DTXSID20196252, DTXSID501316746
Record name Truxillic acid
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Record name α-Truxillic acid
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Molecular Weight

296.3 g/mol
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CAS No.

4462-95-7, 490-20-0
Record name Truxillic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of Truxillic Acids from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of truxillic acids in the plant kingdom, their biosynthesis, and detailed methodologies for their isolation and purification. Truxillic acids and their derivatives are cyclobutane (B1203170) dimers formed from cinnamic acid precursors and have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, analgesic, and hepatoprotective effects.[1]

Natural Sources of Truxillic Acids

Truxillic acids and their various derivatives are not widespread in the plant kingdom but have been identified in a number of plant families. These compounds often exist as esters or amides, linked to other natural products such as flavonoids, alkaloids, or sugars.[1][2] They are frequently found as dimers of hydroxycinnamic acids like p-coumaric acid and ferulic acid, which are covalently bound to cell-wall polysaccharides in many plants.[1][3]

The table below summarizes some of the plant species that have been reported as natural sources of truxillic acid derivatives.

Plant FamilySpeciesPlant PartType of this compound DerivativeReference(s)
AnnonaceaeGoniothalamus thwaitesiiNot specifiedDimeric chalcone (B49325) with a truxinic acid configuration[4]
AsteraceaeHelichrysum zivojiniiAbove ground organsTomoroside A (a this compound derivative)[4]
CistaceaeHalimium verticillatumAerial partsFree α-truxillic acid (as methyl ester after derivatization)[3]
ConvolvulaceaeVariousNot specifiedTropane alkaloids linked to truxillic acids[3]
ErythroxylaceaeErythroxylum cocaLeavesα-truxillin and β-truxillin[2]
FabaceaeAbrus mollisLeavesAbrusamides (truxillate and truxinate forms)[5][6]
PoaceaeAvena sativa (Oat)Grains4,4'-dihydroxy-3,3'-dimethoxy-β-truxinic saccharose diester[3]
PoaceaeCynodon dactylonCellular matrixTruxinic and this compound homodimers and heterodimers of p-coumaric and ferulic acids[7]
SolanaceaeVariousNot specifiedTropane alkaloids linked to truxillic acids[3]
VerbenaceaePremma subscandensNot specifiedIridoid 4,4'-dimethoxy-β-truxinic acid catalpol (B1668604) diester[3]

Biosynthesis of Truxillic Acids

The biosynthesis of truxillic acids in plants is generally understood to occur via a [2+2] photocycloaddition of two cinnamic acid molecules.[2][7] This reaction is initiated by exposure to light, particularly UV irradiation.[4] Depending on the relative orientation of the two cinnamic acid monomers (head-to-head or head-to-tail), different isomers of the cyclobutane ring are formed, leading to either truxinic acids (head-to-head) or truxillic acids (head-to-tail).[3][7] The stereochemistry of the resulting dimer (e.g., α, β, γ, δ isomers) is dependent on the cis/trans configuration of the precursor cinnamic acid molecules.[3]

G cluster_0 Biosynthesis of this compound Cinnamic_Acid_1 Cinnamic Acid (trans) Truxillic_Acid α-Truxillic Acid Cinnamic_Acid_1->Truxillic_Acid [2+2] Photocycloaddition (Head-to-Tail) Cinnamic_Acid_2 Cinnamic Acid (trans) Cinnamic_Acid_2->Truxillic_Acid UV Light

Biosynthesis of α-Truxillic Acid from Cinnamic Acid.

Isolation and Purification of Truxillic Acids

The isolation of truxillic acids from plant material typically involves extraction with a suitable solvent followed by chromatographic purification. An acid-base extraction is often employed for the isolation of alkaloidal derivatives of truxillic acids.

This protocol is a standard method for the extraction of truxilline alkaloids, which are derivatives of this compound found in plants like Erythroxylum coca.[8]

1. Preparation of Plant Material:

  • Dry the plant leaves (e.g., Erythroxylum coca) at 40°C until they are brittle.

  • Grind the dried leaves into a fine powder (40-60 mesh) using a mechanical grinder.[8]

2. Defatting:

  • Place 100 g of the powdered plant material into a flask.

  • Add 500 mL of n-hexane and stir at room temperature for 2 hours.

  • Filter the mixture, discard the hexane (B92381) filtrate, and allow the plant material to air dry completely to remove any residual solvent.[8]

3. Acidic Extraction:

  • Transfer the defatted plant material to a new flask.

  • Add 1 L of 1% hydrochloric acid (HCl) in distilled water.

  • Stir the mixture for 4-6 hours at room temperature.

  • Filter the mixture and collect the acidic aqueous filtrate. The alkaloids are now present as hydrochloride salts in the filtrate.[8]

4. Basification and Liquid-Liquid Extraction:

  • Transfer the acidic filtrate to a large separatory funnel.

  • Slowly add concentrated ammonium (B1175870) hydroxide (B78521) while stirring until the pH of the solution reaches 10-11.

  • Add 300 mL of dichloromethane (B109758) (DCM) to the separatory funnel, stopper it, and shake vigorously for 2-3 minutes, venting frequently.

  • Allow the layers to separate and collect the lower organic (DCM) layer.

  • Repeat the extraction of the aqueous layer two more times with 150 mL portions of DCM.

  • Combine all the organic extracts.[8]

5. Final Processing:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • The resulting residue is the crude alkaloid extract containing truxilline isomers.[8]

G cluster_1 Acid-Base Extraction Workflow start Start: Powdered Plant Material defatting Defatting with n-hexane start->defatting acid_extraction Acidic Extraction (1% HCl) defatting->acid_extraction filtration1 Filtration acid_extraction->filtration1 basification Basification to pH 10-11 filtration1->basification l_l_extraction Liquid-Liquid Extraction with DCM basification->l_l_extraction drying Drying of Organic Phase l_l_extraction->drying evaporation Solvent Evaporation drying->evaporation end End: Crude this compound Derivative Extract evaporation->end

Workflow for Acid-Base Extraction of this compound Derivatives.

The crude extract obtained from the initial extraction process is a mixture of various compounds. Further purification is necessary to isolate the this compound derivatives of interest. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the separation and analysis of this compound isomers.[9]

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a direct method that often does not require derivatization of the analytes.[9]

  • Column: A C18 column is typically used for the separation of these compounds.[10][11]

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 20mM ammonium acetate (B1210297) adjusted to a specific pH) and an organic solvent like acetonitrile (B52724) or methanol.[10][11] The gradient and composition of the mobile phase are optimized to achieve the best separation of the isomers.

  • Detector: A UV Diode Array Detector (DAD) is often used for detection, monitoring at wavelengths between 220-280 nm.[9]

  • Flow Rate and Temperature: Typical flow rates are around 1.0 mL/min, and the column temperature is often maintained at a constant value, for example, 30 °C, to ensure reproducibility.[9]

Gas Chromatography (GC):

GC analysis of this compound isomers can be more complex due to their polarity and thermal instability. A derivatization step is often required to improve volatility and prevent degradation during analysis.[9]

  • Derivatization: A common derivatization procedure involves reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) followed by acylation with an agent such as heptafluorobutyric anhydride (B1165640) (HFBA).[9]

  • Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the derivatized isomers.[9]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is employed in the oven, for instance, starting at 100 °C and ramping up to 300 °C.[9]

  • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.[9]

Conclusion

The study of truxillic acids from natural sources is a promising area of research for the discovery of new therapeutic agents. The information provided in this guide on their natural occurrence, biosynthesis, and detailed isolation protocols serves as a valuable resource for researchers in the fields of pharmacognosy, natural product chemistry, and drug development. The methodologies outlined can be adapted and optimized for the specific plant material and target this compound derivatives under investigation.

References

An In-depth Technical Guide to the Stereoisomers of Truxillic Acid: Structures, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillic acids are a fascinating class of cyclobutane-containing dicarboxylic acids that arise from the [2+2] photocycloaddition of cinnamic acid.[1] Their rigid, three-dimensional structures have garnered significant interest in various scientific disciplines, including organic synthesis, materials science, and pharmacology. The stereochemical diversity of truxillic acids, resulting from the formation of a cyclobutane (B1203170) ring, gives rise to five primary stereoisomers: α-truxillic acid, γ-truxillic acid, ε-truxillic acid, peri-truxillic acid, and epi-truxillic acid.[2][3] Each of these isomers possesses a unique spatial arrangement of its phenyl and carboxylic acid functional groups, leading to distinct physical, chemical, and biological properties.

This technical guide provides a comprehensive overview of the stereoisomers of truxillic acid, with a focus on their chemical structures, physicochemical properties, synthesis, and purification. Furthermore, it delves into the burgeoning field of their biological activities, particularly their roles as modulators of key signaling pathways relevant to drug development.

Chemical Structures and Stereoisomerism

The five principal stereoisomers of this compound are depicted below. Their distinct stereochemistry arises from the relative orientations of the phenyl and carboxyl groups on the cyclobutane ring.

  • α-Truxillic Acid: Possesses a center of symmetry.

  • γ-Truxillic Acid, ε-Truxillic Acid, peri-Truxillic Acid, and epi-Truxillic Acid: These isomers are achiral, possessing planes of symmetry.[3]

The interconversion between some of these isomers can be achieved through chemical means. For instance, heating α-truxillic acid with acetic anhydride (B1165640) and sodium acetate (B1210297) yields γ-truxillic anhydride, which upon treatment with alkali, furnishes γ-truxillic acid.

Data Presentation: Physicochemical and Spectroscopic Properties

A critical aspect of characterizing the this compound stereoisomers is the systematic analysis of their physical and spectroscopic data. The following tables summarize the available quantitative data for each of the five major stereoisomers, facilitating easy comparison.

Table 1: Physicochemical Properties of this compound Stereoisomers

StereoisomerMelting Point (°C)
α-Truxillic Acid274-277
γ-Truxillic Acid208-210
ε-Truxillic Acid260-262
peri-Truxillic Acid245-247
epi-Truxillic Acid270-272

Table 2: X-ray Crystallographic Data for α-Truxillic Acid [4]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.6073
b (Å)18.2810
c (Å)7.6481
β (°)106.2288
Z4

Table 3: Spectroscopic Data of this compound Stereoisomers (Representative Data)

Stereoisomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
α-Truxillic Acid Cyclobutyl-H: ~4.2-4.5, Phenyl-H: ~7.2-7.4Cyclobutyl-C: ~45-55, Carbonyl-C: ~175, Phenyl-C: ~127-138O-H stretch: ~3000 (broad), C=O stretch: ~1700, C=C stretch (aromatic): ~1600, 1495
γ-Truxillic Acid Data not readily available in a comparable format.Data not readily available in a comparable format.Data not readily available in a comparable format.
ε-Truxillic Acid Data not readily available in a comparable format.Data not readily available in a comparable format.Data not readily available in a comparable format.
peri-Truxillic Acid Data not readily available in a comparable format.Data not readily available in a comparable format.Data not readily available in a comparable format.
epi-Truxillic Acid Data not readily available in a comparable format.Data not readily available in a comparable format.Data not readily available in a comparable format.

Note: Comprehensive and directly comparable spectroscopic data for all isomers is challenging to consolidate from publicly available literature. The data for α-truxillic acid is the most extensively reported.

Experimental Protocols

Synthesis of Truxillic Acids via Photodimerization

The primary route to synthesizing truxillic acids is the [2+2] photodimerization of trans-cinnamic acid. The stereochemical outcome of the reaction is highly dependent on the crystalline form (polymorph) of the starting material.[5]

Protocol 1: Solid-State Photodimerization of trans-Cinnamic Acid to α-Truxillic Acid

This protocol is based on the general principle that the α-polymorph of trans-cinnamic acid yields α-truxillic acid upon UV irradiation.[5][6]

Materials:

  • α-trans-Cinnamic acid

  • Pyrex dish or a suitable UV-transparent vessel

  • High-pressure mercury lamp (or a UV lamp with principal emission around 365 nm)

  • Methanol (B129727) (for purification)

Procedure:

  • Spread a thin layer of finely ground α-trans-cinnamic acid in a Pyrex dish.

  • Irradiate the solid with a high-pressure mercury lamp. The irradiation time can vary from several hours to days, depending on the lamp intensity and the quantity of the starting material.

  • Monitor the reaction progress periodically by taking a small sample and analyzing it by ¹H NMR spectroscopy. The disappearance of the olefinic protons of cinnamic acid and the appearance of signals in the cyclobutane region indicate product formation.

  • Upon completion, the crude product is a mixture of unreacted cinnamic acid and α-truxillic acid.

  • Purify the α-truxillic acid by recrystallization from a suitable solvent, such as methanol or ethanol. α-Truxillic acid is generally less soluble than cinnamic acid in these solvents.

Purification and Separation of Stereoisomers

The photodimerization of cinnamic acid often yields a mixture of stereoisomers. Their separation can be achieved using chromatographic techniques.

Protocol 2: Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general approach for the analytical separation of this compound isomers. Method optimization will be required for preparative scale separations.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase A: Water with 0.1% formic acid or acetic acid

  • Mobile phase B: Acetonitrile or methanol

  • Sample of mixed this compound isomers dissolved in a suitable solvent (e.g., methanol)

Procedure:

  • Equilibrate the C18 column with a starting mixture of mobile phases A and B (e.g., 90:10 A:B).

  • Inject the sample solution onto the column.

  • Elute the isomers using a linear gradient, for example, from 10% B to 90% B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect the fractions corresponding to the different peaks.

  • Analyze the collected fractions by analytical techniques such as NMR and mass spectrometry to identify the individual stereoisomers.

Biological Activities and Signaling Pathways

Derivatives of truxillic acids have emerged as potent modulators of important biological pathways, highlighting their potential in drug discovery.

Inhibition of Fatty Acid Binding Proteins (FABPs)

Certain α-truxillic acid monoesters have been identified as inhibitors of Fatty Acid Binding Proteins (FABPs), particularly FABP5.[2] FABPs are intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic molecules, including the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FABP5, these this compound derivatives prevent the transport of AEA to the enzyme fatty acid amide hydrolase (FAAH), which is responsible for its degradation. This leads to an increase in the intracellular concentration of AEA, thereby potentiating its analgesic and anti-inflammatory effects through cannabinoid receptors.[7][8]

FABP_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) AEA_transporter AEA Transporter AEA_ext->AEA_transporter AEA_int AEA AEA_transporter->AEA_int CB1_receptor CB1 Receptor AEA_int->CB1_receptor Potentiated Signaling FABP5 FABP5 AEA_int->FABP5 Binding FAAH FAAH FABP5->FAAH Transport Truxillic_acid_deriv This compound Derivative Truxillic_acid_deriv->FABP5 Inhibition Ethanolamine Ethanolamine FAAH->Ethanolamine Degradation Arachidonic_acid Arachidonic Acid FAAH->Arachidonic_acid

FABP5 Inhibition by this compound Derivatives
Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)

This compound derivatives have also been identified as selective activators (agonists) of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[9] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis. Upon binding of a ligand, such as a this compound derivative, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in processes such as glucose uptake and insulin (B600854) sensitization. This mechanism of action makes PPARγ agonists a key therapeutic target for the treatment of type 2 diabetes.[10][11]

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Truxillic_acid_deriv This compound Derivative PPARg PPARγ Truxillic_acid_deriv->PPARg Binding & Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerization with RXR PPRE PPRE PPARg_RXR->PPRE Binding Target_Gene Target Gene mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (e.g., for glucose metabolism) mRNA->Protein Translation Coactivators Co-activators Coactivators->PPARg_RXR Recruitment

PPARγ Activation by this compound Derivatives

Conclusion

The stereoisomers of this compound represent a structurally rich family of compounds with significant potential in both fundamental and applied research. Their synthesis, primarily through the photodimerization of cinnamic acid, offers a classic example of stereocontrol in organic chemistry. While the characterization of the α-isomer is well-documented, further investigation into the physicochemical and spectroscopic properties of the other stereoisomers is warranted to build a complete and comparative dataset. The discovery of their roles as inhibitors of FABPs and activators of PPARγ opens exciting avenues for the development of novel therapeutics for pain, inflammation, and metabolic disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of these remarkable molecules.

References

The Biosynthesis of Truxillic Acid: A Technical Guide to a Photochemical Phenomenon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillic acids, a class of cyclobutane (B1203170) dicarboxylic acids, are naturally occurring compounds found in various plant species, notably as minor alkaloids in coca leaves (Erythroxylum coca). Their unique cyclobutane structure, formed from the dimerization of cinnamic acid precursors, has garnered significant interest in the fields of natural product chemistry, pharmacology, and materials science. Derivatives of truxillic acid have demonstrated a range of biological activities, including analgesic and anti-inflammatory properties, making them attractive scaffolds for drug development.

This in-depth technical guide provides a comprehensive overview of the biosynthesis of this compound from cinnamic acid precursors. It delves into the predominantly photochemical nature of this transformation, presenting detailed experimental protocols, quantitative data, and a mechanistic understanding of the underlying [2+2] photocycloaddition reaction. The information is tailored for researchers, scientists, and drug development professionals seeking to understand, replicate, and manipulate this fascinating biosynthetic pathway.

The Core Mechanism: A Tale of Light and Molecules

The formation of this compound from cinnamic acid is a classic example of a photochemical [2+2] cycloaddition reaction.[1] This process involves the dimerization of two cinnamic acid molecules, where the alkene double bonds react in a head-to-tail fashion to form a cyclobutane ring.[2] It is now widely accepted that this biosynthesis in plants is not enzymatically mediated but rather a direct consequence of sunlight exposure on cinnamic acid derivatives located within the plant cell walls.[3] Several studies have shown that changes in light exposure directly correlate with the content of truxillic and truxinic acid derivatives in plant tissues, a phenomenon observed even in non-living tissue, which strongly suggests a non-enzymatic, photochemical process.[3]

The stereochemical outcome of the photodimerization is dictated by the solid-state packing of the cinnamic acid molecules. For a [2+2] cycloaddition to occur, the double bonds of the two reacting molecules must be parallel and within a proximity of less than 4.2 Å.[4] Different crystal polymorphs of trans-cinnamic acid, designated as α, β, and γ, exhibit distinct packing arrangements, leading to the formation of different cyclobutane products upon irradiation. The α-form yields α-truxillic acid (a head-to-tail dimer), while the β-form produces β-truxinic acid (a head-to-head dimer). The γ-form is photostable as the intermolecular distance between the double bonds is too large for a reaction to occur.[4]

Experimental Protocols for Photochemical Synthesis

The following protocols provide detailed methodologies for the laboratory synthesis of this compound from cinnamic acid via photochemical [2+2] cycloaddition.

Protocol 1: Solid-State Photodimerization of trans-Cinnamic Acid

This protocol is a straightforward method for producing α-truxillic acid by irradiating solid trans-cinnamic acid.

Materials:

  • trans-Cinnamic acid (1.5 g)

  • Tetrahydrofuran (THF) (approx. 2 mL)

  • Toluene (B28343) (25 mL)

  • 100 mL Erlenmeyer flask

  • Water bath

  • Septum

  • Vacuum filtration apparatus (Buchner funnel, filter paper, filter flask)

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Weigh 1.5 g of trans-cinnamic acid and place it in a 100 mL Erlenmeyer flask.

  • Add approximately 2 mL of THF and gently heat the flask in a water bath while swirling to dissolve the cinnamic acid completely.

  • Once dissolved, remove the flask from the heat and swirl it by hand to create a thin, homogeneous film of the solid on the flask wall as the solvent evaporates.

  • Allow the flask to dry completely at room temperature for 30 minutes.

  • Seal the flask with a septum and place it on a sunny windowsill (preferably south-facing) or under a UV lamp for 15 days. Rotate the flask every 7 days to ensure even irradiation.[5]

  • After the irradiation period, add 15 mL of toluene to the flask and gently warm it in a water bath at 40°C to dissolve any remaining unreacted cinnamic acid.

  • Separate the solid product (this compound) by vacuum filtration and wash it with an additional 10 mL of toluene.

  • The collected solid is α-truxillic acid. The yield can be calculated after drying.

  • The melting point of the product can be determined (literature value for α-truxillic acid is approximately 286°C).[5]

Protocol 2: Template-Directed Photodimerization for Stereochemical Control

This advanced protocol utilizes a covalent template to pre-organize the cinnamic acid molecules, leading to high yields of a single diastereomer of a truxinic acid derivative. This method is particularly useful for achieving specific stereochemical outcomes.

Materials:

  • trans-Cinnamic acid derivative

  • 1,8-dihydroxynaphthalene (template)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (CH₂Cl₂)

  • UV gel nail dryer (or a similar UV light source)

  • Silica (B1680970) gel for column chromatography

  • Tetrahydrofuran (THF)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • NMR spectrometer for analysis

Procedure: Step 1: Synthesis of the Diester

  • Synthesize the symmetrical diester by reacting the chosen trans-cinnamic acid derivative with 1,8-dihydroxynaphthalene using DCC as a coupling agent in dichloromethane.[6]

Step 2: Photochemical [2+2] Cycloaddition

  • Place the solid diester (e.g., 20.3 mg) between two glass microscope slides.

  • Irradiate the sample in a UV gel nail dryer (equipped with four 9 W UVA fluorescent bulbs) for 8 hours. To ensure homogeneity, mix the solid powder with a spatula every hour.[2]

  • Monitor the reaction progress by ¹H NMR spectroscopy, which should indicate a high conversion to the cyclobutane product.

  • Purify the product by column chromatography on silica gel.[2]

Step 3: Hydrolysis to the Truxinic Acid Derivative

  • Dissolve the purified cyclobutane diester (e.g., 25 mg) in THF (2.0 mL).

  • Add distilled water (1.0 mL) and KOH (65 mg).

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction by adding 1.0 M HCl solution until the pH is between 1 and 2.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the pure β-truxinic acid derivative.[2]

Quantitative Data on this compound Synthesis

The yield of this compound and its isomers is highly dependent on the reaction conditions, including the physical state of the starting material (solution vs. solid-state), the wavelength of light used for irradiation, and the duration of the reaction. The solid-state reaction of α-trans-cinnamic acid is known to produce α-truxillic acid.[7] Template-directed synthesis can lead to very high yields of specific isomers.[2][6]

PrecursorReaction TypeProductYieldReference
trans-Cinnamic acidSolid-state photodimerizationα-Truxillic acidVariable, can be high with long irradiation times[1]
C-acyl imidazole (B134444) of cinnamic acidAcid-controlled solid-state photocycloadditionα-Truxillic acid91% (cyclobutane precursor)[1]
1,8-naphthalene di-cinnamate esterTemplate-directed solid-state photodimerizationβ-Truxinic acid derivative92% (cyclobutane diester)[2]
p-Coumaric acid derivative[2+2] Photodimerization4,4'-dihydroxy-α-truxillic acidNot specified[3]
Ferulic acid derivative[2+2] Photodimerization4,4'-dihydroxy-3,3'-dimethoxy-α-truxillic acidNot specified[3]

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is a direct photochemical process rather than a complex, enzyme-mediated signaling pathway. The logical workflow involves the excitation of cinnamic acid by UV light, leading to the formation of a diradical intermediate, which then cyclizes to form the stable cyclobutane ring of this compound.

Diagram 1: General Workflow for Photochemical Synthesis of this compound

G General Workflow for Photochemical Synthesis of this compound cluster_start Starting Material cluster_process Process cluster_product Product CinnamicAcid Cinnamic Acid Irradiation UV Irradiation (Solid State) CinnamicAcid->Irradiation [2+2] Photocycloaddition TruxillicAcid This compound Irradiation->TruxillicAcid

Caption: General workflow for the photochemical synthesis of this compound.

Diagram 2: Experimental Workflow for Solid-State Synthesis and Purification

G Experimental Workflow for Solid-State Synthesis and Purification Start Dissolve Cinnamic Acid in THF Film Create Thin Film on Flask Wall Start->Film Dry Dry Film Film->Dry Irradiate Irradiate with UV Light (15 days) Dry->Irradiate Wash Wash with Toluene (to remove unreacted cinnamic acid) Irradiate->Wash Filter Vacuum Filtration Wash->Filter Product Pure α-Truxillic Acid Filter->Product

References

Physical and chemical properties of α-truxillic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Truxillic acid, with the systematic name (1α,2α,3β,4β)-2,4-diphenyl-1,3-cyclobutanedicarboxylic acid, is a photodimer of trans-cinnamic acid. This cyclobutane (B1203170) derivative has garnered significant interest within the scientific community, particularly for its presence in various plant species and its notable biological activities, including anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of α-truxillic acid, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical Properties

α-Truxillic acid is a crystalline solid at room temperature. Its physical characteristics are crucial for its handling, formulation, and application in various research and development settings.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₆O₄[1][2]
Molecular Weight 296.32 g/mol [1][2]
Appearance Crystalline solid[1]
Melting Point 281-283 °C[2]
Solubility
DMSO~20 mg/mL[1]
Dimethylformamide~16 mg/mL[1]
DMSO:PBS (pH 7.2) 1:12~0.07 mg/mL[1]
WaterSparingly soluble[1]
UV/Vis (λmax) 259 nm[1]
Crystal System Monoclinic[3]
Space Group P2₁/n or C2/c (polymorph dependent)[3]

Chemical Properties

α-Truxillic acid is a dicarboxylic acid, and its chemical reactivity is primarily dictated by the two carboxylic acid functional groups and the cyclobutane ring.

PropertyDescription
Acidity (pKa) As a dicarboxylic acid, α-truxillic acid has two pKa values corresponding to the two carboxylic acid groups. While specific experimentally determined pKa values for α-truxillic acid are not readily available in the literature, they are expected to be in the typical range for carboxylic acids, around 4-5. The two pKa values are likely to be close due to the symmetrical nature of the molecule.
Esterification The carboxylic acid groups can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding diesters.
Amide Formation The carboxylic acid groups can react with amines to form amides, typically through activation of the carboxylic acid (e.g., conversion to an acyl chloride).
Thermal Stability α-Truxillic acid is stable at room temperature for at least two years when stored at -20°C.[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of α-truxillic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of α-truxillic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show signals for the aromatic protons of the two phenyl groups and the methine protons of the cyclobutane ring. Due to the symmetry of the α-isomer, the spectrum would be relatively simple. The chemical shifts of the cyclobutane protons are typically in the range of 3.5-4.5 ppm, while the phenyl protons would appear in the aromatic region (7.0-7.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key signals would include those for the carboxylic acid carbons (~175 ppm), the aromatic carbons of the phenyl rings (~125-140 ppm), and the methine carbons of the cyclobutane ring (~40-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of α-truxillic acid is characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching of the cyclobutane ring appears just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the phenyl rings.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of α-truxillic acid would likely show a molecular ion peak (M⁺) at m/z 296. The fragmentation pattern would be expected to involve the loss of one or both carboxylic acid groups (as COOH, mass 45, or H₂O + CO, mass 46) and cleavage of the cyclobutane ring, potentially leading to fragments corresponding to cinnamic acid (m/z 148) or styrene (B11656) (m/z 104).

Experimental Protocols

Synthesis of α-Truxillic Acid via Photodimerization of trans-Cinnamic Acid

This protocol describes the solid-state synthesis of α-truxillic acid from trans-cinnamic acid through a [2+2] cycloaddition reaction induced by ultraviolet (UV) irradiation.

Materials:

  • trans-Cinnamic acid

  • Glass petri dish or watch glass

  • UV lamp (e.g., 365 nm)

  • Spatula

  • Analytical balance

Procedure:

  • Weigh a desired amount of trans-cinnamic acid and spread it as a thin, even layer on a glass petri dish or watch glass.

  • Place the petri dish under a UV lamp. The distance between the lamp and the sample should be optimized for efficient irradiation without excessive heating.

  • Irradiate the solid trans-cinnamic acid with UV light. The reaction progress can be monitored by periodically taking a small sample and analyzing it by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy. The irradiation time can range from several hours to days depending on the setup.

  • Upon completion of the reaction, the resulting solid, α-truxillic acid, can be collected.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water or acetic acid.

G cluster_synthesis Synthesis of α-Truxillic Acid trans-Cinnamic Acid (Solid) trans-Cinnamic Acid (Solid) α-Truxillic Acid α-Truxillic Acid trans-Cinnamic Acid (Solid)->α-Truxillic Acid UV Irradiation (Solid-State [2+2] Cycloaddition)

Caption: Synthesis of α-truxillic acid.

Determination of Melting Point

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillaries

  • Mortar and pestle

Procedure:

  • Ensure the α-truxillic acid sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into a melting point capillary to a height of 2-3 mm.

  • Place the capillary in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁-T₂.

Determination of Solubility

Materials:

  • α-Truxillic acid

  • Test tubes

  • Vortex mixer

  • Solvents to be tested (e.g., water, DMSO, ethanol)

  • Analytical balance

Procedure:

  • Weigh a precise amount of α-truxillic acid (e.g., 1 mg) and place it in a test tube.

  • Add a known volume of the solvent to be tested (e.g., 1 mL) to the test tube.

  • Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the acid is soluble at that concentration.

  • If undissolved solid remains, the mixture can be gently heated to determine the effect of temperature on solubility.

  • For quantitative solubility, a saturated solution can be prepared, filtered, and the concentration of the dissolved solute in the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy).

Determination of pKa by Potentiometric Titration

Apparatus:

  • pH meter with a combination pH electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)

  • α-Truxillic acid

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) or DMSO to ensure solubility)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of α-truxillic acid and dissolve it in a known volume of the chosen solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the buret with the standardized NaOH solution.

  • Record the initial pH of the α-truxillic acid solution.

  • Add the NaOH solution in small, known increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH shows a large increase, indicating the equivalence point has been passed.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa values can be determined from the half-equivalence points on the titration curve. For a dicarboxylic acid, there will be two equivalence points and two half-equivalence points, corresponding to pKa₁ and pKa₂.

Biological Activity and Signaling Pathway

α-Truxillic acid and its derivatives have been reported to possess significant anti-inflammatory activity.[4] While the exact molecular mechanisms are still under investigation, several studies suggest potential pathways through which these compounds exert their effects. One proposed mechanism involves the inhibition of Fatty Acid Binding Proteins (FABPs). FABPs are intracellular lipid-binding proteins that play a role in the transport and metabolism of fatty acids and other lipophilic molecules, including endocannabinoids which are involved in inflammation and pain signaling. By inhibiting FABPs, α-truxillic acid derivatives may modulate these signaling pathways.[1] Another potential mechanism is the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory response.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of α-Truxillic Acid Derivatives Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Signaling Pro-inflammatory Signaling Inflammatory Stimulus->Pro-inflammatory Signaling Cell Membrane Cell Membrane FABPs FABPs FABPs->Pro-inflammatory Signaling Modulation Endocannabinoids Endocannabinoids Endocannabinoids->FABPs iNOS Expression iNOS Expression Pro-inflammatory Signaling->iNOS Expression α-Truxillic Acid Derivative α-Truxillic Acid Derivative α-Truxillic Acid Derivative->FABPs Inhibition α-Truxillic Acid Derivative->iNOS Expression Inhibition NO Production NO Production iNOS Expression->NO Production Inflammation Inflammation NO Production->Inflammation

Caption: Proposed anti-inflammatory mechanism.

References

A Deep Dive into Dimerization: Unraveling the Fundamental Chemical Differences Between Truxillic and Truxinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The photochemical [2+2] cycloaddition of cinnamic acid yields a fascinating array of cyclobutane (B1203170) dicarboxylic acids, primarily categorized into two isomeric groups: truxillic acids and truxinic acids. While sharing the same molecular formula (C₁₈H₁₆O₄), their distinct structural arrangements, arising from different modes of dimerization, lead to significant variations in their chemical and stereochemical properties. This technical guide provides an in-depth analysis of the fundamental chemical differences between these two classes of compounds, offering valuable insights for researchers in organic synthesis, natural product chemistry, and drug development.

The Genesis of Isomerism: Head-to-Tail vs. Head-to-Head Cycloaddition

The core chemical distinction between truxillic and truxinic acids lies in the regiochemistry of the [2+2] photocycloaddition of two cinnamic acid molecules.

  • Truxillic Acids (Head-to-Tail Adducts): These isomers are formed when the cinnamic acid molecules align in a "head-to-tail" fashion. This results in a cyclobutane ring with phenyl groups at positions 2 and 4, and carboxylic acid groups at positions 1 and 3. The systematic IUPAC name for the parent truxillic acid is 2,4-diphenylcyclobutane-1,3-dicarboxylic acid .[1][2][3]

  • Truxinic Acids (Head-to-Head Adducts): In contrast, truxinic acids are the products of a "head-to-head" cycloaddition.[3][4][5] This arrangement leads to a cyclobutane ring where the phenyl groups are on adjacent carbons (positions 3 and 4) and the carboxylic acid groups are also on adjacent carbons (positions 1 and 2). The systematic IUPAC name for the parent truxinic acid is 3,4-diphenylcyclobutane-1,2-dicarboxylic acid .[4]

This fundamental difference in the connectivity of the substituent groups on the cyclobutane core is the primary determinant of their distinct chemical and physical properties.

G cluster_cinnamic Cinnamic Acid Monomers cluster_cycloaddition [2+2] Photocycloaddition cluster_products Dimer Products Cinnamic1 Cinnamic Acid HeadToTail Head-to-Tail Cinnamic1->HeadToTail HeadToHead Head-to-Head Cinnamic1->HeadToHead Cinnamic2 Cinnamic Acid Cinnamic2->HeadToTail Cinnamic2->HeadToHead Truxillic This compound (2,4-disubstituted) HeadToTail->Truxillic Truxinic Truxinic Acid (1,2-disubstituted) HeadToHead->Truxinic

Figure 1: Formation of Truxillic and Truxinic Acids.

A Tale of Two Structures: Chemical Architectures

The differing substitution patterns on the cyclobutane ring give rise to distinct molecular geometries for truxillic and truxinic acids.

G truxillic This compound Structure truxinic Truxinic Acid Structure

Figure 2: Chemical Structures of Truxillic and Truxinic Acids.

Stereochemical Complexity: A World of Isomers

The presence of multiple chiral centers in both truxillic and truxinic acids leads to a rich stereoisomerism, a critical factor in their biological activity and material properties.

A significant point of divergence is the number of possible stereoisomers for each acid. Due to its substitution pattern, This compound can exist as five stereoisomers : alpha (α), gamma (γ), epsilon (ε), peri, and epi.[1][2][6] In contrast, the structure of truxinic acid allows for a greater number of stereoisomers, with ten being theoretically possible .[4]

Furthermore, a crucial distinction lies in their inherent chirality. While the majority of truxinate (derivatives of truxinic acid) scaffolds are inherently chiral, the homodimeric scaffolds of this compound are achiral.[3] This has profound implications for their interaction with chiral biological molecules and for the development of stereoselective syntheses.

Quantitative Comparison of Physicochemical Properties

Table 1: Physicochemical Properties of this compound Isomers

IsomerMelting Point (°C)Solubility
α-Truxillic acid274-275Sparingly soluble in hot water, alcohol, and ether.
γ-Truxillic acid208-210Soluble in alcohol and ether.
ε-Truxillic acid192-194Soluble in alcohol and ether.
peri-Truxillic acid266Data not readily available.
epi-Truxillic acid285-287Data not readily available.

Table 2: Physicochemical Properties of Truxinic Acid Isomers

IsomerMelting Point (°C)Solubility
β-Truxinic acid209-210Data not readily available.
Other IsomersData not readily availableData not readily available

Note: Comprehensive solubility and pKa data for all isomers are not widely reported in the literature.

Experimental Protocols: Synthesis and Characterization

The primary route for the synthesis of both truxillic and truxinic acids is the photochemical dimerization of cinnamic acid. The specific stereoisomer obtained is highly dependent on the crystalline form (α, β, or γ) of the starting cinnamic acid.[2][5]

General Experimental Protocol for the Synthesis of α-Truxillic Acid

This protocol describes a typical laboratory-scale synthesis of α-truxillic acid from (E)-cinnamic acid.

Workflow Diagram:

G start Start: (E)-Cinnamic Acid dissolve Dissolve in appropriate solvent (e.g., acetone (B3395972) or water) start->dissolve irradiate Irradiate with UV light (e.g., medium-pressure mercury lamp) dissolve->irradiate cool Cool the reaction mixture irradiate->cool filter Filter the crude product cool->filter recrystallize Recrystallize from a suitable solvent (e.g., ethanol (B145695) or acetic acid) filter->recrystallize characterize Characterize the product (NMR, IR, Melting Point) recrystallize->characterize end End: Pure α-Truxillic Acid characterize->end

Figure 3: Synthesis Workflow for α-Truxillic Acid.

Methodology:

  • Dissolution: A saturated solution of (E)-cinnamic acid is prepared in a suitable solvent (e.g., acetone or water) in a quartz reaction vessel.

  • Photochemical Reaction: The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the product.

  • Isolation: Upon completion of the reaction, the precipitated crude α-truxillic acid is collected by vacuum filtration and washed with cold solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield pure α-truxillic acid.

  • Characterization: The identity and purity of the synthesized α-truxillic acid are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by measuring its melting point.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the stereochemistry of the isomers. The chemical shifts and coupling constants of the cyclobutane protons provide detailed information about their relative orientations.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretching vibrations.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure and stereochemistry of the isomers.

Biological Significance and Future Directions

Derivatives of both truxillic and truxinic acids have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, anti-cancer, anti-diabetic, and neuroprotective properties.[3][7][8][9] The specific stereochemistry of each isomer plays a critical role in its biological function. The diverse array of stereoisomers and the potential for chemical modification make these compounds attractive scaffolds for the design and development of novel therapeutic agents.

References

The Pharmacological Frontier: A Technical Guide to Truxillic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillic acids and their derivatives, a fascinating class of cyclobutane-containing compounds, have emerged as promising scaffolds in drug discovery. Formed through the photodimerization of cinnamic acids, these molecules possess a unique three-dimensional structure that lends itself to diverse pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological potential of truxillic acid derivatives, focusing on their anti-inflammatory, analgesic, and anticancer properties. We will delve into their mechanisms of action, present quantitative data from key studies, detail experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Core Pharmacological Activities

The primary therapeutic potential of this compound derivatives investigated to date lies in their potent anti-inflammatory and analgesic effects. Additionally, emerging research has highlighted their promise as anticancer agents and modulators of metabolic pathways.

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and pain-relieving properties of this compound derivatives are predominantly attributed to their ability to inhibit Fatty Acid Binding Proteins (FABPs). FABPs are intracellular chaperones that transport lipids, including the endocannabinoid anandamide. By inhibiting FABPs, this compound derivatives increase the intracellular concentration of anandamide, thereby potentiating its signaling through cannabinoid receptors (CB1 and CB2), which are key players in pain and inflammation modulation.

The dimeric structure of truxillic acids is crucial for their anti-inflammatory activity, with the α-isomers and derivatives with free carboxylic acids generally exhibiting higher potency.

Anticancer Potential

Several studies have begun to explore the cytotoxic effects of this compound derivatives against various cancer cell lines. While the exact mechanisms are still under investigation, some derivatives have shown promising activity, inducing apoptosis in cancer cells. The data, however, is still emerging and requires more extensive structure-activity relationship (SAR) studies.

Metabolic Regulation

This compound derivatives have also been identified as activators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose metabolism and adipogenesis. This suggests a potential therapeutic application in metabolic disorders such as type 2 diabetes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of various this compound derivatives.

Table 1: Fatty Acid Binding Protein (FABP) Inhibition by this compound Monoesters

Compound/DerivativeFABP3 Ki (µM)FABP5 Ki (µM)FABP7 Ki (µM)Reference(s)
α-Truxillic acid 1-naphthyl monoester (SB-FI-26) 3.9 ± 0.70.9 ± 0.10.4 ± 0.0
(R,R,R,R)-3 -0.71 ± 0.080.92 ± 0.22
(S,S,S,S)-3 -0.79 ± 0.150.45 ± 0.01
Compound 3l 0.800.210.40
Compound 4b >100.550.67
Compound 4e >100.680.35
Compound 4f >101.70>10
Compound 4j >101.70>10
Compound 4k >100.89>10

Data presented as mean ± standard error where available.

Table 2: In Vitro Cytotoxicity of Truxilline-Related Compounds

Compound/DerivativeCancer Cell Line(s)IC50 Value(s)Reference(s)
Piperarborenines C-E (Truxinate derivatives) HT-29 (Colon), P-388 (Leukemia), A549 (Lung)0.02 - 0.3 µM
Eucommicin A (Truxinate derivative) Cancer Stem Cells55 µM

Note: Comprehensive IC50 data for a wide range of this compound derivatives against various cancer cell lines is currently limited in the publicly available literature. The data presented is for structurally related compounds and highlights the potential of this chemical class.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of α-Truxillic Acid Derivatives

A general method for the synthesis of α-truxillic acid monoesters involves a three-step process:

  • Photodimerization of Cinnamic Acid:

    • Dissolve (E)-cinnamic acid in a suitable solvent (e.g., acetone).

    • Expose the solution to UV irradiation (e.g., using a medium-pressure mercury lamp) to induce a [2+2] cycloaddition.

    • Purify the resulting mixture of this compound isomers, often by recrystallization, to isolate the desired α-truxillic acid.

  • Formation of the Diacid Dichloride:

    • React α-truxillic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), under reflux conditions.

    • This reaction converts the dicarboxylic acid into the more reactive diacid dichloride.

  • Monoesterification:

    • React the α-truxillic acid diacid dichloride with a chosen alcohol in an inert solvent.

    • A base may be added to neutralize the HCl byproduct.

    • Purify the resulting monoester, often by chromatography, to remove any diester side products.

In Vivo Anti-inflammatory and Analgesic Activity: Formalin Test

The formalin test is a widely used model to assess pain and inflammation.

  • Animal Acclimatization: Acclimate mice to the experimental environment to reduce stress-induced variability.

  • Drug Administration: Administer the this compound derivative or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 20 µL of a 2.5% solution) into the plantar surface of the mouse's hind paw.

  • Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and record the amount of time spent licking or biting the injected paw. Observations are typically divided into two phases:

    • Phase 1 (0-5 minutes): Represents neurogenic pain.

    • Phase 2 (15-30 minutes): Represents inflammatory pain.

  • Data Analysis: Compare the paw licking/biting time between the treated and control groups to determine the analgesic and anti-inflammatory effects.

In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include vehicle and positive controls.

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., 100 µL of isopropanol (B130326) with 4 mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The LDH assay quantifies lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Add the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Incubate at room temperature for approximately 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to release maximum LDH) and spontaneous release controls.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation:

    • Fix cells or tissue sections with 1-4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100) or ethanol.

  • TUNEL Reaction:

    • Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled or biotinylated).

    • TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • For fluorescently labeled dUTPs, visualize directly using a fluorescence microscope.

    • For biotinylated dUTPs, use a secondary detection step with labeled streptavidin.

  • Imaging and Analysis: Quantify the number of TUNEL-positive (apoptotic) cells.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound derivatives.

FABP Inhibition and Endocannabinoid Signaling

FABP_Inhibition Truxillic_Acid This compound Derivative FABP Fatty Acid Binding Protein (FABP) Truxillic_Acid->FABP Inhibition Anandamide_Metabolism Anandamide Metabolism (FAAH) FABP->Anandamide_Metabolism Transport Anandamide_Intracellular Intracellular Anandamide ↑ FABP->Anandamide_Intracellular Reduced Transport CB1_CB2 Cannabinoid Receptors (CB1/CB2) Anandamide_Intracellular->CB1_CB2 Activation Downstream Downstream Signaling (↓ cAMP, ↓ Ca²⁺ influx) CB1_CB2->Downstream Effects Analgesic & Anti-inflammatory Effects Downstream->Effects

Hypothetical Apoptosis Pathway

Apoptosis_Pathway Truxillic_Acid This compound Derivative Cancer_Cell Cancer Cell Truxillic_Acid->Cancer_Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

PPARγ Activation Pathway

PPARg_Pathway Truxillic_Acid This compound Derivative (Ligand) PPARg PPARγ Truxillic_Acid->PPARg Activation Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binding Gene_Transcription Target Gene Transcription ↑ PPRE->Gene_Transcription Metabolic_Effects Regulation of Glucose Metabolism & Adipogenesis Gene_Transcription->Metabolic_Effects

Experimental Workflow for Evaluating Anti-inflammatory Activity

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation FABP_Assay FABP Inhibition Assay (Fluorescence Displacement) Formalin_Test Formalin-Induced Inflammatory Pain Model FABP_Assay->Formalin_Test Active Compounds Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Cytotoxicity_Assay->Formalin_Test Non-toxic Compounds Data_Analysis Behavioral Scoring & Statistical Analysis Formalin_Test->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Synthesis Synthesis of Truxillic Acid Derivatives Synthesis->FABP_Assay Synthesis->Cytotoxicity_Assay

Neuroprotective and Antiviral Potential: Areas for Future Research

While the anti-inflammatory, analgesic, and anticancer properties of this compound derivatives are the most studied, there is a nascent but growing interest in their potential as neuroprotective and antiviral agents. The antioxidant properties of some cinnamic acid precursors suggest that their dimeric forms, truxillic acids, may also possess neuroprotective capabilities by mitigating oxidative stress, a key factor in neurodegenerative diseases. However, dedicated studies on this compound derivatives in neuroprotection models are currently limited.

Similarly, the antiviral potential of this compound derivatives is an underexplored area. Natural products are a rich source of antiviral compounds, and the unique structural features of truxillic acids make them intriguing candidates for screening against a range of viruses. Future research should focus on evaluating libraries of this compound derivatives in various viral assays, such as plaque reduction assays, to uncover any potential antiviral activities.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of natural product-inspired compounds with significant pharmacological potential. Their well-established anti-inflammatory and analgesic effects, mediated through the inhibition of Fatty Acid Binding Proteins, provide a strong foundation for the development of novel therapeutics for pain and inflammation. The emerging evidence of their anticancer and metabolic regulatory activities further broadens their potential clinical applications.

Future research should focus on:

  • Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of derivatives needs to be synthesized and screened to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for various therapeutic targets.

  • Elucidation of Anticancer Mechanisms: In-depth studies are required to understand the specific molecular pathways through which this compound derivatives exert their cytotoxic effects on cancer cells.

  • Exploration of Neuroprotective and Antiviral Potential: Systematic screening and mechanistic studies are warranted to explore the largely untapped potential of these compounds in the context of neurodegenerative and viral diseases.

  • Preclinical and Clinical Development: Promising lead compounds should be advanced through rigorous preclinical and, eventually, clinical studies to translate their pharmacological potential into tangible therapeutic benefits.

The continued investigation of this compound derivatives holds great promise for the discovery and development of new and effective treatments for a range of human diseases.

Biological activities of truxillic acid including analgesic and anti-inflammatory effects.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillic acids, a class of cyclobutane (B1203170) dicarboxylic acids formed from the photodimerization of cinnamic acid, have emerged as promising scaffolds in medicinal chemistry. Their derivatives have demonstrated a range of biological activities, with particular attention drawn to their analgesic and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of truxillic acid and its derivatives, focusing on their effects on nociception and inflammation. The content herein summarizes key quantitative data, details common experimental protocols, and visualizes the known mechanisms of action to support further research and development in this area.

Analgesic and Anti-Inflammatory Activities: Quantitative Data

The analgesic and anti-inflammatory efficacy of α-truxillic acid and its derivatives has been evaluated in various preclinical models. The data consistently indicates that the dimeric structure is crucial for activity, as the monomeric precursors, such as cinnamic acid and p-coumaric acid, do not exhibit similar effects.[1][2] The α-configuration of the cyclobutane ring has also been shown to be important for the observed biological activity.[3]

Formalin-Induced Inflammatory Pain

The formalin test, which induces a biphasic pain response (an initial neurogenic phase followed by a later inflammatory phase), is a key model for evaluating the anti-inflammatory and analgesic effects of this compound derivatives.

CompoundDoseAnimal ModelEffectReference
α-Truxillic acid40 mg/kg (i.p.)MiceSignificant activity against inflammatory pain response.[1][2]
4,4'-Dihydroxy-α-truxillic acid40 mg/kg (i.p.)MiceSignificant activity against inflammatory pain response.[1][2]
4,4'-Dihydroxy-α-truxillic acidNot specifiedMiceActivity comparable to loxoprofen (B1209778) sodium, but weaker than diclofenac (B195802) sodium. Stronger anti-inflammatory activity than indomethacin.[4][5]
α-Truxillic acid bis(p-nitrophenyl)esterNot specifiedMiceHigher anti-inflammatory activity than β-truxinic acid derivative.[3]
4,4'-Dichloro-β-truxinic acidNot specifiedMiceStronger anti-inflammatory activity than indomethacin.[1]
1,3-Dibenzoyl-2,4-di(4-chlorophenyl)cyclobutaneNot specifiedMiceStrong anti-inflammatory activity, stronger than indomethacin.[1]
Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a model of visceral pain used to screen for peripheral analgesic activity.

CompoundDoseAnimal ModelPain Inhibition (%)Reference
α-Truxillic acid10 mg/kg (p.o.)MiceNo analgesic activity observed.[6]
α-Truxillic acid derivatives with camphor (B46023) framework (Compound 7b and 7f)10 mg/kgMiceExhibited analgesic activity.[6]
Intermediate 2 (from synthesis of camphor derivatives)Not specifiedMice28%[6]
Monosodium Urate-Induced Acute Inflammation

This model mimics the inflammatory response seen in gout.

CompoundED50Animal ModelComparisonReference
4,4'-Dihydroxy-α-truxillic acid4.5 µmol/kgRatsStronger anti-inflammatory activity than loxoprofen sodium (ED50 = 65 µmol/kg) and diclofenac sodium (ED50 = 25 µmol/kg).[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.

Formalin Test

This test is used to assess both neurogenic and inflammatory pain.

  • Animals: Male ddy mice are typically used.

  • Acclimatization: Animals are allowed to acclimate to the testing environment before the experiment.

  • Drug Administration: Test compounds, vehicle control, or positive control drugs are administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before formalin injection.

  • Induction of Nociception: A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking or biting the injected paw is recorded.

  • Phases of Response:

    • Early Phase (Neurogenic Pain): Typically recorded from 0 to 5 minutes post-injection.

    • Late Phase (Inflammatory Pain): Typically recorded from 15 to 30 or 40 minutes post-injection.

  • Data Analysis: The total time spent licking or biting in each phase is calculated and compared between treatment groups and the control group. Percentage inhibition of the pain response is often calculated.

Acetic Acid-Induced Writhing Test

This test evaluates peripheral analgesic activity by inducing visceral pain.

  • Animals: Male mice are commonly used.

  • Fasting: Animals are fasted for a period before the experiment to ensure gastrointestinal consistency.

  • Drug Administration: Test compounds, vehicle, or a standard analgesic (e.g., indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) at a set time before the acetic acid injection.

  • Induction of Writhing: A solution of acetic acid (typically 0.6-1.0% in saline) is injected intraperitoneally.

  • Observation: Following the injection, the animals are placed in an observation cage, and the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period, usually 15 to 30 minutes.

  • Data Analysis: The total number of writhes for each animal is recorded. The mean number of writhes for each treatment group is compared to the control group, and the percentage inhibition of writhing is calculated.

Signaling Pathways and Mechanisms of Action

The precise mechanisms underlying the analgesic and anti-inflammatory effects of all this compound derivatives are not fully elucidated. However, a significant breakthrough has been the identification of Fatty Acid Binding Proteins (FABPs) as a key target for some derivatives.

Inhibition of Fatty Acid Binding Proteins (FABPs)

A notable derivative, α-truxillic acid 1-naphthyl monoester (SB-FI-26), has been identified as a potent inhibitor of FABP5 and FABP7.[5] These proteins are intracellular transporters of fatty acids, including the endocannabinoid anandamide (B1667382) (AEA).

By inhibiting FABPs, these this compound derivatives prevent the intracellular transport of AEA to the enzyme Fatty Acid Amide Hydrolase (FAAH) for degradation. This leads to an accumulation of AEA, which can then activate cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), both of which are involved in modulating pain and inflammation.

FABP_Inhibition_Pathway Truxillic_Acid_Derivative This compound Derivative (e.g., SB-FI-26) FABP Fatty Acid Binding Protein (FABP5/7) Truxillic_Acid_Derivative->FABP AEA_accumulation Increased Anandamide (AEA) AEA_transport Intracellular Transport of Anandamide (AEA) FABP->AEA_transport Mediates AEA_degradation AEA Degradation FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_transport->FAAH FAAH->AEA_degradation CB_receptors Cannabinoid Receptors (CB1/CB2) AEA_accumulation->CB_receptors Activates PPARs PPARs AEA_accumulation->PPARs Activates Analgesia_Anti_inflammation Analgesic & Anti-inflammatory Effects CB_receptors->Analgesia_Anti_inflammation PPARs->Analgesia_Anti_inflammation

FABP Inhibition Pathway by this compound Derivatives.

Experimental Workflow for Preclinical Evaluation

The general workflow for assessing the analgesic and anti-inflammatory properties of this compound derivatives involves a series of in vivo studies.

Experimental_Workflow start Start: Synthesize/Isolate This compound Derivative animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model drug_admin Administer Test Compound, Vehicle, and Positive Control animal_model->drug_admin analgesic_test Perform Analgesic Test drug_admin->analgesic_test writhing_test Acetic Acid-Induced Writhing Test analgesic_test->writhing_test Peripheral Pain formalin_test Formalin Test analgesic_test->formalin_test Inflammatory Pain data_collection Collect and Analyze Data (% Inhibition, ED50) writhing_test->data_collection formalin_test->data_collection end End: Evaluate Therapeutic Potential data_collection->end

General workflow for preclinical evaluation.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds with demonstrated analgesic and anti-inflammatory properties. The crucial role of the dimeric structure and specific stereochemistry highlights the potential for rational drug design to optimize activity. The discovery of FABP inhibition as a mechanism of action for certain derivatives provides a solid foundation for further investigation and the development of novel non-opioid analgesics and anti-inflammatory agents.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To better understand the relationship between the chemical structure of this compound derivatives and their biological activity.

  • Elucidation of other potential mechanisms: Investigating other potential targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or the NF-κB signaling pathway, could reveal a broader mechanistic profile.

  • Pharmacokinetic and toxicity studies: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is essential for the clinical translation of promising lead compounds.

  • Synthesis and evaluation of novel derivatives: The design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties will be crucial for advancing this class of compounds towards clinical application.

By continuing to explore the rich chemical space of truxillic acids, the scientific community can unlock their full therapeutic potential for the management of pain and inflammation.

References

An In-depth Technical Guide to the Synthesis of Cyclobutane Dicarboxylic Acids via Photocycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclobutane (B1203170) dicarboxylic acids and their derivatives through [2+2] photocycloaddition reactions. This powerful photochemical method offers a direct and atom-economical route to constructing the strained four-membered cyclobutane ring, a valuable scaffold in medicinal chemistry and materials science. This document details the underlying reaction mechanisms, provides specific experimental protocols, summarizes key quantitative data, and explores the applications of these compounds in drug development.

Introduction to [2+2] Photocycloaddition

The [2+2] photocycloaddition is a photochemical reaction where two unsaturated molecules, typically alkenes, react to form a cyclobutane ring.[1] This reaction is governed by the principles of orbital symmetry, which dictate that a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[1] The reaction is initiated by the photoexcitation of one of the alkene components to an electronically excited state, which then reacts with a ground-state alkene.

Common starting materials for the synthesis of cyclobutane dicarboxylic acids include maleic anhydride (B1165640), cinnamic acids, and their derivatives.[2][3] The inherent ring strain of the resulting cyclobutane ring makes it a versatile synthetic intermediate for further chemical transformations.[4]

Reaction Mechanisms

The [2+2] photocycloaddition of α,β-unsaturated carbonyl compounds, such as maleic anhydride or cinnamic acid, typically proceeds through a stepwise mechanism involving triplet-excited states and diradical intermediates. The generally accepted mechanism involves the following key steps:

  • Photoexcitation: An alkene absorbs a photon of light, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The short-lived S₁ state often undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This step is often facilitated by a photosensitizer.

  • Exciplex Formation and Diradical Intermediate: The excited triplet-state alkene forms an exciplex with a ground-state alkene. This is followed by the formation of a 1,4-diradical intermediate through the creation of a new carbon-carbon bond.

  • Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then rapidly collapses to form the cyclobutane ring.

The regiochemistry of the cycloaddition, leading to either "head-to-head" or "head-to-tail" isomers, is influenced by both steric and electronic factors of the substituents on the reacting alkenes.[5]

G General Mechanism of [2+2] Photocycloaddition cluster_ground_state Ground State cluster_excited_state Excited State Pathway cluster_product_formation Product Formation A Alkene 1 (S₀) + Alkene 2 (S₀) B Photoexcitation (hν) Alkene 1* (S₁) A->B Absorption of light C Intersystem Crossing (ISC) Alkene 1* (T₁) B->C D Exciplex Formation [Alkene 1* (T₁) + Alkene 2 (S₀)] C->D + Alkene 2 E 1,4-Diradical Intermediate (Triplet) D->E C-C Bond Formation F Spin Inversion E->F G 1,4-Diradical Intermediate (Singlet) F->G H Cyclobutane Product G->H Ring Closure

Mechanism of [2+2] Photocycloaddition

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of cyclobutane dicarboxylic acids. Below are representative protocols for the synthesis of two common cyclobutane dicarboxylic acid derivatives.

Synthesis of α-Truxillic Acid via Solid-State Photodimerization of trans-Cinnamic Acid

α-Truxillic acid, a head-to-tail dimer of cinnamic acid, can be synthesized via solid-state photocycloaddition. This method often provides high stereoselectivity due to the ordered arrangement of molecules in the crystal lattice.

Materials:

  • trans-Cinnamic acid

  • UV lamp (e.g., medium-pressure mercury lamp in a Pyrex vessel or UV nail dryer with 365 nm lamps)

  • Solvents for purification (e.g., ethyl acetate (B1210297), tetrahydrofuran)

  • Aqueous HCl and KOH for workup

Procedure:

  • Preparation: A thin layer of crystalline trans-cinnamic acid is spread evenly in a petri dish or on a watch glass. For solution-phase reactions, a template-directed approach using 1,8-dihydroxynaphthalene can be employed to pre-organize the cinnamic acid molecules.[6]

  • Irradiation: The crystalline sample is irradiated with a UV lamp. The reaction progress can be monitored by observing the disappearance of the C=C bond of cinnamic acid using FT-IR spectroscopy or by ¹H NMR.[7] Reaction times can vary from hours to several days depending on the setup and scale.[4]

  • Workup and Purification: After irradiation, the solid residue is collected. For template-directed synthesis, the product is cleaved from the template by hydrolysis with KOH in a THF/water mixture. The reaction is then acidified with HCl and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated under reduced pressure to yield crude α-truxillic acid.[6]

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride from Maleic Anhydride

The photodimerization of maleic anhydride yields cyclobutane-1,2,3,4-tetracarboxylic dianhydride, a valuable monomer for the synthesis of polyimides.

Materials:

  • Maleic anhydride

  • Ethyl acetate (or other suitable solvent)

  • Photoreactor with UV lamps (e.g., 300 nm)

  • Acetic anhydride for dehydration

  • 1,4-Dioxane (B91453) for washing

Procedure:

  • Photocycloaddition: Maleic anhydride is dissolved in ethyl acetate in a quartz photoreactor. The solution is irradiated with UV light with stirring. The reaction is typically carried out at a controlled temperature (e.g., 5-10 °C).[8] A white solid product precipitates out of the solution during the reaction.

  • Isolation of Intermediate: The precipitated solid, primarily cyclobutane-1,2,3,4-tetracarboxylic acid, is collected by filtration and dried under vacuum.

  • Dehydration to Dianhydride: The isolated tetracarboxylic acid is refluxed in acetic anhydride to form the dianhydride.

  • Purification: The reaction mixture is cooled, and the dianhydride is collected by filtration. The product is washed with a solvent like 1,4-dioxane to remove residual acetic anhydride and then dried to yield the pure cyclobutane-1,2,3,4-tetracarboxylic dianhydride.[9]

  • Characterization: The final product is characterized by IR spectroscopy (anhydride C=O stretches) and NMR spectroscopy.

G Generalized Experimental Workflow Start Start ReactantPrep Reactant Preparation (Dissolution or Crystallization) Start->ReactantPrep Irradiation Photochemical Reaction (UV Irradiation) ReactantPrep->Irradiation Monitoring Reaction Monitoring (TLC, NMR, IR) Irradiation->Monitoring Monitoring->Irradiation Incomplete Workup Workup (Extraction, Washing, etc.) Monitoring->Workup Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Generalized Experimental Workflow

Data Presentation

The efficiency and selectivity of photocycloaddition reactions are highly dependent on the substrates and reaction conditions. The following tables summarize representative quantitative data for the synthesis of various cyclobutane dicarboxylic acids.

Table 1: Synthesis of Truxillic and Truxinic Acid Derivatives

Starting Material(s)ProductYield (%)Diastereomeric Ratio (d.r.)Reference
trans-Cinnamic acid (solid-state)α-Truxillic acidHigh (qualitative)High stereoselectivity[4]
Template-bound Cinnamic Acidsβ-Truxinic acid analoguesup to 99%Single diastereomer[6]
4-Vinylbenzoic acid derivativessyn-cyclobutane products-up to 98%[10]

Table 2: Synthesis of Cyclobutane Dicarboxylic Acids from Maleic Anhydride Derivatives

Maleic Anhydride DerivativeAlkeneProductYield (%)Diastereomeric Ratio (d.r.)Reference
Maleic anhydrideEthyleneCyclobutane-1,2-dicarboxylic anhydride--[10]
N-Alkyl maleimideStyreneCyclobutane adductup to 99%up to 95:5[11]
N-Aryl maleimideStyreneCyclobutane adductup to 80%up to 70:30[11]
Maleic anhydrideAllyl alcoholTrisubstituted cyclobutane-High stereoselectivity[12]

Table 3: Spectroscopic Data for Representative Cyclobutane Dicarboxylic Acids

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Reference
α-Truxillic acidAromatic protons, cyclobutane protons (3.5-5.5)Carboxylic carbons (~170-180), cyclobutane carbons (35-55)O-H (broad), C=O (~1700), C-O[13][14]
Cyclobutane-1,2,3,4-tetracarboxylic dianhydrideCyclobutane protonsCarbonyl carbons, cyclobutane carbonsC=O (anhydride, ~1780, 1850)[8]

Applications in Drug Development

The rigid and three-dimensional nature of the cyclobutane ring makes it a valuable scaffold in medicinal chemistry.[15] Cyclobutane dicarboxylic acids and their derivatives have been incorporated into various drug candidates to improve properties such as potency, selectivity, and metabolic stability.

  • Enzyme Inhibitors: The constrained conformation of the cyclobutane ring can be exploited to design potent and selective enzyme inhibitors. For example, cyclobutane-containing molecules have been investigated as inhibitors of proteases and squalene (B77637) synthase.[7][16]

  • Receptor Ligands: The defined spatial arrangement of functional groups on a cyclobutane core allows for precise interactions with biological receptors.

  • Scaffolds for Bioactive Molecules: Cyclobutane dicarboxylic acids serve as versatile building blocks for the synthesis of more complex biologically active molecules, including analogues of natural products.[2][17]

The introduction of a cyclobutane moiety can lead to improved pharmacokinetic profiles by reducing metabolic susceptibility compared to more flexible aliphatic chains or aromatic rings.

Applications in Drug Development

Conclusion

The [2+2] photocycloaddition reaction is a highly effective and versatile method for the synthesis of cyclobutane dicarboxylic acids. This guide has provided an in-depth overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data to aid researchers in the practical application of this methodology. The unique structural features of cyclobutane dicarboxylic acids make them valuable building blocks in drug discovery and development, offering opportunities to create novel therapeutics with improved pharmacological profiles. Further exploration of this chemical space is likely to yield new and potent bioactive molecules.

References

Truxillic Acid Derivatives in Coca Leaves: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the truxillic acid derivatives, commonly known as truxillines, found in the leaves of Erythroxylum coca. These minor alkaloids are of significant interest in forensic science, phytochemistry, and pharmacology. This document details their chemical diversity, biosynthesis, and quantitative distribution. Furthermore, it provides detailed experimental protocols for their extraction and analysis and explores their known, albeit limited, biological activities and potential interactions with cellular signaling pathways.

Introduction to this compound Derivatives in Coca Leaves

Truxillic acids and their corresponding diesters with ecgonine (B8798807) methyl ester, the truxillines, are a group of tropane (B1204802) alkaloids present in coca leaves. They are formed through the photochemical [2+2] cycloaddition of cinnamoylcocaine (B1241223) isomers, which occurs in the leaves under the influence of sunlight. The specific isomeric composition of truxillines can serve as a chemical "fingerprint," providing valuable information regarding the geographical origin and the specific variety of the coca plant used in the production of illicit cocaine.[1]

Recent studies have identified at least 15 distinct truxilline isomers, which are categorized into two main groups: five diastereomeric truxillates and ten diastereomeric truxinates.[2] This is an update to the previously held belief that only 11 isomers existed. The most commonly quantified isomers in forensic analysis include alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.[3]

Quantitative Data on Alkaloid Content in Coca Leaves

The concentration of this compound derivatives and other alkaloids in coca leaves varies significantly depending on the species, variety, geographical origin, and cultivation conditions.[4] The following tables summarize the available quantitative data.

Table 1: Typical Concentration Ranges of Major Alkaloids in Dried Erythroxylum coca Leaves

AlkaloidConcentration Range (% of dry leaf weight)
Total Alkaloids0.7 - 1.5%
Cocaine0.23 - 1.04%
Cinnamoylcocaines2 - 60% of total alkaloids
TruxillinesVariable, typically minor components

Source:[5]

Table 2: Representative Content of Specific Truxilline Isomers in Coca Varieties

Coca VarietyTruxilline IsomerContent (% of total alkaloids)Reference
Erythroxylum coca var. coca (Bolivian/Huánuco Coca)delta-TruxillineData not available in searched literature[4]
Erythroxylum novogranatense var. novogranatense (Colombian Coca)delta-TruxillineData not available in searched literature[4]
Erythroxylum novogranatense var. truxillense (Trujillo Coca)delta-TruxillineData not available in searched literature[4]

Note: While the relative abundance of truxilline isomers is a key indicator of coca variety, specific quantitative data for individual isomers in authenticated coca leaf samples is limited in the available scientific literature. The table structure is provided for future population as more data becomes available.

Biosynthesis of Truxilline Isomers

The biosynthesis of truxillines is a photochemical process that occurs in the leaves of the coca plant. The precursors to truxillines are the cinnamoylcocaine isomers. Under the influence of sunlight, these precursors undergo a [2+2] cycloaddition reaction to form the various truxilline isomers.

G Biosynthesis of Truxilline Isomers cluster_precursors Precursors cluster_process Process cluster_products Products Cinnamoylcocaine Isomers Cinnamoylcocaine Isomers Sunlight\n([2+2] Cycloaddition) Sunlight ([2+2] Cycloaddition) Cinnamoylcocaine Isomers->Sunlight\n([2+2] Cycloaddition) Photochemical Reaction Truxilline Isomers Truxilline Isomers Sunlight\n([2+2] Cycloaddition)->Truxilline Isomers

Caption: Photochemical formation of truxilline isomers.

Experimental Protocols

The accurate analysis of this compound derivatives from coca leaves requires robust and validated experimental protocols for extraction, purification, and quantification.

Extraction of Truxilline Isomers from Coca Leaves

A common and effective method for the extraction of alkaloids from coca leaves is solvent extraction, followed by an optional acid-base cleanup.

Materials and Reagents:

Protocol:

  • Maceration: Macerate the powdered coca leaf material with ethanol at room temperature. Repeat the extraction multiple times to ensure completeness.

  • Filtration and Concentration: Combine the ethanolic extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

  • Acid-Base Extraction (Optional Cleanup): a. Dissolve the crude extract in 2M HCl. b. Wash the acidic solution with an organic solvent (e.g., hexane) to remove neutral impurities. Discard the organic layer. c. Basify the aqueous layer to a pH greater than 10 with 2M NaOH. d. Extract the alkaloids from the basified aqueous layer into an immiscible organic solvent like dichloromethane or chloroform. Repeat the extraction three times. e. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a purified alkaloid fraction.

G Extraction Workflow for Truxillines start Start powder Grind Dried Coca Leaves start->powder macerate Macerate with Ethanol powder->macerate filter_solid Filter to Remove Solid Material macerate->filter_solid concentrate Concentrate Under Reduced Pressure filter_solid->concentrate crude_extract Crude Alkaloid Extract concentrate->crude_extract acid_base Optional Acid-Base Cleanup crude_extract->acid_base purified_extract Purified Alkaloid Extract acid_base->purified_extract end End purified_extract->end

Caption: General workflow for alkaloid extraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Truxilline Isomers

Due to the low volatility and thermal instability of truxillines, a derivatization step is required for their analysis by GC-MS.[6][7]

Reagents and Materials:

  • Purified alkaloid extract

  • Methanol (HPLC grade)

  • Internal Standard (IS) solution (e.g., 4',4''-dimethyl-α-truxillic acid dimethyl ester at 0.1 mg/mL in methanol)[6]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Heptafluorobutyric anhydride (B1165640) (HFBA)

  • Ethyl acetate (B1210297) (HPLC grade)

  • GC-MS instrument with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)

Protocol:

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the purified alkaloid extract into a glass centrifuge tube. b. Dissolve the sample in 1.0 mL of methanol. c. Add 100 µL of the internal standard solution.[6]

  • Derivatization (Reduction and Acylation): a. Reduction: In a fume hood, carefully add a small amount of LiAlH₄ to the solution to reduce the ester functionalities. Allow the reaction to proceed for 30 minutes at room temperature in an anhydrous environment.[6] b. Quenching and Extraction: Slowly add water dropwise to quench the excess LiAlH₄. Extract the reduced alkaloids with diethyl ether three times. Combine the organic layers.[6] c. Acylation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Add heptafluorobutyric anhydride (HFBA) and heat to create volatile derivatives.[6] d. Final Preparation: Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[6]

  • GC-MS Conditions:

    • Injector: Split/splitless injector, operated in splitless mode.

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.[6]

    • Detector: Mass spectrometer operated in electron ionization (EI) mode.

Table 3: Key Parameters for GC-MS Analysis of Truxilline Isomers

ParameterSpecification
DerivatizationReduction with LiAlH₄, followed by acylation with HFBA
Internal Standard4',4"-dimethyl-α-truxillic acid dimethyl ester
Column TypeNon-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
DetectorMass Spectrometer (EI mode)
QuantificationComparison of peak areas of derivatized isomers to the internal standard

Source:[6]

G GC-MS Analysis Workflow for Truxillines start Start sample_prep Sample Preparation (Dissolution & IS Addition) start->sample_prep derivatization Derivatization (Reduction & Acylation) sample_prep->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis (Quantification) gc_ms->data_analysis end End data_analysis->end

Caption: Workflow for GC-MS analysis of truxillines.

Biological Activity and Signaling Pathways

Information on the specific biological activity of individual this compound derivatives is limited in the scientific literature.[8] Much of the research on truxillines has focused on their utility as chemical markers for forensic purposes.[8]

The presumed, though not definitively proven, mechanism of action for truxillines that exhibit central nervous system activity would involve the blockade of monoamine transporters, leading to an increase in the extracellular concentrations of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862).

G Hypothetical Signaling Pathway for Truxillines Truxillines Truxillines DAT_NET Dopamine & Norepinephrine Transporters (DAT/NET) Truxillines->DAT_NET Inhibition Synaptic_Cleft Increased Synaptic Dopamine & Norepinephrine DAT_NET->Synaptic_Cleft Leads to Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptors Cellular_Response Downstream Cellular Response Postsynaptic_Receptors->Cellular_Response

Caption: Presumed mechanism of action for bioactive truxillines.

Conclusion

The this compound derivatives found in coca leaves represent a diverse group of minor alkaloids with significant importance in forensic science for source determination of illicit cocaine. While detailed quantitative data for all isomers across various coca varieties remains an area for further research, the analytical methodologies for their extraction and quantification are well-established. The biological activity and interaction of individual truxilline isomers with cellular signaling pathways are largely unexplored, presenting a promising avenue for future pharmacological investigation. This guide provides a foundational understanding of these complex phytochemicals for researchers and professionals in related fields.

References

In-Depth Technical Guide to the Theoretical Calculation of Truxillic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Truxillic acids, a class of cyclobutane (B1203170) dicarboxylic acids, are formed through the [2+2] photocycloaddition of cinnamic acid. Their diverse stereochemistry, with five primary stereoisomers, presents a unique landscape for theoretical and experimental investigation.[1] These compounds and their derivatives have garnered significant interest due to their presence in various plant species and their potential as scaffolds in drug discovery and materials science.[1][2] This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate and characterize the stereoisomers of truxillic acid. It details the computational workflows, data interpretation, and relevant experimental protocols that provide context and validation for the theoretical models.

Introduction to this compound Stereoisomers

The photochemical dimerization of cinnamic acid via a [2+2] cycloaddition reaction leads to the formation of a cyclobutane ring with four stereocenters, resulting in several stereoisomers. The head-to-tail cycloaddition produces the truxillic acids. There are five principal stereoisomers of this compound, namely:

  • α-truxillic acid

  • γ-truxillic acid

  • ε-truxillic acid

  • peri-truxillic acid

  • epi-truxillic acid

These isomers exhibit distinct spatial arrangements of their phenyl and carboxylic acid functional groups, which in turn dictates their physical, chemical, and biological properties. Understanding the relative stabilities and structural characteristics of these isomers is crucial for their application in various scientific domains.

Theoretical Calculation of Stereoisomers

The theoretical investigation of this compound stereoisomers primarily involves quantum chemical calculations to determine their geometric structures, relative energies, and other physicochemical properties. Density Functional Theory (DFT) is a widely used and effective method for such studies due to its balance of computational cost and accuracy.

Computational Workflow

A typical workflow for the theoretical calculation of this compound stereoisomers is outlined below. This process allows for the systematic evaluation of each isomer's properties.

G start Initial 3D Structure Generation of all Stereoisomers geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structures) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311+G(d,p)) freq_calc->energy_calc prop_calc Calculation of Properties (e.g., NMR shifts, IR spectra) energy_calc->prop_calc analysis Analysis of Results (Relative Energies, Geometric Parameters) prop_calc->analysis G cinnamic_acid trans-Cinnamic Acid dissolution Dissolution in Solvent (e.g., Acetone) cinnamic_acid->dissolution crystallization Crystallization/ Solid Film Formation dissolution->crystallization irradiation UV Irradiation ([2+2] Photocycloaddition) crystallization->irradiation mixture Mixture of this compound Stereoisomers irradiation->mixture separation Separation & Purification (e.g., Recrystallization) mixture->separation isomers Isolated Stereoisomers (α, γ, ε, peri, epi) separation->isomers

References

Methodological & Application

Synthesis of α-Truxillic Acid via Solid-State Photodimerization of Cinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of α-truxillic acid, a cyclobutane (B1203170) dicarboxylic acid, through the solid-state photodimerization of trans-cinnamic acid. This [2+2] cycloaddition reaction is a classic example of a topochemical reaction, where the stereochemistry of the product is dictated by the crystal packing of the reactant. The α-polymorph of trans-cinnamic acid, in which molecules are packed in a head-to-tail fashion, exclusively yields the α-truxillic acid isomer upon exposure to ultraviolet radiation. These protocols will cover the preparation of the requisite α-polymorph of trans-cinnamic acid, the photochemical reaction setup, and the subsequent isolation and purification of the α-truxillic acid product. Comprehensive analytical data for both the starting material and the product are provided for characterization and quality control.

Introduction

α-Truxillic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, well-defined three-dimensional structures. They serve as valuable scaffolds for the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The solid-state photodimerization of cinnamic acid is an elegant and atom-economical method to synthesize the α-truxillic acid core. The reaction's stereospecificity is governed by Schmidt's topochemical principles, which state that for a [2+2] cycloaddition to occur in the solid state, the reacting double bonds must be parallel and within a certain proximity (typically < 4.2 Å). The α-crystalline form of trans-cinnamic acid fulfills these criteria for the formation of the head-to-tail dimer, α-truxillic acid.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
Propertytrans-Cinnamic Acid (α-polymorph)α-Truxillic Acid
Molecular FormulaC₉H₈O₂C₁₈H₁₆O₄
Molecular Weight148.16 g/mol 296.32 g/mol
AppearanceWhite crystalline solidWhite to off-white powder
Melting Point133 °C[1]274-277 °C
Table 2: Spectroscopic Data for Reactant and Product
Spectroscopic Datatrans-Cinnamic Acidα-Truxillic Acid
¹H NMR (400 MHz, DMSO-d₆), δ (ppm)12.4 (s, 1H, -COOH), 7.68 (d, 1H, J=16.0 Hz, Ar-CH=), 7.60-7.58 (m, 2H, Ar-H), 7.42-7.38 (m, 3H, Ar-H), 6.50 (d, 1H, J=16.0 Hz, =CH-COOH)12.5 (br s, 2H, -COOH), 7.35-7.20 (m, 10H, Ar-H), 4.25 (d, 2H, J=7.8 Hz, CH-Ar), 3.85 (d, 2H, J=7.8 Hz, CH-COOH)
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm)168.2, 145.1, 134.5, 130.8, 129.4, 128.6, 118.9173.5, 138.2, 128.5, 127.9, 126.8, 45.1, 42.3
FTIR (KBr), ν (cm⁻¹)3100-2500 (br, O-H), 1680 (C=O), 1625 (C=C), 980 (=C-H bend)3100-2500 (br, O-H), 1700 (C=O), no C=C stretch at ~1625 cm⁻¹

Experimental Protocols

Protocol 1: Preparation of the α-Polymorph of trans-Cinnamic Acid

The α-polymorph of trans-cinnamic acid is the thermodynamically stable form and is essential for the synthesis of α-truxillic acid.

Materials:

  • trans-Cinnamic acid (commercially available)

  • Ethanol (B145695)

  • Deionized water

  • Beaker

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve trans-cinnamic acid in a minimal amount of hot ethanol in a beaker.

  • Slowly add hot deionized water to the stirred solution until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the beaker and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Collect the resulting crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at a temperature below 50 °C. The resulting needle-like crystals are of the α-polymorph.

Protocol 2: Solid-State Photodimerization

Materials:

  • α-polymorph of trans-cinnamic acid

  • Pyrex petri dish or a thin quartz tube

  • High-pressure mercury vapor lamp (or a UV lamp with output at ~350 nm)

  • Spatula

Procedure:

  • Spread a thin layer of the crystalline α-polymorph of trans-cinnamic acid on a Pyrex petri dish or pack it loosely into a quartz tube. The use of Pyrex is important as it filters out shorter wavelength UV that can cause side reactions.

  • Place the sample under a high-pressure mercury vapor lamp. The distance from the lamp should be optimized, but a starting distance of 10-20 cm is recommended.

  • Irradiate the solid sample for 24-72 hours.[2] The progress of the reaction can be monitored by taking small samples periodically and analyzing them by ¹H NMR or FTIR spectroscopy. The disappearance of the vinyl protons in the ¹H NMR spectrum or the C=C stretch in the FTIR spectrum indicates the formation of the product.

  • Periodically, gently grind the solid with a spatula to expose fresh crystal surfaces to the UV light.

Protocol 3: Isolation and Purification of α-Truxillic Acid

α-Truxillic acid is significantly less soluble in many organic solvents compared to trans-cinnamic acid, which allows for a straightforward purification.

Materials:

Procedure:

  • Transfer the irradiated solid mixture to a beaker.

  • Add a sufficient amount of dichloromethane or chloroform to the beaker and stir the suspension for 30 minutes at room temperature. trans-Cinnamic acid is soluble in these solvents, while α-truxillic acid is sparingly soluble.

  • Collect the insoluble solid by vacuum filtration.

  • Wash the collected solid with two small portions of fresh, cold dichloromethane or chloroform to remove any remaining unreacted cinnamic acid.

  • Dry the white powder of α-truxillic acid in a vacuum oven.

  • The purity of the product can be confirmed by melting point determination and spectroscopic analysis (NMR, FTIR). If further purification is required, recrystallization from hot acetic acid or a mixture of ethanol and water can be performed.

Visualizations

Reaction Pathway: From Cinnamic Acid to α-Truxillic Acid

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cinnamic1 trans-Cinnamic Acid (Molecule 1) uv_light UV Light (hν) solid_state Solid State (α-crystal packing) cinnamic2 trans-Cinnamic Acid (Molecule 2) truxillic α-Truxillic Acid solid_state->truxillic [2+2] Cycloaddition

Caption: Reaction pathway for the synthesis of α-truxillic acid.

Experimental Workflow

G start Start: trans-Cinnamic Acid recrystallization Protocol 1: Recrystallization (Ethanol/Water) start->recrystallization alpha_polymorph α-Polymorph of trans-Cinnamic Acid recrystallization->alpha_polymorph photodimerization Protocol 2: Solid-State Photodimerization (UV) alpha_polymorph->photodimerization mixture Mixture of Cinnamic Acid and α-Truxillic Acid photodimerization->mixture isolation Protocol 3: Isolation & Purification (Solvent Wash) mixture->isolation product Pure α-Truxillic Acid isolation->product analysis Characterization (NMR, FTIR, MP) product->analysis G crystal_packing Crystal Packing of trans-Cinnamic Acid alpha_form α-Polymorph (Head-to-Tail) crystal_packing->alpha_form Determines beta_form β-Polymorph (Head-to-Head) crystal_packing->beta_form Determines gamma_form γ-Polymorph (Photo-inactive) crystal_packing->gamma_form Determines alpha_product α-Truxillic Acid alpha_form->alpha_product Yields beta_product β-Truxinic Acid beta_form->beta_product Yields no_reaction No Reaction gamma_form->no_reaction Yields

References

Application Note: Synthesis of Truxillic Acid via [2+2] Photocycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of truxillic acid from trans-cinnamic acid via a solid-state [2+2] photocycloaddition reaction. This environmentally friendly method utilizes sunlight or a UV lamp as the energy source to induce dimerization. The protocol described herein is a straightforward and cost-effective approach to obtaining this compound, a valuable building block in medicinal chemistry and materials science. This application note includes a step-by-step experimental procedure, a summary of key reaction parameters, and a workflow diagram for clarity.

Introduction

The [2+2] photocycloaddition is a photochemical reaction that joins two alkene-containing molecules to form a cyclobutane (B1203170) ring system.[1] The synthesis of this compound from trans-cinnamic acid is a classic example of this reaction, typically carried out in the solid state to control stereoselectivity.[2][3][4] In solution, the photodimerization of cinnamic acid can lead to a complex mixture of isomers, including various truxillic (head-to-tail dimers) and truxinic (head-to-head dimers) acids.[5][6] However, in the crystalline state, the topochemical control exerted by the crystal lattice favors the formation of specific stereoisomers, primarily α-truxillic acid.[7][8] This solid-state approach is not only selective but also aligns with the principles of green chemistry by minimizing solvent usage.[9][10]

Experimental Protocol

This protocol details the solid-state photochemical [2+2] cycloaddition of trans-cinnamic acid to yield this compound.[5]

Materials:

  • trans-Cinnamic acid (1.5 g)

  • Tetrahydrofuran (THF) (approx. 2 mL)

  • Toluene (B28343) (25 mL)

  • 100 mL Erlenmeyer flask

  • Water bath

  • Septum

  • Vacuum filtration apparatus (Buchner funnel, filter paper, filter flask)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Preparation of the Cinnamic Acid Film:

    • Weigh 1.5 g of trans-cinnamic acid and place it in a 100 mL Erlenmeyer flask.[5]

    • Add approximately 2 mL of THF and gently heat the flask in a water bath to dissolve the solid.[5]

    • Once fully dissolved, remove the flask from the heat and swirl it gently to coat the walls with the solution, creating a thin, homogeneous film of the solid as the solvent evaporates.[5]

    • Allow the flask to air-dry at room temperature for 30 minutes to ensure complete removal of the THF.[5]

    • Seal the flask with a septum.[5]

  • Photoreaction:

    • Place the prepared Erlenmeyer flask in a location where it will be exposed to direct sunlight for an extended period (e.g., a south-facing windowsill).[5]

    • Irradiate for approximately 15 days. To ensure even exposure, rotate the flask after 7 days.[5]

    • Alternatively, a UV lamp can be used as the light source.

  • Isolation and Purification of this compound:

    • After the irradiation period, add 15 mL of toluene to the flask and gently warm it in a water bath to about 40°C. This will dissolve the unreacted trans-cinnamic acid, while the less soluble this compound will remain as a solid.[5]

    • Separate the solid this compound by vacuum filtration.[5]

    • Wash the solid with an additional 10 mL of toluene to remove any remaining cinnamic acid.[5]

    • Collect the solid product and allow it to air dry.

  • Recovery and Analysis:

    • The combined toluene filtrates, containing unreacted cinnamic acid, can be collected in a tared round-bottom flask.[5]

    • The toluene can be removed using a rotary evaporator to recover the unreacted starting material.[5]

    • The yield of this compound can be calculated based on the initial mass of cinnamic acid and the mass of the purified product.

    • The melting point of the product can be determined for characterization (literature m.p. of α-truxillic acid is 286 °C).[5]

Data Presentation

ParameterValue / DescriptionReference
Starting Materialtrans-Cinnamic acid[5]
Solvent for Film Prep.Tetrahydrofuran (THF)[5]
Light SourceSunlight or UV lamp[5]
Reaction Time~15 days (with sunlight)[5]
Purification SolventToluene[5]
Expected Productα-Truxillic acid[5][7]
Melting Point (α-form)286 °C[5]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Photoreaction cluster_purification Purification cluster_analysis Analysis A Dissolve trans-Cinnamic Acid in THF B Create Thin Film by Evaporation A->B C Expose to Sunlight/UV Light (approx. 15 days) B->C D Wash with Toluene C->D E Vacuum Filtration D->E F Isolate Solid this compound E->F G Determine Yield and Melting Point F->G

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes & Protocols: Truxillic Acid as a Versatile Building Block for Complex Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing truxillic acid and its derivatives as fundamental building blocks for the synthesis of complex polymers. The unique rigid and stereochemically diverse cyclobutane (B1203170) core of this compound offers a powerful platform for creating polymers with tailored properties for a range of applications, from sustainable plastics to advanced biomedical materials.

Introduction to this compound-Based Polymers

Truxillic acids are photodimers of cinnamic acid, formed via a [2+2] photocycloaddition reaction, resulting in a cyclobutane ring with two phenyl and two carboxylic acid groups.[1][2] This "head-to-tail" dimerization can lead to several stereoisomers, with the α-isomer being achiral, while others possess inherent chirality.[1] This structural diversity is a key feature that allows for the precise control of polymer architecture and properties.

The incorporation of the rigid this compound moiety into polymer backbones can impart desirable characteristics such as high thermal stability, enhanced mechanical strength, and controlled stereochemistry.[1][3] These properties make this compound-based polymers attractive candidates for developing novel materials. This document outlines the synthesis of this compound monomers and their subsequent polymerization into polyesters, polyamides, and polyimides, providing detailed experimental protocols and characterization data.

Synthesis of this compound Monomers

The primary method for synthesizing this compound monomers is the [2+2] photocycloaddition of cinnamic acid derivatives.[1][3] This reaction can be initiated by direct UV excitation or through the use of a photosensitizer, and can be performed in solution or in the solid state.[1][3] Solid-state photopolymerization, in particular, can offer excellent regio- and stereoselectivity due to the pre-organization of monomers in the crystal lattice.[4]

General Experimental Workflow for Monomer Synthesis

The following diagram outlines the typical workflow for the synthesis of a this compound monomer from a cinnamic acid precursor.

Monomer_Synthesis_Workflow cluster_synthesis Monomer Synthesis start Start: Cinnamic Acid Derivative reaction [2+2] Photocycloaddition (UV irradiation) start->reaction hydrolysis Hydrolysis (if necessary) reaction->hydrolysis purification Purification (e.g., Recrystallization) hydrolysis->purification characterization Characterization (NMR, FTIR, MS) purification->characterization end End: this compound Monomer characterization->end

Caption: Workflow for the synthesis and characterization of this compound monomers.

Protocol: Synthesis of α-Truxillic Acid

This protocol describes the synthesis of α-truxillic acid via the solid-state photodimerization of trans-cinnamic acid.

Materials:

Procedure:

  • Preparation: Spread a thin, even layer of finely ground trans-cinnamic acid between two Pyrex glass plates.

  • Irradiation: Irradiate the solid-state sample with a UV lamp. The reaction time can be several days to a week.[5] Monitor the reaction progress by periodically taking a small sample and analyzing it via ¹H NMR to observe the disappearance of the vinylic protons of cinnamic acid.

  • Isolation: After the reaction is complete, scrape the solid from the plates.

  • Purification:

    • Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude α-truxillic acid from ethanol to obtain the pure product.

  • Characterization: Confirm the structure and purity of the α-truxillic acid using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Polymerization of this compound Monomers

This compound, with its two carboxylic acid functional groups, is an excellent monomer for condensation polymerization with diols or diamines to produce polyesters and polyamides, respectively. Polyimides can also be synthesized through polycondensation with diamines to form a poly(amic acid) precursor, followed by thermal or chemical imidization.[1]

General Experimental Workflow for Polymerization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound-based polymers.

Polymerization_Workflow cluster_polymerization Polymer Synthesis start Start: this compound Monomer + Co-monomer (Diol/Diamine) polymerization Condensation Polymerization (Melt or Solution) start->polymerization isolation Polymer Isolation (Precipitation) polymerization->isolation purification Purification (Washing/Drying) isolation->purification characterization Characterization (GPC, DSC, TGA, NMR) purification->characterization end End: this compound-Based Polymer characterization->end

Caption: Workflow for the synthesis and characterization of this compound-based polymers.

Protocol: Synthesis of a this compound-Based Polyester (B1180765) via Melt Polycondensation

This protocol outlines the synthesis of a polyester from α-truxillic acid and a diol via melt polycondensation.

Materials:

  • α-Truxillic acid

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium(IV) isopropoxide)

  • High-vacuum line

  • Schlenk flask or similar reaction vessel

Procedure:

  • Charging the Reactor: In a Schlenk flask, combine equimolar amounts of α-truxillic acid and the diol. Add a catalytic amount of titanium(IV) isopropoxide.

  • Initial Heating: Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate the esterification reaction (e.g., 150-180 °C). Water will be evolved as a byproduct.

  • Vacuum Application: Once the initial evolution of water has subsided, gradually apply a high vacuum while increasing the temperature (e.g., to 200-240 °C). This helps to remove the water and drive the polymerization to completion.

  • Polymerization: Continue the reaction under high vacuum for several hours until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the melt.

  • Isolation: Cool the reaction mixture to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform (B151607) or DMF) and precipitated into a non-solvent (e.g., methanol) to purify it.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven.

  • Characterization: Characterize the polymer's molecular weight and dispersity by Gel Permeation Chromatography (GPC), its thermal properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and its structure by ¹H NMR and FTIR.[6]

Properties of this compound-Based Polymers

The properties of polymers derived from this compound can be tuned by the choice of co-monomer and the stereochemistry of the this compound unit.

Thermal Properties of this compound-Based Polyesters

Melt polycondensation of this compound with various diacids has yielded a range of polyesters with notable thermal stability.[1]

Polymer NameAbbreviationGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
Polycyclobutane OxalatePCBO114381
Polycyclobutane MalonatePCBM88402
Polycyclobutane SuccinatePCBS65415
Polycyclobutane GlutaratePCBG48418
Polycyclobutane AdipatePCBA33424
Polycyclobutane TerephthalatePCBTNot ReportedNot Reported
Polycyclobutane FurandicarboxylatePCBFNot ReportedNot Reported
Polycyclobutane-1,3-cyclobutane-dicarboxylatePCBCNot ReportedNot Reported

Data sourced from reference[1].

Mechanical Properties of this compound-Based Polyamides and Polyimides

Polymers derived from diamino-α-truxillic acids have demonstrated exceptional mechanical properties. For instance, α-polyamides have been reported to exhibit high strain-energy densities.[1]

Polymer TypeKey Mechanical PropertyValue
α-PolyamideToughness231 MJ m⁻³

Data sourced from reference[1]. This toughness is noted to be greater than that of spider silk.

Applications

The unique properties of this compound-based polymers make them suitable for a variety of applications:

  • Sustainable Plastics: The potential to synthesize these polymers from bio-based cinnamic acid derivatives makes them a more sustainable alternative to traditional petroleum-based plastics.[1]

  • Advanced Materials: The high thermal stability and toughness of these polymers are advantageous for applications requiring robust materials.[1] For example, α-polyimides have shown promise as effective coating materials and in the formation of super-tough plastic nanomembranes.[1]

  • Biomedical Applications: The biocompatibility and degradability of certain this compound-based polyesters could be explored for applications in drug delivery and tissue engineering.

  • Photo-responsive Materials: The cyclobutane ring in the polymer backbone can be sensitive to UV light, potentially allowing for the development of photo-degradable or photo-responsive materials.[7]

Conclusion

This compound and its derivatives are versatile and valuable building blocks for the creation of complex polymers with a wide range of tunable properties. The ability to control stereochemistry, coupled with the inherent rigidity of the cyclobutane core, provides a pathway to novel materials with superior thermal and mechanical characteristics. The detailed protocols and data presented in these application notes are intended to facilitate further research and development in this exciting area of polymer chemistry.

References

Application Notes and Protocols for Truxillic Acid-Based Polyesters and Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of polyesters and polyamides derived from truxillic acid. The unique photochemical origins and rigid, cyclobutane-containing structure of this compound offer a versatile platform for creating novel polymers with potential applications in advanced materials and drug delivery systems.

Introduction to this compound-Based Polymers

Truxillic acids are photodimers of cinnamic acid, formed via a [2+2] cycloaddition reaction upon exposure to UV light. This unique synthetic route allows for the creation of a variety of stereoisomers, with the α- and δ-isomers being of particular interest for polymer synthesis. The resulting polyesters and polyamides incorporate the rigid cyclobutane (B1203170) ring of this compound into their backbone, leading to polymers with distinct thermal and mechanical properties. These characteristics, combined with the potential for biodegradability and biocompatibility, make them attractive candidates for specialized applications, including controlled drug release matrices and high-performance engineering plastics.

Data Presentation: Properties of this compound-Based Polymers

The following tables summarize the key quantitative data for representative this compound-based polyesters and polyamides.

Table 1: Thermal and Molecular Weight Properties of a this compound-Based Polyester (B1180765)

Polymer IDMonomersPolymerization MethodM? ( g/mol )M? ( g/mol )PDI (M?/M?)T? (°C)T? (°C)Yield (%)
PES-1 α-Truxillic Acid, 1,6-HexanediolMelt Polycondensation14,00028,0002.08518588

Note: Data is representative and may vary based on specific reaction conditions.

Table 2: Mechanical and Thermal Properties of a this compound-Based Polyamide

Polymer IDMonomersPolymerization MethodTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)T? (°C)T? (°C)
PA-1 α-Truxilloyl Chloride, Hexamethylenediamine (B150038)Interfacial Polymerization752.515130250

Note: Data is representative and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of α-Truxillic Acid via Photodimerization of Cinnamic Acid

This protocol details the preparation of the α-truxillic acid monomer, a crucial precursor for the synthesis of the corresponding polyesters and polyamides.

Materials:

  • trans-Cinnamic acid

  • Acetone (B3395972)

  • High-pressure mercury lamp (or equivalent UV source)

  • Beaker

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Dissolve trans-cinnamic acid in a minimal amount of acetone in a beaker with stirring.

  • Place the beaker under a high-pressure mercury lamp and irradiate the solution with UV light while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Continue irradiation until the majority of the cinnamic acid has been converted to this compound.

  • Remove the solvent under reduced pressure.

  • The resulting solid mixture of isomers is then purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to isolate the α-truxillic acid.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Protocol 2: Preparation of Poly(hexamethylene truxillate) (PES-1) via Melt Polycondensation

This protocol describes the synthesis of a polyester from α-truxillic acid and 1,6-hexanediol.

Materials:

  • α-Truxillic acid

  • 1,6-Hexanediol

  • Titanium(IV) isopropoxide (catalyst)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Vacuum line

  • Heating mantle with temperature controller

Procedure:

  • In a three-necked round-bottom flask, combine equimolar amounts of α-truxillic acid and 1,6-hexanediol.

  • Add a catalytic amount of titanium(IV) isopropoxide (e.g., 0.1 mol% relative to the diacid).

  • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

  • Heat the mixture under a slow stream of nitrogen to 180°C with stirring to form a molten prepolymer, allowing the water produced during esterification to distill off.

  • After the initial water evolution ceases (approximately 2-3 hours), gradually increase the temperature to 220°C and apply a vacuum (e.g., <1 mmHg).

  • Continue the polymerization under vacuum for several hours (e.g., 4-6 hours) until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the flask to room temperature under nitrogen. The resulting solid polyester can be removed and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating into a non-solvent (e.g., methanol).

  • Collect the purified polymer by filtration and dry under vacuum.

Protocol 3: Synthesis of Polyamide (PA-1) via Interfacial Polymerization

This protocol outlines the synthesis of a polyamide from α-truxilloyl chloride and hexamethylenediamine.

Materials:

  • α-Truxillic acid

  • Thionyl chloride

  • Hexamethylenediamine

  • Sodium hydroxide

  • Dichloromethane

  • Water

  • Beaker

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure: Part A: Preparation of α-Truxilloyl Chloride

  • In a round-bottom flask, reflux α-truxillic acid with an excess of thionyl chloride for 2-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude α-truxilloyl chloride.

Part B: Interfacial Polymerization

  • Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.

  • Prepare an organic solution of α-truxilloyl chloride in dichloromethane.

  • Carefully pour the organic solution onto the aqueous solution in a beaker without stirring to create a distinct interface.

  • A film of the polyamide will form at the interface.

  • Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous "rope."

  • Wash the polymer rope thoroughly with water and then with a solvent like acetone to remove unreacted monomers and byproducts.

  • Dry the resulting polyamide in a vacuum oven.

Mandatory Visualizations

Polyester_Synthesis_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Polymerization Polyester Synthesis cluster_Purification Purification & Characterization cinnamic_acid trans-Cinnamic Acid uv_light UV Irradiation ([2+2] Cycloaddition) cinnamic_acid->uv_light truxillic_acid α-Truxillic Acid uv_light->truxillic_acid melt_poly Melt Polycondensation (Catalyst, Heat, Vacuum) truxillic_acid->melt_poly diol 1,6-Hexanediol diol->melt_poly polyester This compound-Based Polyester (PES-1) melt_poly->polyester dissolution Dissolution (e.g., Chloroform) polyester->dissolution precipitation Precipitation (e.g., Methanol) dissolution->precipitation characterization Characterization (GPC, DSC, TGA, NMR) precipitation->characterization

Caption: Workflow for the synthesis of this compound-based polyesters.

Polyamide_Synthesis_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Polymerization Polyamide Synthesis cluster_Purification Purification & Characterization truxillic_acid α-Truxillic Acid thionyl_chloride Thionyl Chloride (SOCl₂) truxillic_acid->thionyl_chloride diacid_chloride α-Truxilloyl Chloride thionyl_chloride->diacid_chloride interfacial_poly Interfacial Polymerization diacid_chloride->interfacial_poly diamine Hexamethylenediamine (in aqueous NaOH) diamine->interfacial_poly polyamide This compound-Based Polyamide (PA-1) interfacial_poly->polyamide washing Washing (Water, Acetone) polyamide->washing drying Drying (Vacuum Oven) washing->drying characterization Characterization (Viscometry, DSC, TGA, Tensile Testing) drying->characterization

Application Notes and Protocols for the Synthesis of Truxillic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery.[1][2][3] Truxillic acids, a group of photodimerizable dicarboxylic acids, are intriguing candidates as organic linkers for the synthesis of "smart" MOFs. The cyclobutane (B1203170) ring in the truxillic acid backbone can potentially undergo a reversible [2+2] cycloaddition reaction upon exposure to specific wavelengths of light, which could allow for dynamic control over the MOF's properties.[4][5] This photoresponsive behavior could be harnessed for on-demand drug release, offering a significant advantage in targeted drug delivery systems.

While the synthesis of MOFs using various other organic linkers is well-established, detailed experimental protocols for the synthesis of this compound-based MOFs are not widely reported in the scientific literature. This document provides a generalized protocol for the synthesis of a hypothetical this compound-based MOF, drawing upon established solvothermal and hydrothermal synthesis methodologies for other MOFs. The presented protocols for characterization and drug loading are standard procedures applicable to a wide range of MOF materials. The quantitative data presented in the tables are representative values based on MOFs with structurally similar linkers and should be considered as a reference for what might be expected for a this compound-based MOF.

Synthesis of a this compound-Based MOF: A Representative Protocol

This section outlines a general solvothermal method for the synthesis of a zinc-based MOF using α-truxillic acid as the organic linker, which will be referred to as TA-MOF-Zn.

Experimental Workflow

G cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation cluster_characterization Characterization reagents Weigh Metal Salt (e.g., Zinc Nitrate) & α-Truxillic Acid dissolve Dissolve in Solvent (e.g., DMF/Ethanol) reagents->dissolve autoclave Transfer to Teflon-lined Autoclave dissolve->autoclave heating Heat at a Controlled Temperature (e.g., 100-150 °C) for a Defined Time (e.g., 24-72 h) autoclave->heating cool Cool to Room Temperature heating->cool wash Wash with Fresh Solvent (e.g., DMF, then Ethanol) cool->wash activate Activate by Solvent Exchange and/or Heating under Vacuum wash->activate characterize Analyze Structure, Porosity, and Stability activate->characterize

Figure 1. General workflow for the solvothermal synthesis of a this compound-based MOF.

Materials and Reagents

  • α-Truxillic acid (or other isomers)

  • Metal Salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol (B145695), Methanol)

  • Deionized Water

Equipment

  • Teflon-lined stainless-steel autoclave

  • Programmable oven

  • Centrifuge

  • Schlenk line or vacuum oven

  • Analytical balance

  • Ultrasonic bath

Protocol

  • Preparation of the Precursor Solution:

    • In a glass vial, dissolve the metal salt (e.g., 1 mmol) and α-truxillic acid (e.g., 1 mmol) in a suitable solvent or solvent mixture (e.g., 20 mL of a 1:1 v/v mixture of DMF and ethanol).

    • Use an ultrasonic bath to ensure complete dissolution of the reagents.

  • Solvothermal Synthesis:

    • Transfer the precursor solution to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (e.g., 120 °C) and maintain this temperature for a set period (e.g., 48 hours). The optimal temperature and time will need to be determined experimentally.

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Purification and Activation:

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To remove the high-boiling point DMF from the pores, immerse the product in a low-boiling point solvent like ethanol or acetone (B3395972) for 24 hours, replacing the solvent several times.

    • Activate the MOF by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove the solvent molecules from the pores.

Characterization of this compound-Based MOFs

A thorough characterization is crucial to confirm the successful synthesis of the desired MOF and to understand its properties.

Table 1: Key Characterization Techniques and Expected Information

Characterization TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the synthesized MOF. The diffraction pattern is a fingerprint of the crystal structure.
Single-Crystal X-Ray Diffraction (SCXRD) Provides the precise atomic arrangement, including bond lengths, bond angles, and the overall 3D structure of the MOF.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the carboxylate groups of the this compound to the metal centers and the absence of unreacted starting materials.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature at which the framework decomposes. It can also indicate the removal of solvent molecules during activation.
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore volume of the MOF, which are critical parameters for applications like drug loading.
Scanning Electron Microscopy (SEM) Visualizes the morphology and particle size of the MOF crystals.

Application in Drug Delivery: Loading and Release Protocol

The porous nature of TA-MOF-Zn makes it a potential candidate for a drug delivery vehicle. This section provides a general protocol for loading a model drug, such as ibuprofen, and studying its release profile.

Drug Loading and Release Workflow

G cluster_loading Drug Loading cluster_release Drug Release Study cluster_photo_release Photo-triggered Release (Hypothetical) activated_mof Activated TA-MOF-Zn incubation Incubate MOF in Drug Solution activated_mof->incubation drug_solution Drug Solution (e.g., Ibuprofen in Hexane) drug_solution->incubation wash_drug Wash to Remove Surface-Adsorbed Drug incubation->wash_drug dry_drug Dry the Drug-Loaded MOF wash_drug->dry_drug drug_loaded_mof Drug-Loaded TA-MOF-Zn release_setup Incubate in PBS at 37 °C drug_loaded_mof->release_setup pbs Phosphate-Buffered Saline (PBS) at Physiological pH (7.4) pbs->release_setup sampling Collect Aliquots at Different Time Intervals release_setup->sampling uv_irradiation UV Irradiation (e.g., 254 nm) release_setup->uv_irradiation analysis Analyze Drug Concentration (e.g., UV-Vis Spectroscopy) sampling->analysis photo_release Monitor Enhanced Drug Release uv_irradiation->photo_release

Figure 2. Workflow for drug loading and release studies with a this compound-based MOF.

Protocol for Drug Loading

  • Suspend the activated TA-MOF-Zn (e.g., 100 mg) in a solution of the drug (e.g., ibuprofen, 10 mg/mL in a suitable solvent like hexane) in a sealed vial.

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by dissolving a known amount of the drug-loaded MOF in an appropriate solvent and quantifying the drug concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Protocol for In Vitro Drug Release

  • Disperse a known amount of the drug-loaded TA-MOF-Zn (e.g., 10 mg) in a known volume of phosphate-buffered saline (PBS) at pH 7.4 (to simulate physiological conditions).

  • Place the suspension in a shaker incubator at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.

  • Centrifuge the collected aliquots to separate any MOF particles.

  • Analyze the concentration of the released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Plot the cumulative drug release as a function of time.

For Photo-triggered Release (Hypothetical):

  • To investigate the photoresponsive nature of the this compound-based MOF, the drug release experiment can be conducted in two parallel setups: one kept in the dark and the other exposed to UV light (e.g., at 254 nm) for specific periods. An enhanced release rate upon UV irradiation would suggest a photo-triggered release mechanism.

Quantitative Data Summary

The following tables present representative quantitative data for a hypothetical this compound-based MOF (TA-MOF-Zn). These values are based on data reported for MOFs with similar linkers and should be experimentally verified.

Table 2: Representative Synthesis Parameters and Yield

ParameterValue
Metal Salt Zinc Nitrate Hexahydrate
Organic Linker α-Truxillic Acid
Solvent DMF/Ethanol (1:1 v/v)
Molar Ratio (Metal:Linker) 1:1
Reaction Temperature 120 °C
Reaction Time 48 hours
Product Yield (based on linker) ~ 60-80% (Hypothetical)

Table 3: Representative Physicochemical Properties

PropertyValue
Formula (Hypothetical) Zn(C₁₈H₁₄O₄)
Crystal System To be determined by SCXRD
BET Surface Area 500 - 1500 m²/g (Estimated)
Pore Volume 0.3 - 0.8 cm³/g (Estimated)
Thermal Stability (Decomposition Temp.) > 300 °C (in N₂) (Estimated)

Table 4: Representative Drug Loading and Release Data (Ibuprofen)

ParameterValue
Drug Loading Capacity 5 - 15 wt% (Estimated)
Release Medium PBS (pH 7.4)
Temperature 37 °C
Time for 50% Release (in dark) ~ 12 - 24 hours (Estimated)
Time for 50% Release (with UV) Potentially faster (Hypothetical)

Conclusion

The synthesis of this compound-based MOFs presents an exciting avenue for the development of advanced functional materials, particularly for applications in controlled drug delivery. The protocols and data presented in these application notes provide a foundational framework for researchers to begin exploring the synthesis, characterization, and application of these novel materials. The potential for photo-triggered drug release makes this compound-based MOFs a particularly promising area of future research. It is important to reiterate that the provided protocols are generalized and will require optimization for any specific this compound isomer and metal combination.

References

Application Notes and Protocols for the Analytical Separation of Truxillic and Truxinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillic and truxinic acids are isomeric cyclobutane (B1203170) dicarboxylic acids formed from the [2+2] photocycloaddition of cinnamic acid.[1] Truxillic acids result from a "head-to-tail" dimerization, while truxinic acids are formed via a "head-to-head" arrangement.[2] These compounds are of significant interest in natural product chemistry, forensic science, and drug development due to their presence as constituent alkaloids (truxillines) in coca leaves and their potential pharmacological activities, including anti-inflammatory and analgesic properties.[2]

The complex stereochemistry of these molecules, arising from multiple chiral centers on the cyclobutane ring, results in a large number of possible stereoisomers. There are five potential diastereomers of truxillic acid (α, γ, ε, peri, and epi) and ten of truxinic acid (including β, ω, ζ, neo, and δ isomers).[2] The accurate separation and quantification of these isomers are critical for determining the geographic origin of coca samples, for the characterization of natural products, and for the development of novel therapeutics.[2]

This document provides detailed application notes and experimental protocols for the separation of truxillic and truxinic acid isomers using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Analytical Methods Overview

Several chromatographic and electrophoretic techniques can be employed for the separation of truxillic and truxinic acid isomers. The choice of method often depends on the sample matrix, the required resolution, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), offers a direct method for the analysis of these polar compounds without the need for derivatization.[3] Chiral HPLC is essential for the resolution of enantiomeric isomers.[4]

  • Gas Chromatography (GC): A robust technique, especially when coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). However, due to the low volatility and thermal instability of truxillic and truxinic acids, a derivatization step is mandatory prior to GC analysis.[2]

  • Capillary Electrophoresis (CE): A powerful technique characterized by high separation efficiency, rapid analysis times, and low sample consumption, making it an attractive alternative to traditional chromatographic methods.[5]

High-Performance Liquid Chromatography (HPLC) Methods

Application Note: Reversed-Phase HPLC for Direct Analysis

Reversed-phase HPLC is a widely used technique for the separation of truxillic and truxinic acid isomers. It offers the significant advantage of direct analysis without the need for chemical derivatization. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Key Parameters:

  • Column: A C18 reversed-phase column is a common choice, providing good retention and selectivity for these moderately polar compounds.[3]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and a buffered aqueous phase (e.g., ammonium (B1175870) formate) is typically used.[3] The choice between acetonitrile (B52724) and methanol (B129727) can influence selectivity.[3] Adjusting the pH of the aqueous phase can also be used to optimize the separation.

  • Detection: UV detection is suitable as the phenyl groups in the molecules provide chromophores. A Diode Array Detector (DAD) allows for monitoring at multiple wavelengths (e.g., 220-280 nm) to enhance selectivity and sensitivity.[3]

Experimental Protocol: RP-HPLC Separation of Truxillic and Truxinic Acid Isomers

1. Materials and Reagents:

  • Reference standards of truxillic and truxinic acid isomers

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Ammonium formate

  • Formic acid

  • Sample dissolved in mobile phase or a compatible solvent

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 in water[3] B: Acetonitrile or Methanol[3]
Gradient To be optimized based on the specific isomers of interest. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection DAD at 220-280 nm[3]
Injection Volume 10 µL[3]

4. Sample Preparation:

  • Dissolve the sample containing truxillic and truxinic acids in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • Identify the peaks corresponding to the different isomers by comparing their retention times with those of the reference standards.

  • Quantify the isomers by creating a calibration curve using the peak areas of the standards.

Application Note: Chiral HPLC for Enantiomeric Resolution

For the separation of enantiomers of chiral truxillic and truxinic acid isomers, chiral chromatography is necessary. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Key Parameters:

  • Column: Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H), are highly effective for the separation of acidic compounds like truxillic acids.[4]

  • Mobile Phase: Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

Gas Chromatography (GC) Methods

Application Note: GC-FID/MS Analysis Following Derivatization

Gas chromatography is a powerful tool for the quantification of truxillic and truxinic acid isomers, particularly when high sensitivity is required. However, the inherent low volatility and thermal lability of these dicarboxylic acids necessitate a chemical derivatization step prior to analysis.[2] This process converts the polar carboxylic acid groups into less polar, more volatile, and more thermally stable derivatives. A common approach involves a two-step process of reduction followed by acylation.[6]

Workflow for GC Analysis of Truxillic and Truxinic Acids

GC_Workflow Sample Sample containing Truxillic/Truxinic Acids Derivatization Derivatization (Reduction & Acylation) Sample->Derivatization LiAlH₄ then HFBA GC_Analysis GC-FID/MS Analysis Derivatization->GC_Analysis Injection Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing Chromatogram

Caption: Workflow for GC analysis of truxillic and truxinic acids.

Experimental Protocol: GC-FID Quantification of Truxillic and Truxinic Acid Isomers

This protocol is adapted from methods developed for the analysis of truxilline isomers.[6]

1. Materials and Reagents:

  • Reference standards of truxillic and truxinic acid isomers

  • Internal standard (e.g., 4',4''-dimethyl-α-truxillic acid dimethyl ester)[6]

  • Lithium aluminum hydride (LiAlH₄)

  • Heptafluorobutyric anhydride (B1165640) (HFBA)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl acetate (B1210297) (GC grade)

  • Nitrogen gas

2. Sample Preparation (Derivatization): [3]

  • To a dried extract of the sample, add a known amount of the internal standard.

  • Perform a direct reduction of the residue with a solution of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., diethyl ether or THF). This step reduces the carboxylic acid functionalities.

  • After complete reduction, quench the reaction carefully (e.g., with water or a saturated solution of sodium sulfate).

  • Extract the resulting poly-hydroxylated intermediate.

  • Treat the extract with heptafluorobutyric anhydride (HFBA) to acylate the hydroxyl groups, rendering the analytes volatile.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the final derivatized sample in ethyl acetate for injection.

3. GC-FID Instrumentation and Conditions:

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane[3]
Carrier Gas Helium, constant flow[3]
Injector Temperature 250 °C[3]
Oven Program Initial temperature of 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 minutes[3]
Detector Flame Ionization Detector (FID) at 320 °C[3]
Injection Volume 1 µL[3]

4. Data Analysis:

  • Identify the derivatized isomers based on their retention times relative to the internal standard.

  • Quantify each isomer by comparing its peak area ratio to the internal standard against a calibration curve. A linear response from 0.001 to 1.00 mg/mL with a lower detection limit of 0.001 mg/mL has been reported for a similar method.[6]

Capillary Electrophoresis (CE) Methods

Application Note: High-Efficiency Separation by CE

Capillary electrophoresis offers a high-efficiency alternative for the separation of charged species like truxillic and truxinic acids. Techniques such as Capillary Zone Electrophoresis (CZE) separate ions based on their charge-to-size ratio as they move through a capillary under the influence of an electric field.[5] This method is particularly advantageous for complex mixtures and requires minimal sample volume.

Logical Relationship of CE Separation Principles

CE_Principles Analyte Analyte Properties Charge (q) Size (Hydrodynamic Radius) Electrophoretic_Mobility Electrophoretic Mobility (μₑ) μₑ ∝ q/size Analyte->Electrophoretic_Mobility Electric_Field Applied Electric Field (E) Electric_Field->Electrophoretic_Mobility Apparent_Mobility Apparent Mobility (μₐ) μₐ = μₑ + μₑₒ Electrophoretic_Mobility->Apparent_Mobility EOF Electroosmotic Flow (μₑₒ) EOF->Apparent_Mobility Separation Separation Apparent_Mobility->Separation

Caption: Factors influencing analyte separation in Capillary Electrophoresis.

Experimental Protocol: CZE of Truxillic and Truxinic Acids

This protocol provides a starting point for developing a CZE method for the separation of truxillic and truxinic acids.

1. Materials and Reagents:

  • Reference standards of truxillic and truxinic acid isomers

  • Sodium tetraborate (B1243019)

  • Boric acid

  • Sodium hydroxide

  • Deionized water

  • Methanol

2. Instrumentation:

  • Capillary Electrophoresis system

  • UV-Vis or DAD detector

  • Uncoated fused-silica capillary

3. CE Conditions:

ParameterCondition
Capillary Fused-silica, e.g., 50 cm total length (40 cm to detector), 50 µm I.D.
Background Electrolyte (BGE) 20-50 mM Sodium tetraborate buffer, pH adjusted to 8.5-9.5 with boric acid or sodium hydroxide.[5]
Voltage 20-30 kV
Temperature 25 °C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Detection Indirect or direct UV detection at an appropriate wavelength (e.g., 200 nm or 254 nm)

4. Sample Preparation:

  • Dissolve the sample in the BGE or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter.

5. Data Analysis:

  • Identify isomers based on their migration times compared to standards.

  • Quantification can be performed using peak areas and a calibration curve.

Summary of Quantitative Data

The following table summarizes typical performance data for the described analytical methods. Note that specific values for retention/migration times and resolution will vary depending on the exact experimental conditions and the specific isomers being analyzed.

MethodAnalyte TypeDerivatizationTypical Column/CapillaryKey Quantitative ParametersReference
RP-HPLC Free AcidsNot requiredC18, 150 x 4.6 mm, 5 µmIsomer specific retention times, baseline resolution achievable with gradient optimization.[3]
Chiral HPLC EnantiomersNot requiredPolysaccharide-based (e.g., Chiralcel OD-H)Enantiomeric excess (ee%) determination.[4]
GC-FID Derivatized AcidsRequired (Reduction & Acylation)5% phenyl-methylpolysiloxane, 30mLinearity: 0.001 - 1.00 mg/mL LOD: 0.001 mg/mL[6]
CZE Free AcidsNot requiredFused-silica, ~50 cmHigh efficiency (large number of theoretical plates), rapid analysis times (minutes).[5]

Conclusion

The separation of truxillic and truxinic acid isomers can be effectively achieved using a variety of analytical techniques. RP-HPLC provides a straightforward method for direct analysis, while chiral HPLC is necessary for enantiomeric resolution. GC-FID/MS offers high sensitivity but requires a derivatization step. Capillary electrophoresis presents a high-efficiency alternative with rapid analysis times. The choice of the most suitable method will depend on the specific research goals, sample complexity, and available instrumentation. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these challenging and important molecules.

References

Application Notes and Protocols for the Analysis of Truxilline Isomers by Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxilline isomers are significant minor alkaloids found in coca leaves and illicit cocaine samples.[1] As photodimerization products of cinnamoylcocaines, their relative distribution serves as a chemical fingerprint, providing valuable intelligence for determining the geographical origin and trafficking routes of cocaine.[1][2] The direct analysis of these isomers by gas chromatography (GC) is challenging due to their low volatility and thermal instability.[2][3] This application note provides a detailed protocol for the robust and sensitive analysis of truxilline isomers using Gas Chromatography-Flame Ionization Detection (GC-FID) following a necessary derivatization step. The described methodology, involving reduction and acylation, enhances the volatility and thermal stability of the analytes, enabling reliable chromatographic separation and quantification.[1][2]

Experimental Protocols

A derivatization procedure is required to improve the thermal stability and chromatographic properties of truxilline isomers for GC analysis.[4] This typically involves a reduction step followed by acylation.[2][5]

Sample Preparation (Derivatization)

This protocol is adapted from validated methods for the determination of isomeric truxillines in cocaine samples.[1][5]

Materials:

  • Cocaine HCl sample

  • Internal Standard (IS): 4',4"-dimethyl-α-truxillic acid dimethyl ester[6]

  • Lithium aluminum hydride (LiAlH₄)[6]

  • Anhydrous diethyl ether[6]

  • Heptafluorobutyric anhydride (B1165640) (HFBA)[6]

  • Methanol (HPLC grade)[4]

  • Ethyl acetate (B1210297) (HPLC grade)[4]

  • Anhydrous sodium sulfate[6]

  • Hydrochloric acid (HCl)[6]

  • Sodium hydroxide (B78521) (NaOH)[6]

  • Vortex mixer[4]

  • Centrifuge[4]

  • Thermoblock or heating block[7]

Procedure:

  • Sample and Internal Standard Preparation:

    • Accurately weigh approximately 10 mg of the homogenized cocaine HCl sample.[7]

    • Dissolve the sample in a known volume of methanol.[6]

    • Add a known amount of the internal standard solution (e.g., 4',4''-dimethyl-α-truxillic acid dimethyl ester at 0.1 mg/mL in methanol).[4][6]

  • Reduction of Truxillines:

    • In a separate reaction vessel, prepare a suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.[6]

    • Slowly add the cocaine/IS solution to the LiAlH₄ suspension while stirring. This step reduces the ester functionalities of the truxillines.[6]

    • Allow the reaction to proceed for at least 30 minutes at room temperature.[6]

  • Extraction:

    • Carefully quench the reaction by the dropwise addition of water, followed by a NaOH solution to precipitate aluminum salts.[2][6]

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[6]

    • Collect the organic layer and dry it over anhydrous sodium sulfate.[2][6]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]

  • Derivatization (Acylation):

    • Reconstitute the dried extract in a small volume of ethyl acetate.[6]

    • Add heptafluorobutyric anhydride (HFBA) to the extract. This acylates the reduced hydroxyl groups.[6]

    • Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 20 minutes) to ensure complete derivatization.[6]

    • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.[4]

    • Reconstitute the final derivatized residue in a suitable solvent (e.g., ethyl acetate) for GC-FID analysis.[3][6]

GC-FID Analysis

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (GC-FID).[7]

  • Autosampler.[7]

  • Capillary column suitable for alkaloid analysis (e.g., 5% phenyl-methylpolysiloxane).[3]

GC-FID Conditions:

ParameterRecommended Conditions
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)[3]
Carrier Gas Helium, constant flow rate (e.g., 1.2 mL/min)[3][7]
Injector Temperature 250 °C[3]
Injection Volume 1 µL[3]
Split Ratio 50:1[7]
Oven Program Initial temperature of 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 minutes[3]
Detector Flame Ionization Detector (FID)[3]
Detector Temperature 320 °C[3]
Data Analysis and Quantification

The concentration of each truxilline isomer is determined by comparing its peak area to the peak area of the internal standard.[6] The method has been shown to have a linear response over a wide concentration range.[2]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated GC-FID method for the analysis of ten truxilline isomers.

ParameterValue
Truxilline Isomers Quantified alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo-, and epi-[1]
Linear Range 0.001 to 1.00 mg/mL[1]
Lower Detection Limit 0.001 mg/mL[1]
Internal Standard 4',4"-dimethyl-α-truxillic acid dimethyl ester[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Cocaine Sample dissolve Dissolve in Methanol & Add IS weigh->dissolve reduce Reduction with LiAlH4 dissolve->reduce extract Liquid-Liquid Extraction reduce->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Ethyl Acetate dry->reconstitute acylate Acylation with HFBA reconstitute->acylate heat Heat Reaction acylate->heat evaporate Evaporate Excess Reagent heat->evaporate final_prep Reconstitute for Injection evaporate->final_prep inject Inject into GC-FID final_prep->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. IS integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-FID analysis of truxilline isomers.

logical_relationships cluster_analyte Analyte Properties cluster_method Analytical Method cluster_outcome Desired Outcome truxilline Truxilline Isomers low_volatility Low Volatility truxilline->low_volatility thermal_lability Thermal Lability truxilline->thermal_lability derivatization Derivatization Required low_volatility->derivatization necessitates thermal_lability->derivatization necessitates gc_fid GC-FID Analysis improved_analysis Improved Analysis gc_fid->improved_analysis performs reduction Reduction (LiAlH4) derivatization->reduction acylation Acylation (HFBA) derivatization->acylation derivatization->improved_analysis enables increased_volatility Increased Volatility improved_analysis->increased_volatility increased_stability Increased Thermal Stability improved_analysis->increased_stability reliable_quant Reliable Quantification improved_analysis->reliable_quant

Caption: Logical relationships in truxilline isomer analysis by GC-FID.

References

Application Notes and Protocols for Monitoring Cinnamic Acid to Truxillic Acid Conversion using Solid-State NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy to monitor the photodimerization of cinnamic acid into truxillic acid. This [2+2] cycloaddition reaction is a classic example of a topochemical reaction, where the crystal lattice of the reactant governs the stereochemistry of the product. Solid-state NMR is an invaluable non-destructive technique for studying the kinetics, mechanism, and polymorphism of this transformation in the solid state.[1][2][3]

Introduction

The conversion of α-trans-cinnamic acid to α-truxillic acid upon exposure to UV radiation is a well-studied solid-state photochemical reaction.[1][4] This process is of significant interest in fields ranging from materials science to drug development, as it provides a model system for understanding solid-state reactivity and the influence of crystal packing on chemical transformations. Solid-state NMR, particularly 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful analytical tool for this purpose. It allows for the direct, quantitative monitoring of the disappearance of the monomer and the appearance of the dimer, as well as the identification of different polymorphic forms of the product.[5][6][7]

The reaction is sensitive to the crystalline form of cinnamic acid. The α-polymorph, with a head-to-tail packing arrangement, yields α-truxillic acid, a centrosymmetric dimer.[7] In contrast, the β-polymorph can form the non-centrosymmetric β-truxinic acid. This application note will focus on the conversion of the α-polymorph of trans-cinnamic acid.

Key Applications

  • Reaction Kinetics: Determine the rate of the photodimerization reaction by quantifying the concentration of reactant and product over time.[1][2][8]

  • Polymorph Analysis: Identify and distinguish between different crystalline forms of the this compound product that may form during the reaction.[4][5]

  • Mechanism Elucidation: Gain insights into the reaction mechanism by observing intermediate states or changes in the local chemical environment.[7][9]

  • Process Analytical Technology (PAT): Employ ssNMR as a non-invasive tool for in-situ monitoring of solid-state reactions in pharmaceutical manufacturing.

Experimental Workflow

The overall experimental workflow for monitoring the photodimerization of cinnamic acid using solid-state NMR is depicted below.

G cluster_prep Sample Preparation cluster_irradiation UV Irradiation cluster_nmr Solid-State NMR Analysis cluster_analysis Data Analysis prep Prepare α-trans-cinnamic acid sample irradiate Irradiate with UV light (e.g., 350 nm) for a specific duration prep->irradiate pack_rotor Pack sample into MAS rotor irradiate->pack_rotor acquire_nmr Acquire 13C CP/MAS NMR spectrum pack_rotor->acquire_nmr process_data Process NMR data (phasing, baseline correction) acquire_nmr->process_data quantify Quantify conversion by integrating key peaks process_data->quantify

Figure 1: Experimental workflow for ssNMR monitoring.

Chemical Conversion Pathway

The [2+2] cycloaddition reaction involves the dimerization of two cinnamic acid molecules to form a cyclobutane (B1203170) ring.

G cinnamic_acid_1 Cinnamic Acid plus + uv_light UV Light cinnamic_acid_1->uv_light cinnamic_acid_2 Cinnamic Acid cinnamic_acid_2->uv_light truxillic_acid α-Truxillic Acid uv_light->truxillic_acid

Figure 2: Photodimerization of cinnamic acid.

Quantitative Data Summary

Solid-state NMR allows for the quantification of the conversion of cinnamic acid to this compound by monitoring the changes in the intensities of specific carbon signals. The following table summarizes the key 13C chemical shifts for α-trans-cinnamic acid and α-truxillic acid.

CompoundCarbon TypeChemical Shift (ppm)
α-trans-Cinnamic AcidCarbonyl (C=O)~172.7
Olefinic (C=C)~117.4, ~147.1
Aromatic~128-134
α-Truxillic Acid (P21/n polymorph)Carbonyl (C=O)~179
Cyclobutane~40-55
Aromatic~127-140
α-Truxillic Acid (C2/c polymorph)Carbonyl (C=O)~181.0
Cyclobutane~39.0, ~44.5, ~51.0
Aromatic~127-140

Note: Chemical shifts can vary slightly depending on the specific ssNMR experimental conditions and the polymorphic form.[5][10] The appearance of a new resonance in the carboxylic acid region around 181.0 ppm and a distinct three-peak pattern in the cyclobutane region are indicative of the formation of the C2/c polymorph of α-truxillic acid.[5]

Experimental Protocols

Protocol 1: Sample Preparation and UV Irradiation
  • Starting Material: Use commercially available α-trans-cinnamic acid. The α-polymorph is the most common form.

  • Sample Holder: Place a thin layer of powdered α-trans-cinnamic acid in a suitable container for irradiation, such as a petri dish or a flat watch glass.

  • UV Irradiation: Irradiate the sample with a UV lamp. A common wavelength used is 350 nm.[4][5] The duration of irradiation will determine the extent of conversion. For kinetic studies, create a series of samples with increasing irradiation times (e.g., 0, 1, 5, 10, 24, 48, 72 hours).

  • Temperature Control: It is crucial to control the temperature during irradiation to avoid thermally induced phase transitions. Ensure the sample temperature remains below 33 °C to prevent the conversion of the P21/n polymorph of α-truxillic acid to the C2/c polymorph.[5]

  • Sample Homogenization: For bulk samples, it may be necessary to occasionally mix or grind the sample to ensure uniform irradiation, as the penetration depth of UV light can be limited.[1]

Protocol 2: Solid-State NMR Data Acquisition
  • Instrumentation: A solid-state NMR spectrometer equipped with a Magic Angle Spinning (MAS) probe is required.

  • Rotor Packing: Carefully pack the irradiated cinnamic acid sample into a MAS rotor (e.g., 4 mm). Ensure the rotor is packed tightly and symmetrically to ensure stable spinning.

  • 13C CP/MAS Experiment: The 13C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment is the most common technique for this analysis.[1][5][6]

    • Spectrometer Frequency: Experiments can be performed at various magnetic field strengths (e.g., 11.74 T or 17.6 T).[11]

    • Magic Angle Spinning (MAS) Rate: A spinning rate of 8-12 kHz is typically sufficient to average out anisotropic interactions and obtain well-resolved spectra.[11]

    • Cross-Polarization Contact Time: A contact time of around 2 ms (B15284909) is a good starting point.[11] This parameter can be optimized to maximize the signal for the carbons of interest.

    • Proton Decoupling: Use high-power proton decoupling, such as SPINAL64 or TPPM, during acquisition to remove 1H-13C dipolar couplings and improve spectral resolution.[11]

    • Recycle Delay: The recycle delay should be set to be at least 1.25 times the longest 1H T1 relaxation time of the sample to ensure full relaxation between scans. Recycle delays can range from 30 to 300 seconds.[11]

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Protocol 3: Data Processing and Quantitative Analysis
  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin, VnmrJ, Mnova). This typically involves:

    • Fourier transformation

    • Phase correction

    • Baseline correction

  • Peak Integration: Identify the characteristic peaks for the olefinic carbons of cinnamic acid and the cyclobutane carbons of this compound. Integrate the areas of these respective peaks.

  • Calculation of Conversion: The percentage of conversion can be calculated from the integrated intensities of the monomer and dimer signals. For example, by comparing the integrated intensity of the cyclobutane region (product) to the sum of the intensities of the cyclobutane and olefinic regions (product + remaining reactant).

Concluding Remarks

Solid-state NMR is a robust and quantitative method for monitoring the photodimerization of cinnamic acid to this compound. It provides detailed information on reaction kinetics and polymorphism that is often inaccessible by other analytical techniques. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists interested in studying solid-state photochemical reactions. The insights gained from such studies are crucial for the rational design of solid-state synthesis and the control of polymorphism in pharmaceutical development.

References

Application Notes and Protocols: Synthesis and Evaluation of α-Truxillic Acid Monoesters as FABP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport of fatty acids and other lipophilic molecules, including endocannabinoids like anandamide.[1][2][3] By facilitating the intracellular transport of anandamide, FABPs contribute to its degradation by fatty acid amide hydrolase (FAAH), thereby modulating endocannabinoid signaling.[2] Inhibition of FABPs, particularly FABP5 and FABP7, has emerged as a promising therapeutic strategy for managing pain and inflammation, as it leads to increased levels of endogenous anandamide, which in turn activates cannabinoid receptors.[2][4][5]

α-Truxillic acid monoesters have been identified as a novel class of potent FABP inhibitors.[1][6] These compounds, with their unique cyclobutane (B1203170) core, have shown efficacy in preclinical models of pain and inflammation.[5] This document provides detailed protocols for the synthesis of α-truxillic acid monoesters and their evaluation as FABP inhibitors, along with a summary of their structure-activity relationships.

Data Presentation: Inhibitory Activity of α-Truxillic Acid Monoesters against FABP Isoforms

The following table summarizes the in vitro inhibitory activity (Ki, µM) of a selection of α-truxillic acid monoester analogs against human FABP3, FABP5, and FABP7. The data highlights the potency and selectivity of these compounds.

Compound IDR Group (Ester Moiety)FABP3 Ki (µM)FABP5 Ki (µM)FABP7 Ki (µM)
SB-FI-26 (3) 1-Naphthyl3.9 ± 0.70.9 ± 0.10.4 ± 0.0
3a Phenyl>101.2 ± 0.20.23 ± 0.02
3f 4-Fluorophenyl>100.75 ± 0.100.45 ± 0.05
3g 4-Chlorophenyl>100.65 ± 0.080.35 ± 0.03
3h 4-Bromophenyl>100.58 ± 0.070.30 ± 0.02
3k 4-(Trifluoromethyl)phenyl>100.97 ± 0.120.55 ± 0.06
3l 4-Biphenyl>100.21 ± 0.030.40 ± 0.04
3o 2-Naphthyl>101.5 ± 0.20.80 ± 0.10
4b 3,5-Difluorophenyl>100.55 ± 0.060.65 ± 0.08
4e 3,4,5-Trimethoxyphenyl>100.68 ± 0.090.90 ± 0.11
4k 4-Hydroxyphenyl>101.8 ± 0.30.75 ± 0.09

Data compiled from published studies.[1][5]

Experimental Protocols

I. Synthesis of α-Truxillic Acid Monoesters

The synthesis of α-truxillic acid monoesters is a multi-step process that begins with the photochemical dimerization of trans-cinnamic acids to form the α-truxillic acid scaffold, followed by conversion to a diacid dichloride and subsequent mono-esterification.[1][2]

A. Photochemical [2+2] Cycloaddition for α-Truxillic Acid Synthesis

This protocol describes the synthesis of the parent α-truxillic acid from trans-cinnamic acid.

  • Preparation: A thin layer of trans-cinnamic acid is spread evenly in a petri dish.

  • Irradiation: The petri dish is placed in a photochemical reactor and irradiated with UV light at 360 nm for 3-5 days.[2] The solid-state reaction favors the formation of the head-to-tail α-truxillic acid isomer.[2]

  • Monitoring: The reaction progress can be monitored by dissolving a small sample in a suitable solvent and analyzing it by ¹H NMR spectroscopy.

  • Work-up: Upon completion, the solid product is collected. The yield of α-truxillic acid is typically high (93-95%).[2]

B. Synthesis of α-Truxillic Acid Diacid Dichloride

  • Reaction Setup: α-Truxillic acid is suspended in thionyl chloride (SOCl₂) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of dimethylformamide (DMF) is added.[1]

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (typically a few hours), as indicated by the cessation of gas evolution and the formation of a clear solution.

  • Removal of Excess Reagent: Excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude α-truxillic acid diacid dichloride is used in the next step without further purification.

C. Synthesis of α-Truxillic Acid Monoesters

  • Reaction: The crude α-truxillic acid diacid dichloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). To this solution, one equivalent of the desired alcohol is added dropwise at 0 °C. The reaction is stirred at room temperature until completion.

  • Quenching and Extraction: The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired α-truxillic acid monoester. The formation of diester byproducts is possible and can also be isolated.[1]

II. FABP Inhibition Assay: Fluorescence Displacement Method

The inhibitory activity of the synthesized α-truxillic acid monoesters on FABP isoforms is determined using a fluorescence displacement assay.[5][7][8] This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of the FABP.

A. Reagents and Materials

  • Recombinant human FABP3, FABP5, and FABP7 proteins.

  • Fluorescent probe (e.g., 1,8-ANS or a commercially available probe).[7]

  • Assay Buffer: e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6.[7][8]

  • 96-well black microplates.

  • Fluorescence plate reader.

B. Assay Protocol

  • Protein and Probe Incubation: In a 96-well plate, add the recombinant FABP protein (e.g., 3 µM final concentration) and the fluorescent probe (e.g., 500 nM final concentration) to the assay buffer.[7][8]

  • Addition of Inhibitor: Add varying concentrations of the test compound (α-truxillic acid monoester) to the wells. A solvent control (e.g., DMSO) should also be included.

  • Equilibration: Incubate the plate at room temperature (e.g., 25 °C) for a set period (e.g., 20 minutes) in the dark to allow the binding to reach equilibrium.[7][8]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis: The decrease in fluorescence intensity upon addition of the inhibitor is indicative of the displacement of the probe. The data is then used to calculate the IC₅₀ value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Here are the diagrams illustrating the experimental workflow and the proposed signaling pathway.

experimental_workflow cluster_synthesis Synthesis of α-Truxillic Acid Monoesters cluster_evaluation Biological Evaluation cinnamic_acid trans-Cinnamic Acid photodimerization [2+2] Photocycloaddition (UV, 360 nm) cinnamic_acid->photodimerization truxillic_acid α-Truxillic Acid photodimerization->truxillic_acid diacid_chloride_formation SOCl₂, DMF truxillic_acid->diacid_chloride_formation diacid_chloride α-Truxillic Acid Diacid Dichloride diacid_chloride_formation->diacid_chloride esterification Alcohol (ROH) diacid_chloride->esterification monoester α-Truxillic Acid Monoester esterification->monoester fabp_inhibition_assay FABP Inhibition Assay (Fluorescence Displacement) monoester->fabp_inhibition_assay data_analysis Data Analysis (IC₅₀, Ki determination) fabp_inhibition_assay->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of α-truxillic acid monoesters.

signaling_pathway cluster_cell Cellular Environment anandamide_ext Anandamide (Extracellular) cell_membrane Cell Membrane anandamide_ext->cell_membrane Uptake cb1_receptor CB1 Receptor anandamide_ext->cb1_receptor Activation anandamide_int Anandamide (Intracellular) cell_membrane->anandamide_int fabp FABP anandamide_int->fabp Binding faah FAAH fabp->faah Transport degradation_products Arachidonic Acid + Ethanolamine faah->degradation_products Hydrolysis analgesia Analgesic Effects cb1_receptor->analgesia truxillic_ester α-Truxillic Acid Monoester truxillic_ester->fabp Inhibition

Caption: Proposed mechanism of FABP inhibition by α-truxillic acid monoesters.

References

Enantioselective Synthesis of Truxinate Natural Products via [2+2] Photocycloadditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of truxinate natural products utilizing a catalytic [2+2] photocycloaddition strategy. This method offers a streamlined and highly stereocontrolled route to this important class of bioactive molecules.

Introduction

Truxinate natural products are a large family of dimeric and pseudodimeric cyclobutanes derived from cinnamic acid derivatives.[1][2] They exhibit a range of biological activities, making them attractive targets in drug discovery.[1] Traditionally, their synthesis has been challenging due to difficulties in controlling chemo-, regio-, diastereo-, and enantioselectivity in [2+2] photocycloaddition reactions.[1][3][4][5]

Recent advancements have demonstrated that a chiral Brønsted acid-catalyzed approach, termed "chromophore activation," enables highly selective visible-light-mediated [2+2] photocycloadditions.[1][2][6] This method allows for the efficient and enantioselective synthesis of various truxinate natural products.[1][5]

General Strategy: Chiral Brønsted Acid-Catalyzed Photocycloaddition

The core of this synthetic strategy involves the use of a chiral phosphoric acid (CPA) catalyst to protonate a C-cinnamoyl imidazole (B134444) substrate.[2] This protonation results in a bathochromic shift (a shift to a longer wavelength) in the substrate's absorption spectrum.[1][2] This "chromophore activation" allows for selective excitation of the catalyst-bound substrate using visible light, minimizing the racemic background reaction of the unbound substrate.[1][2][7] The chiral environment provided by the catalyst directs the stereochemical outcome of the ensuing [2+2] photocycloaddition, leading to high levels of enantio- and diastereoselectivity.[1][2]

G sub C-cinnamoyl imidazole (Substrate) complex Substrate-Catalyst Complex (Red-shifted absorption) sub->complex Protonation cat Chiral Brønsted Acid (Catalyst) cat->complex excited_complex Excited State Complex complex->excited_complex Selective Photoexcitation light Visible Light (e.g., 427-467 nm) light->excited_complex dimerization [2+2] Photocycloaddition excited_complex->dimerization product_complex Product-Catalyst Complex dimerization->product_complex product_complex->cat Catalyst Regeneration product Enantioenriched Truxinate Product product_complex->product Deprotonation G sub_prep Protocol 1: Substrate Synthesis (Aldol Condensation) photocyclo Protocol 2: Enantioselective Photocycloaddition sub_prep->photocyclo cleavage Protocol 3: Auxiliary Cleavage (Alcoholysis) photocyclo->cleavage final_product Final Product: Enantioenriched Benzyl-δ-truxinate cleavage->final_product

References

Application Notes and Protocols for Thioxanthone-Sensitized Photopolymerization of Truxinates in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of thioxanthone derivatives as photosensitizers in the solution-state photopolymerization of truxinate monomers. This technique offers a versatile platform for the synthesis of novel polymers with potential applications in drug delivery, tissue engineering, and advanced materials.

Introduction

Truxinate polymers, characterized by the presence of cyclobutane (B1203170) rings in their backbone, are an emerging class of materials with tunable properties. Their synthesis via [2+2] photocycloaddition of cinnamic acid derivatives (truxinates) in solution can be efficiently initiated by triplet sensitizers, among which thioxanthones are particularly effective. Thioxanthone and its derivatives are aromatic ketones known for their excellent optical characteristics and have been extensively utilized for inducing photochemical polymerization processes.[1] This method allows for the formation of structurally complex polymers with potential as biomaterials and sustainable bioplastics.[2]

The resulting polymers show promise as biomaterials, sustainable bioplastics, and photoactive materials.[2] Photopolymerization, in general, is a key technology for producing materials for biomedical applications, including drug delivery systems, hydrogels for tissue engineering, and cell encapsulation.[3] The use of light offers spatial and temporal control over the polymerization process, which is highly advantageous in the fabrication of complex, customized drug delivery devices.[4][5]

Mechanism of Thioxanthone Sensitization

The photopolymerization of truxinates using thioxanthone sensitizers proceeds via a triplet-sensitized [2+2] photocycloaddition reaction. The general mechanism is as follows:

  • Photoexcitation: The thioxanthone sensitizer (B1316253) (TX) absorbs light (typically in the UV-A or visible region), promoting it to an excited singlet state (¹TX*).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (³TX*).

  • Triplet Energy Transfer: The triplet sensitizer (³TX) collides with a truxinate monomer molecule (M), transferring its triplet energy to the monomer and returning to its ground state (TX). This generates a triplet-state monomer (³M).

  • [2+2] Cycloaddition and Polymerization: The excited triplet monomer (³M*) then reacts with a ground-state monomer molecule to form a cyclobutane ring, initiating the polymerization cascade. This process continues, leading to the formation of a truxinate polymer.

Common triplet sensitizers for [2+2] photocycloadditions include thioxanthone derivatives, benzophenone (B1666685) derivatives, and iridium-based catalysts.[2]

Diagram of the Photosensitization Pathway

G TX_ground Thioxanthone (TX) TX_singlet ¹TX* (Singlet State) TX_ground->TX_singlet Light Absorption (hν) TX_triplet ³TX* (Triplet State) TX_singlet->TX_triplet Intersystem Crossing (ISC) M_triplet ³M* (Triplet State) TX_triplet->M_triplet M_ground Truxinate Monomer (M) Polymer Truxinate Polymer M_ground->Polymer M_triplet->Polymer [2+2] Cycloaddition + M

Caption: General photosensitized reaction scheme for truxinate polymerization.

Quantitative Data

The efficiency of the photopolymerization and the properties of the resulting polymer are influenced by factors such as the specific truxinate monomer and thioxanthone derivative used, their concentrations, the solvent, and the irradiation conditions.

Parameter Value / Range Conditions Reference
Monomer Diethyl 4,4'-(diazene-1,2-diyl)bis(cinnamate)Solution-stateGrinstaff et al. (2024)[2]
Sensitizer ThioxanthoneSolution-stateGrinstaff et al. (2024)[2]
Light Source 365 nm LEDsContinuous flow reactorGrinstaff et al. (2024)[2]
Polymer Molecular Weight (Batch) ~64.75 kDaBatch reactionGrinstaff et al. (2024)[2]
Polymer Molecular Weight (Flow) 181.3 kDaContinuous flow, 36 hoursGrinstaff et al. (2024)[2]
Dispersity (Đ) Lower in continuous flow-Grinstaff et al. (2024)[2]

Note: The data from Grinstaff et al. (2024) highlights a 2.8-fold increase in molecular weight when using a continuous flow reactor compared to a batch process for a 36-hour polymerization time.[2]

Experimental Protocols

The following are generalized protocols for the solution-state photopolymerization of truxinates using a thioxanthone sensitizer. These should be optimized for specific monomers and desired polymer characteristics.

Materials
  • Truxinate Monomer: e.g., Diethyl 4,4'-(diazene-1,2-diyl)bis(cinnamate) or other cinnamate-based diesters.

  • Thioxanthone Sensitizer: e.g., Thioxanthone (TX), 2-Isopropylthioxanthone (ITX).

  • Solvent: A suitable solvent that dissolves both the monomer and the sensitizer and is transparent at the irradiation wavelength (e.g., Dichloromethane, Chloroform, Acetonitrile).

  • Inert Gas: Nitrogen or Argon for deoxygenation.

Equipment
  • Photoreactor: A batch or continuous flow photoreactor equipped with a suitable light source (e.g., 365 nm LEDs).

  • Schlenk Line or Glovebox: For handling air-sensitive reagents and performing deoxygenation.

  • Standard Glassware: Schlenk flasks, syringes, etc.

  • Polymer Characterization Equipment: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC).

Experimental Workflow

G prep 1. Preparation of Reaction Mixture deox 2. Deoxygenation prep->deox irrad 3. Irradiation deox->irrad precip 4. Polymer Precipitation & Isolation irrad->precip charac 5. Polymer Characterization precip->charac

Caption: Experimental workflow for truxinate photopolymerization.

Detailed Protocol (Batch Reaction)
  • Preparation of the Reaction Mixture:

    • In a Schlenk flask, dissolve the truxinate monomer (e.g., 1.0 g) and the thioxanthone sensitizer (e.g., 0.05 g, 5 wt% relative to monomer) in the chosen solvent (e.g., 20 mL). The optimal sensitizer concentration may need to be determined experimentally.

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • Deoxygenate the solution by bubbling with an inert gas (Nitrogen or Argon) for at least 30 minutes. Oxygen can quench the triplet excited states and inhibit polymerization.

  • Irradiation:

    • Place the reaction flask in the photoreactor at a controlled temperature (e.g., 25 °C).

    • Irradiate the solution with a 365 nm LED light source with constant stirring.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by NMR or GPC to observe monomer consumption and polymer formation. Reaction times can range from a few hours to over 24 hours.[2]

  • Polymer Precipitation and Isolation:

    • After the desired reaction time, stop the irradiation.

    • Concentrate the polymer solution under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a non-solvent (e.g., cold methanol (B129727) or hexane).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and sensitizer.

    • Dry the polymer under vacuum to a constant weight.

  • Polymer Characterization:

    • Determine the molecular weight (Mn, Mw) and dispersity (Đ) of the polymer by GPC.

    • Confirm the polymer structure and determine the extent of cyclobutane formation using ¹H and ¹³C NMR spectroscopy.

    • Analyze the thermal properties, such as the glass transition temperature (Tg), using DSC.

Applications in Drug Development

The unique properties of photopolymerized truxinates make them attractive for various drug delivery applications.[3][4]

  • Controlled Release Systems: The polymer backbone's rigidity and potential for functionalization can be tailored to control the diffusion and release of encapsulated drugs.

  • Biodegradable Materials: By incorporating ester linkages, truxinate polymers can be designed to be biodegradable, making them suitable for implantable drug delivery devices and temporary scaffolds.[5]

  • 3D Printing of Drug Delivery Devices: Photopolymerizable truxinate formulations can be used as resins in stereolithography (SLA) or other photopolymerization-based 3D printing techniques to fabricate complex, patient-specific drug delivery systems.[4][5]

The ability to use visible light for polymerization, by selecting appropriate thioxanthone derivatives, is particularly advantageous for biomedical applications as it minimizes potential damage to sensitive biological molecules compared to high-energy UV light.[6]

Troubleshooting

  • Low Polymer Yield or Molecular Weight:

    • Oxygen Inhibition: Ensure thorough deoxygenation of the reaction mixture.

    • Insufficient Irradiation Time: Extend the irradiation period.

    • Low Monomer or Sensitizer Concentration: Optimize the concentrations.

    • Inappropriate Solvent: Choose a solvent that provides good solubility for all components and does not interfere with the reaction.

  • Broad Polymer Dispersity:

    • This can be inherent to this type of step-growth polymerization. A continuous flow reactor may provide better control over dispersity.[2]

  • Incomplete Monomer Conversion:

    • Increase irradiation time or sensitizer concentration.

    • Consider using a more efficient thioxanthone derivative with a higher triplet energy or better spectral overlap with the light source.

References

Troubleshooting & Optimization

Technical Support Center: Stereochemical Control in Truxillic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of truxillic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered in controlling the stereochemistry of these valuable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of truxillic acids, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired this compound Isomer 1. Reaction Conditions Not Optimized: The [2+2] photocycloaddition is highly sensitive to the reaction environment. In solution, E/Z isomerization can compete with dimerization.[1] 2. Poor Crystal Packing (Solid-State): For solid-state reactions, the crystal packing of the cinnamic acid precursor dictates the stereochemical outcome. Incorrect packing will not yield the desired product.[1] 3. Inappropriate Wavelength or Light Source: Direct excitation of cinnamic acids requires high-energy UV light, which can sometimes lead to side reactions.[2]1. Solution-Phase: Consider using a triplet sensitizer (B1316253) to facilitate the reaction at longer, less damaging wavelengths.[2] 2. Solid-State: The method of crystallization of the cinnamic acid precursor is critical. Rapid precipitation versus slow crystallization can lead to different polymorphs and, consequently, different this compound isomers.[1] The use of templates, such as 1,8-dihydroxynaphthalene, can help align the cinnamic acid molecules for selective dimerization.[3][4] 3. General: For α-truxillic acid, a common method is the irradiation of (E)-cinnamic acid in a solvent like acetone (B3395972) with a medium-pressure mercury lamp.[5]
Poor Diastereoselectivity (Mixture of Isomers) 1. Solution-Phase Reaction: Reactions in solution often lead to a mixture of isomers due to the multiple possible orientations of the reacting molecules.[1] 2. Lack of Pre-organization: Without a template or a well-defined crystal lattice, the cinnamic acid molecules can dimerize in various head-to-head and head-to-tail arrangements.[1][4]1. Switch to Solid-State Synthesis: Solid-state photodimerization provides greater stereocontrol due to the fixed arrangement of molecules in the crystal lattice.[1] 2. Utilize a Template: Employing a covalent template can pre-organize the cinnamic acid molecules, leading to a single diastereomer.[3][4] 3. Chiral Auxiliaries: The use of chiral auxiliaries can induce diastereoselectivity in the photocycloaddition.[6] 4. Solvent Effects: In some cases, the polarity of the solvent in solution-phase reactions can influence the diastereoselectivity. Less polar solvents like toluene (B28343) or highly polar solvents like water have been shown to impact the outcome.[7]
Difficulty Separating this compound Isomers 1. Similar Physicochemical Properties: Diastereomers of this compound have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation. 2. Low Volatility (for GC): Truxillic acids are non-volatile dicarboxylic acids, making direct GC analysis impossible.[8]1. HPLC Separation: Reversed-phase HPLC can be used to separate diastereomers. A C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point.[9][10][11] For enantiomeric separation, a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H), is necessary.[8] 2. GC-MS after Derivatization: Convert the carboxylic acid groups to their corresponding methyl esters to increase volatility for GC analysis.[8] 3. Diastereomeric Salt Crystallization: For the resolution of enantiomers, chiral amines like (S)-phenylalaninol can be used to form diastereomeric salts, which can then be separated by crystallization.[8]
Formation of Truxinic Acids (Head-to-Head Dimers) Instead of Truxillic Acids (Head-to-Tail) Crystal Packing: The crystal packing of the cinnamic acid starting material determines the head-to-head or head-to-tail dimerization.[1][12]Control Crystallization Conditions: The method of crystallization of the cinnamic acid is crucial. For example, rapid precipitation of cinnamic acid can favor the formation of the head-to-head dimer (truxinic acid), while slow crystallization from aqueous alcohol can yield a different crystal form that leads to the head-to-tail dimer (this compound).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing truxillic acids?

A1: The most common method is the [2+2] photocycloaddition of cinnamic acid or its derivatives.[5][13] This reaction can be carried out in the solid state or in solution, with solid-state synthesis generally offering better stereochemical control.[1]

Q2: How can I selectively synthesize the α-truxillic acid isomer?

A2: The α-isomer is often the major product in the photodimerization of (E)-cinnamic acid.[5] Solid-state irradiation of the α-polymorph of trans-cinnamic acid is a reliable method.[3] A general laboratory procedure involves dissolving (E)-cinnamic acid in a solvent like acetone and irradiating it with a UV lamp.[5]

Q3: Is it possible to synthesize other this compound isomers like the γ- or ε-isomers?

A3: Yes, the γ- and ε-isomers can be synthesized, typically through isomerization of the α-isomer.

  • γ-Truxillic acid can be prepared by first converting α-truxillic acid to γ-truxillic anhydride (B1165640) by heating with acetic anhydride and sodium acetate. The anhydride is then hydrolyzed to γ-truxillic acid.[14][15]

  • ε-Truxillic acid can be obtained by the fusion of α-truxillic acid with potassium hydroxide (B78521) (KOH).[14]

Q4: What is the best way to separate a mixture of this compound diastereomers?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers. A reversed-phase column (e.g., C18) is often effective.[9][10][11] If you need to separate enantiomers, a chiral HPLC column is required.[8]

Q5: Do I need to derivatize my this compound sample for analysis?

A5: For HPLC analysis, derivatization is usually not necessary.[9] However, for Gas Chromatography (GC) analysis, derivatization is essential to make the non-volatile dicarboxylic acids suitable for analysis. A common method is esterification to form methyl esters.[8]

Experimental Protocols

Protocol 1: Synthesis of α-Truxillic Acid via Solid-State Photodimerization

This protocol is a general guideline for the solid-state synthesis of α-truxillic acid.

Materials:

  • (E)-Cinnamic acid

  • Suitable crystallizing solvent (e.g., aqueous ethanol)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Glass plates or petri dishes

Procedure:

  • Crystallization: Prepare the α-polymorph of (E)-cinnamic acid by slow crystallization from a suitable solvent like aqueous ethanol. This step is crucial for achieving the correct crystal packing for head-to-tail dimerization.[1]

  • Sample Preparation: Spread a thin layer of the crystalline (E)-cinnamic acid on a glass plate or in a petri dish.

  • Irradiation: Irradiate the solid sample with a UV lamp. The reaction time can vary from hours to several days depending on the setup and scale.[1] Monitor the reaction progress by periodically taking a small sample and analyzing it by ¹H NMR or HPLC.

  • Purification: After the reaction is complete, the resulting mixture of this compound isomers can be purified by recrystallization, typically from acetic acid, to isolate the desired α-truxillic acid.[5][14]

Protocol 2: Separation of this compound Diastereomers by HPLC

This protocol provides a starting point for the separation of this compound diastereomers using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dissolve the mixture of this compound isomers in the mobile phase or a compatible solvent.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample and run the gradient elution.

  • Optimization: Adjust the gradient profile and mobile phase composition as needed to achieve optimal separation of the diastereomers.

Data Presentation

Table 1: Influence of Reaction Phase on Stereoselectivity

Reaction PhaseTypical OutcomeAdvantagesDisadvantagesReference(s)
Solution-Phase Mixture of isomersSimpler experimental setupPoor stereocontrol, potential for E/Z isomerization[1]
Solid-State High diastereoselectivityExcellent stereocontrolHighly dependent on crystal packing, can be slow[1]

Visualizations

Experimental Workflow for this compound Synthesis and Analysis

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Analysis cinnamic_acid Cinnamic Acid photocycloaddition [2+2] Photocycloaddition cinnamic_acid->photocycloaddition isomer_mixture Mixture of this compound Isomers photocycloaddition->isomer_mixture separation Chromatography (HPLC) or Crystallization isomer_mixture->separation pure_isomer Pure this compound Isomer separation->pure_isomer analysis Spectroscopy (NMR) or Chromatography (GC/HPLC) pure_isomer->analysis characterization Stereochemical Characterization analysis->characterization

Caption: A generalized workflow for the synthesis, separation, and analysis of this compound isomers.

Logical Relationship of Challenges in Stereochemical Control

challenges_solutions cluster_challenges Challenges cluster_solutions Solutions poor_selectivity Poor Diastereoselectivity solid_state Solid-State Synthesis poor_selectivity->solid_state Improves control templates Use of Templates poor_selectivity->templates Pre-organizes molecules chiral_aux Chiral Auxiliaries poor_selectivity->chiral_aux Induces asymmetry low_yield Low Yield of Desired Isomer low_yield->solid_state Can improve efficiency separation_difficulty Difficult Isomer Separation hplc HPLC Separation separation_difficulty->hplc Effective for diastereomers derivatization Derivatization for GC separation_difficulty->derivatization Enables GC analysis

Caption: The relationship between common challenges in this compound synthesis and their potential solutions.

References

Technical Support Center: Photodimerization of E-Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photodimerization of E-ferulic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental workflows and improve the yield of desired photodimers.

Troubleshooting and FAQs

This section addresses common issues encountered during the photodimerization of E-ferulic acid.

Q1: My reaction yield is very low. What are the potential causes?

A1: Low yields in the photodimerization of E-ferulic acid can stem from several factors. Here are the most common culprits and how to address them:

  • Suboptimal Solvent Choice: The solvent plays a critical role in the solubility of ferulic acid and the efficiency of the photoreaction. Polar aprotic solvents like acetonitrile (B52724) are often effective.[1] It is advisable to perform small-scale solvent screening experiments to identify the optimal medium for your specific setup.

  • Inefficient Photosensitizer: For [2+2] cycloadditions, a triplet sensitizer (B1316253) is often required to facilitate the reaction. Benzophenone (B1666685) is a commonly used and effective sensitizer for this type of transformation.[1] Ensure the sensitizer is of high purity and used in an appropriate concentration.

  • Competing E/Z Photoisomerization: A significant side reaction is the photoisomerization of the trans (E) isomer of ferulic acid to the cis (Z) isomer, which may not dimerize as efficiently under the same conditions.[2] The choice of sensitizer and solvent can influence the ratio of dimerization to isomerization.

  • Inadequate Light Source: The wavelength and intensity of the UV light source are crucial. High-energy UV light can sometimes lead to product degradation. The use of specific wavelength lamps (e.g., 350 nm) in a photochemical reactor is recommended.[3]

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can quench the excited triplet state of the sensitizer or the ferulic acid, thus inhibiting the desired reaction. It is essential to deoxygenate the solution prior to and during irradiation, typically by purging with an inert gas like nitrogen or argon.[3]

  • Low Concentration: The concentration of ferulic acid can impact the dimerization efficiency. At very low concentrations, the probability of two excited molecules encountering each other is reduced. Conversely, very high concentrations can lead to issues with solubility and light penetration.

Q2: I am observing the formation of multiple products. How can I improve the selectivity?

A2: The formation of multiple photodimers (e.g., head-to-head vs. head-to-tail isomers) and other byproducts is a common challenge.

  • Reaction Medium: The reaction environment can influence the regioselectivity of the dimerization. Running the reaction in a micellar solution or in the solid state can favor the formation of specific isomers due to the pre-organization of the reactant molecules.[4]

  • Use of Templates: Covalent templates, such as 1,8-dihydroxynaphthalene, can be used to pre-organize two ferulic acid molecules, leading to the highly selective formation of a single photodimer isomer.[2][5]

  • Purification Challenges: The various isomers can be difficult to separate. Careful selection of chromatographic conditions (e.g., column packing material, eluent system) is necessary. Preparative HPLC can be an effective technique for isolating pure dimers.[6]

Q3: My purified product seems to be reverting to the monomer. Is this possible?

A3: Yes, the photodimerization can be a reversible process. This is known as photocycloreversion. The use of certain photocatalysts, such as 9,10-dicyanoanthracene (B74266) (DCA), can promote the cleavage of the cyclobutane (B1203170) ring to regenerate the monomers.[1] To avoid this, ensure that your purification and storage conditions minimize exposure to light, especially at wavelengths that can induce cycloreversion.

Data Presentation

The following tables summarize quantitative data on factors affecting the photodimerization yield of ferulic acid derivatives.

Table 1: Effect of Solvent and Sensitizer on Intramolecular Photodimerization Yield of a Ferulic Acid Derivative

SolventSensitizerTime (h)Isolated Yield (%)
AcetonitrileBenzophenone185
BenzeneBenzophenone175
DichloromethaneBenzophenone160
AcetonitrileNone2410

Data adapted from a study on an intramolecularly linked ferulic acid derivative, which provides insights into the relative effectiveness of different conditions. The yields are for the combined photodimer products.[1]

Table 2: Factors Influencing Photodimerization Yield and Selectivity (General Observations)

ParameterEffect on Yield/SelectivityRecommendations for Optimization
Concentration Can influence quantum yield. Higher concentrations may favor dimerization over isomerization up to a certain point.Experiment with a range of concentrations (e.g., 0.01 M to 0.1 M) to find the optimal balance between reaction rate and light penetration.
pH Affects the protonation state of ferulic acid, which can alter its photophysical properties and reactivity.While specific data for photodimerization is limited, exploring a pH range around the pKa of the carboxylic acid and phenolic hydroxyl groups may reveal optimal conditions.
Wavelength The choice of irradiation wavelength can impact the efficiency of sensitizer excitation and minimize side reactions.Use a light source with an emission maximum that overlaps with the absorption spectrum of the sensitizer (e.g., ~350 nm for benzophenone) but not significantly with the product absorption to prevent photocleavage.

Experimental Protocols

Protocol 1: Benzophenone-Sensitized Photodimerization of E-Ferulic Acid

This protocol provides a general procedure for the photodimerization of E-ferulic acid in solution using benzophenone as a triplet sensitizer.

Materials:

  • E-Ferulic Acid

  • Benzophenone (recrystallized)

  • Acetonitrile (spectroscopic grade)

  • Nitrogen or Argon gas

  • Quartz reaction vessel

  • Photochemical reactor with a suitable UV lamp (e.g., 350 nm)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Solution Preparation: In a quartz reaction vessel, dissolve E-ferulic acid (e.g., 1.0 g) and benzophenone (e.g., 0.5 g, ~0.5 molar equivalents) in acetonitrile (e.g., 100 mL). The optimal concentration may need to be determined empirically.

  • Deoxygenation: Seal the vessel with a septum and purge the solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Irradiation: Place the reaction vessel in the photochemical reactor, ensuring it is positioned at an optimal distance from the UV lamp. Begin stirring and turn on the UV lamp. If the reactor is not equipped with a cooling system, it may be necessary to use an external cooling bath to maintain a constant temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or HPLC. The disappearance of the starting material and the appearance of new spots corresponding to the photodimers will indicate reaction progression.

  • Work-up: Once the reaction has reached the desired conversion, turn off the lamp and stop the reaction. Remove the solvent in vacuo using a rotary evaporator.

  • Purification: The crude residue can be purified by silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be used to separate the photodimers from the benzophenone and any unreacted starting material. The different photodimer isomers may also be separable with careful chromatography.

  • Characterization: Characterize the purified photodimers using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm their structure and purity.

Mandatory Visualizations

Experimental Workflow for Photodimerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve E-Ferulic Acid and Benzophenone in Acetonitrile B Deoxygenate with N2/Ar A->B C Irradiate with UV Light (e.g., 350 nm) with Stirring B->C D Monitor Reaction by TLC/HPLC C->D E Solvent Evaporation D->E F Column Chromatography E->F G Characterization (NMR, MS, IR) F->G

Caption: Workflow for the photodimerization of E-ferulic acid.

Signaling Pathway of Sensitized Photodimerization

G Sensitizer_S0 Sensitizer (S0) Sensitizer_S1 Sensitizer (S1) Sensitizer_S0->Sensitizer_S1 hν (UV light) Sensitizer_T1 Sensitizer (T1) Sensitizer_S1->Sensitizer_T1 Intersystem Crossing Sensitizer_T1->Sensitizer_S0 Energy Transfer FerulicAcid_T1 Ferulic Acid (T1) Sensitizer_T1->FerulicAcid_T1 Energy Transfer FerulicAcid_S0 Ferulic Acid (S0) Dimer Photodimer FerulicAcid_T1->Dimer [2+2] Cycloaddition (+ Ferulic Acid (S0))

Caption: Energy transfer in sensitized photodimerization.

References

Optimizing reaction times for solid-state photodimerization of cinnamic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-state photodimerization of cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to optimize reaction times and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is solid-state photodimerization of cinnamic acid?

A1: The solid-state photodimerization of cinnamic acid is a photochemical reaction where cinnamic acid molecules in a crystalline form react under UV irradiation to form cyclobutane (B1203170) dimers, such as truxillic and truxinic acids.[1][2] This reaction is a classic example of a [2+2] photocycloaddition and is highly dependent on the crystal packing of the cinnamic acid molecules, a concept known as topochemical control.[1]

Q2: What are the primary factors influencing the reaction time?

A2: Several factors critically affect the rate of photodimerization:

  • Crystal Polymorphism: Cinnamic acid exists in different crystalline forms (polymorphs), such as α and β forms. The arrangement of molecules in the crystal lattice dictates the proximity and orientation of the reactive double bonds, significantly impacting the reaction rate.[1][3] The α-polymorph, for instance, often shows different photoreactivity compared to the β-form.[3]

  • UV Light Intensity and Wavelength: The intensity of the UV light source is a key factor. Higher intensity can lead to faster reaction rates. The wavelength of the UV radiation is also crucial for initiating the photochemical process.[2][4]

  • Sample Preparation and Handling: The physical state of the sample, such as being a single crystal or a powder, and processes like grinding or mixing during irradiation can influence the reaction kinetics.[4]

  • Temperature: Temperature can affect the reaction rate, with elevated temperatures potentially accelerating the process, although it can also induce phase transformations in some polymorphs.[3][5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the photodimerization can be monitored using several analytical techniques:

  • UV-Vis Spectroscopy: As the conjugated system of the cinnamic acid monomer is lost upon dimerization, a decrease in the UV absorbance at its characteristic wavelength (around 270-310 nm) can be measured over time.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of the remaining cinnamic acid monomer and the formed photodimer products.[1]

  • Solid-State NMR Spectroscopy: 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a powerful non-destructive technique to monitor the reaction. The disappearance of signals from the olefinic carbons of the monomer and the appearance of new signals from the cyclobutane ring of the dimer can be tracked.[1][3][4][6]

  • Other Techniques: Other methods like FT-IR spectroscopy, X-ray diffraction, and thermal analysis (DSC, TGA) have also been used to study the reaction kinetics and conversion.[7][8][9]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Slow or no reaction Incorrect Polymorph: The crystal packing of your cinnamic acid may not be suitable for photodimerization.Characterize the polymorph of your starting material using techniques like X-ray diffraction or solid-state NMR. Attempt to recrystallize cinnamic acid to obtain a photo-reactive polymorph (e.g., the α-form).
Insufficient UV Light: The intensity of your UV lamp may be too low, or the wavelength may not be optimal.Ensure your UV source has sufficient power and emits at a wavelength that can be absorbed by cinnamic acid. Check the manufacturer's specifications for your lamp. Consider using a more powerful or focused light source.
Sample is too thick: UV light may not be penetrating the entire sample, leading to a reaction only on the surface.Prepare a thin film of the solid or use a smaller amount of powdered sample.[1] Regular mixing or grinding of a powdered sample during irradiation can expose new surfaces to the light.[4]
Incomplete conversion Formation of a photostationary state: A reversible reaction between the monomer and dimer might be occurring.This is less common in the solid state but can be a factor. Analyze the product mixture to identify if side products are forming.
Product layer inhibiting light penetration: The formed dimer on the crystal surface can act as a filter, preventing UV light from reaching the unreacted monomer.As with slow reactions, periodic grinding or mixing of the sample can help to overcome this issue.[4]
Formation of unexpected byproducts Cis-Trans Isomerization: Exposure to light can cause the trans-cinnamic acid to isomerize to the cis-isomer, which may not dimerize as efficiently or may lead to different products.[2]Minimize exposure of the starting material to light before the experiment. Use analytical techniques like HPLC to check for the presence of the cis-isomer.
Photodegradation: Prolonged exposure to high-intensity UV light can lead to the degradation of the starting material or the product.[2]Optimize the irradiation time to achieve maximum conversion without significant degradation. Monitor the reaction progress to stop at the optimal point.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress using UV-Vis Spectroscopy
  • Sample Preparation: Prepare a thin film of solid cinnamic acid on a UV-transparent substrate (e.g., quartz slide) or prepare a KBr pellet containing a known amount of cinnamic acid.[1]

  • Initial Spectrum: Record the initial UV-Vis spectrum of the sample before irradiation. Note the absorbance maximum (λmax) of the cinnamic acid monomer.[1]

  • Irradiation: Irradiate the sample with a UV light source of a specific wavelength (e.g., using a medium-pressure mercury lamp).

  • Time-course Measurement: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.[1]

  • Data Analysis: Plot the decrease in absorbance at the λmax of the monomer as a function of irradiation time. This decrease is proportional to the consumption of the monomer.[1]

Protocol 2: Monitoring Reaction Progress using Solid-State NMR
  • Sample Preparation: Pack the solid cinnamic acid sample into a solid-state NMR rotor.[1]

  • Initial Spectrum: Acquire an initial 13C CPMAS NMR spectrum to identify the signals corresponding to the olefinic carbons of the cinnamic acid monomer.[1]

  • Irradiation: Irradiate the sample with UV light for a defined period.

  • Post-Irradiation Spectrum: Acquire another 13C CPMAS NMR spectrum. Observe the decrease in the intensity of the monomer's olefinic carbon signals and the appearance of new signals corresponding to the cyclobutane ring carbons of the dimer.[1]

  • Quantitative Analysis: By integrating the relevant peaks, the percentage conversion of the monomer to the dimer can be calculated. Repeat steps 3 and 4 for a time-course study.

Quantitative Data Summary

Polymorph Reaction Conditions Time for significant conversion Analytical Method Reference
α-trans-cinnamic acidUV irradiationNot explicitly stated, but kinetics follow a sigmoidal curve13C CP-MAS NMR[4]
β-trans-cinnamic acidUV irradiationSlower rate compared to the α-polymorph13C CPMAS NMR[3]
α-trans-cinnamic acid532 nm pulsed laser (Two-photon)Not explicitly stated, deviates from first-order kineticsNot specified[10]
4-amino-cinnamic acid derivativesUV irradiationFollows nearly first-order lawFT-IR and PCA

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis_initial 2. Initial Characterization cluster_reaction 3. Photoreaction cluster_analysis_progress 4. Monitor Progress cluster_data 5. Data Analysis prep Prepare Cinnamic Acid Sample (Thin Film / Powder / Crystal) initial_analysis Record Initial Spectrum (UV-Vis / NMR / etc.) prep->initial_analysis irradiation Irradiate with UV Light initial_analysis->irradiation progress_analysis Record Spectrum at Time Intervals irradiation->progress_analysis progress_analysis->irradiation Continue Irradiation data_analysis Analyze Data to Determine Reaction Rate and Conversion progress_analysis->data_analysis

Caption: Experimental workflow for monitoring solid-state photodimerization.

troubleshooting_flow start Start Troubleshooting: Slow or No Reaction check_polymorph Is the correct polymorph being used? start->check_polymorph check_uv Is the UV light source adequate? check_polymorph->check_uv Yes solution_polymorph Recrystallize to obtain a photoreactive polymorph. check_polymorph->solution_polymorph No check_sample Is the sample preparation optimal? check_uv->check_sample Yes solution_uv Increase light intensity or use an optimal wavelength. check_uv->solution_uv No solution_sample Use a thin film or periodically mix the powder. check_sample->solution_sample No end_node Problem Resolved check_sample->end_node Yes solution_polymorph->end_node solution_uv->end_node solution_sample->end_node

Caption: Troubleshooting logic for slow or no reaction.

References

Purification techniques for isolating α-truxillic acid from isomer mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of α-truxillic acid. This resource is designed for researchers, scientists, and drug development professionals, providing detailed methodologies and troubleshooting guidance for the separation of α-truxillic acid from its complex isomer mixtures, such as β-truxinic acid and other cyclobutane (B1203170) dicarboxylic acids.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying α-truxillic acid from an isomer mixture?

A1: The most effective methods for isolating α-truxillic acid are diastereomeric salt crystallization and chiral chromatography (HPLC or SFC).[1] Diastereomeric salt crystallization is a classical technique that involves reacting the racemic mixture with a chiral resolving agent to form salts with different solubilities.[1] Chiral chromatography utilizes a chiral stationary phase (CSP) to achieve separation based on differential interactions with each stereoisomer.[1] For analytical-scale purity assessment, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[1]

Q2: Which chiral resolving agents are most effective for the crystallization of α-truxillic acid?

A2: Chiral amines are the preferred resolving agents for acidic compounds like α-truxillic acid. Specifically, (S)-phenylalaninol has been demonstrated to be highly effective when using methanol (B129727) as the crystallization solvent.[1] Other classical resolving agents for carboxylic acids include brucine, strychnine, and quinine. The optimal choice of agent and solvent often requires empirical screening to achieve the best separation.[1]

Q3: What type of HPLC column is recommended for separating truxillic acid isomers?

A3: Polysaccharide-based chiral stationary phases are highly recommended. Columns derived from cellulose (B213188) or amylose, such as the Chiralcel OD-H column (based on cellulose tris(3,5-dimethylphenylcarbamate)), have been used successfully for the analysis and separation of α-truxillic acid derivatives and can often resolve both positional isomers and enantiomers.[1]

Q4: Can I use derivatization to improve the separation of this compound isomers?

A4: Yes, chemical derivatization is a valuable strategy. For GC-MS analysis, which requires volatile compounds, esterification of the carboxylic acid groups to form methyl esters is a common and effective method.[1][3] For HPLC, derivatization can enhance separation and detection.[4] Combining achiral chemical derivatization with supercritical fluid chromatography (SFC) using chiral columns has also been shown to significantly improve the resolution of stereoisomers.[5]

Troubleshooting Guides

Diastereomeric Salt Crystallization

This guide addresses common issues encountered during the purification of α-truxillic acid via diastereomeric salt crystallization.

Issue Possible Cause(s) Solution(s)
Oily Precipitate Instead of Crystals 1. The melting point of the diastereomeric salt is below the solution temperature.[1]2. High concentration of impurities inhibiting crystal lattice formation.[1]1. Lower the crystallization temperature; try a different solvent or solvent mixture.[1]2. Consider a preliminary purification step (e.g., flash chromatography) on the initial isomer mixture.[1]
No Crystal Formation 1. The solution is not supersaturated (too much solvent was used).[6]2. Lack of nucleation sites for crystal growth.[6]3. Solution cooled too rapidly.[6]1. Reheat the solution and carefully evaporate a portion of the solvent.[7]2. Gently scratch the inside of the flask with a glass rod or add a seed crystal of the desired salt.[7]3. Allow the solution to cool slowly to room temperature, then transfer to a colder environment (e.g., ice bath).[6]
Low Diastereomeric Excess (de%) / Poor Purity 1. The solubility difference between the diastereomeric salts is insufficient in the chosen solvent.[1]2. Co-crystallization of both diastereomeric salts is occurring.[1]1. Screen different solvents or solvent mixtures to maximize the solubility difference.[1]2. Perform multiple recrystallizations of the obtained salt.[1] A small change in solvent polarity can significantly impact selectivity.
Low Yield of Recovered Free Acid 1. Incomplete acidification of the diastereomeric salt.[1]2. The free α-truxillic acid has some solubility in the aqueous layer.[1]1. Ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid. Use a pH meter for accuracy.[1]2. Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate (B1210297) to maximize recovery.[1]
Chiral HPLC Purification

This guide addresses common problems during the chromatographic separation of this compound isomers.

Issue Possible Cause(s) Solution(s)
Poor Resolution / Co-elution of Isomers 1. Sub-optimal mobile phase composition.[8]2. Inappropriate column choice or column degradation.1. Systematically vary the mobile phase composition (e.g., ratio of organic solvent to aqueous phase, type of organic modifier).[8]2. Ensure you are using a recommended polysaccharide-based chiral column. If resolution has degraded over time, the column may need replacement.
Broad or Tailing Peaks 1. Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol (B1196071) groups).[1]2. Sample overload (injecting too much mass).[8]1. Add a competitive agent (e.g., a small amount of acid like TFA) to the mobile phase to block active sites.2. Reduce the injection volume or the concentration of the sample.
Irreproducible Retention Times 1. The column is not properly equilibrated with the mobile phase.[1]2. Fluctuations in mobile phase composition or temperature.[1]1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run.[1]2. Use a column thermostat to maintain a constant temperature. Prepare mobile phases carefully and use an inline degasser.[1]

Experimental Protocols

Protocol 1: Purification by Diastereomeric Salt Crystallization

This protocol details the resolution of a racemic α-truxillic acid mixture using (S)-phenylalaninol as the resolving agent.[1]

Materials:

  • Racemic α-truxillic acid isomer mixture

  • (S)-phenylalaninol (resolving agent)

  • Methanol (reagent grade)

  • Ethyl acetate

  • 4 M Hydrochloric acid (HCl)

Procedure:

  • Salt Formation: In a flask, dissolve the racemic α-truxillic acid mixture (1.0 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve (S)-phenylalaninol (1.0 equivalent) in methanol.

  • Crystallization: Combine the two solutions. Allow the mixture to cool slowly to room temperature and then let it stand overnight to facilitate crystal formation. If crystallization is slow, consider placing the flask in a 4°C refrigerator.

  • Isolation of Diastereomeric Salt: Collect the formed crystals by vacuum filtration. Wash the crystals with a small volume of cold methanol to remove residual mother liquor.

  • Recovery of Enriched α-Truxillic Acid: Suspend the collected crystals in a mixture of water and ethyl acetate.

  • Acidification: While stirring vigorously, acidify the biphasic mixture to pH 1-2 by the dropwise addition of 4 M HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with fresh portions of ethyl acetate.

  • Final Isolation: Combine all organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched α-truxillic acid.

  • Purity Analysis: Determine the enantiomeric excess (ee%) and overall purity using chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC Analysis

This protocol provides a general method for analyzing the purity of α-truxillic acid isomers.

Instrumentation and Conditions:

  • HPLC System: Standard analytical HPLC with a UV detector.

  • Column: Chiralcel OD-H (or similar polysaccharide-based chiral column), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v). This may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C (controlled).

Procedure:

  • Sample Preparation: Prepare a stock solution of the α-truxillic acid sample in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • Equilibration: Equilibrate the HPLC column with the mobile phase for at least 20 column volumes or until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the sample solution onto the column.

  • Analysis: Record the chromatogram. The purity and enantiomeric excess can be calculated from the relative peak areas of the isomers.

Data Summary

Solubility of Related Isomeric Acids

While specific solubility data for all this compound isomers is sparse, the following table for related isomeric phenolic acids illustrates the critical role of solvent choice in separation processes like fractional crystallization. Solubility is generally higher in polar organic solvents like alcohols compared to water.[9]

Compound Solvent Solubility at 298.15 K (g / 100g solvent) Solubility at 313.15 K (g / 100g solvent)
Gallic Acid Water1.0722.417
Methanol41.2858.11
Ethanol28.5341.12
Protocatechuic Acid Water0.8111.783
Methanol44.2459.87
Ethanol32.1545.29
Data adapted from studies on isomeric phenolic acids, demonstrating solvent-dependent solubility crucial for crystallization.[9]

Visual Workflows and Logic

Purification_Workflow start Crude Isomer Mixture (α-truxillic, β-truxinic, etc.) decision Choose Primary Purification Method start->decision cryst_path Diastereomeric Salt Crystallization decision->cryst_path High Impurity Tolerance & Large Scale hplc_path Preparative Chiral HPLC decision->hplc_path High Purity Needed & Small to Medium Scale salt_form 1. Form Diastereomeric Salt (e.g., with (S)-phenylalaninol) cryst_path->salt_form hplc_inject 1. Dissolve Mixture and Inject hplc_path->hplc_inject filter_cryst 2. Isolate Crystals by Filtration salt_form->filter_cryst acidify 3. Acidify to Recover Free Acid (pH 1-2) filter_cryst->acidify purity_check Purity & Identity Analysis (Chiral HPLC, NMR, MS) acidify->purity_check hplc_collect 2. Collect α-Truxillic Acid Fraction hplc_inject->hplc_collect hplc_collect->purity_check end_product Pure α-Truxillic Acid purity_check->end_product Troubleshooting_Crystallization start Problem: Poor Crystallization Result no_xtal No Crystals Form start->no_xtal Observation oily_xtal Oily Precipitate start->oily_xtal Observation low_yield Low Yield / Purity start->low_yield Observation sol_1 Solution: 1. Evaporate some solvent 2. Scratch flask / Add seed no_xtal->sol_1 sol_2 Solution: 1. Lower temperature 2. Try different solvent oily_xtal->sol_2 sol_3 Solution: 1. Recrystallize product 2. Screen new solvents low_yield->sol_3

References

Overcoming poor regio- and diastereoselectivity in intermolecular photocycloadditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for intermolecular photocycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved regio- and diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor regio- and diastereoselectivity in intermolecular photocycloadditions?

Poor selectivity in intermolecular photocycloadditions often stems from the short-lived nature of the excited state intermediate, which requires efficient and selective trapping by the reaction partner.[1][2] Key factors influencing selectivity include:

  • Lack of Pre-organization: In solution, reactants are randomly oriented, leading to a mixture of possible cycloaddition pathways.

  • Substrate Sterics and Electronics: The inherent electronic and steric properties of the reacting olefins can favor the formation of one isomer over another, but this inherent preference may be weak.

  • Reaction Conditions: Parameters such as solvent, temperature, and irradiation wavelength can significantly impact the reaction pathway and selectivity.[3]

  • Side Reactions: Competing reactions, such as cis-trans isomerization or photodimerization of one of the starting materials, can reduce the yield of the desired product and complicate purification.[4][5]

Q2: How can I control the regioselectivity (Head-to-Head vs. Head-to-Tail) of my photocycloaddition?

Controlling regioselectivity often involves strategies that pre-organize the reactants or influence the stability of the intermediates. Common approaches include:

  • Use of Templates: Covalent or non-covalent templates can hold the two reacting olefins in a specific orientation, directing the cycloaddition to a single regioisomer.[5][6]

  • Catalysis: Lewis acids or other catalysts can coordinate to one or both reactants, influencing their electronic properties and facial bias.

  • Supramolecular Scaffolds: Confining reactants within hosts like cucurbiturils or cyclodextrins can enforce a specific approach of the two molecules.

  • Quantum Dots: The surface of quantum dots can act as a self-assembly scaffold, and by tuning substrate affinity for the surface, regioselectivity can be controlled.[7][8][9]

Q3: What strategies exist to enhance diastereoselectivity in these reactions?

Improving diastereoselectivity typically involves introducing a source of chirality that influences the facial selectivity of the cycloaddition. Key strategies include:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively block one face of the olefin, directing the approach of the other reactant.

  • Chiral Sensitizers: A chiral sensitizer (B1316253) can transfer its chirality to the substrate during the energy transfer process, inducing an enantioselective reaction.[1][2][10] This often relies on specific interactions like hydrogen bonding between the sensitizer and the substrate.[1][2]

  • Chiral Catalysts: Chiral Lewis acids or other catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer.

  • Confined Environments: Performing the reaction in a chiral crystalline state or within a chiral supramolecular host can provide the necessary stereochemical control.[11]

Troubleshooting Guides

Problem 1: Low Regioselectivity (Mixture of Head-to-Head and Head-to-Tail isomers)

Symptoms:

  • NMR or GC-MS analysis of the crude reaction mixture shows multiple product peaks corresponding to regioisomers.

  • Difficulty in isolating the desired regioisomer.

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Random reactant orientation in solution. 1. Introduce a directing template: Employ a covalent or supramolecular template to pre-organize the reactants.[5][6]2. Utilize a catalyst: Screen Lewis acids or other catalysts that can coordinate to the substrates and favor a specific orientation.3. Change the solvent: Solvents can influence the aggregation and orientation of reactants. Screen a range of solvents with varying polarities.[3]4. Consider solid-state synthesis: If feasible, performing the reaction in the crystalline phase can enforce a specific packing arrangement and high regioselectivity.[11]
Weak electronic or steric bias of substrates. 1. Modify the substrates: Introduce bulky substituents to sterically disfavor one mode of addition.2. Alter electronic properties: Modify substituents to create a stronger electronic push-pull effect, which can enhance regioselectivity.
Inappropriate reaction conditions. 1. Optimize temperature: Lowering the temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.[3]2. Vary irradiation wavelength: The choice of wavelength can sometimes influence which excited state is populated, potentially affecting the reaction outcome.[12]
Problem 2: Poor Diastereoselectivity (Low Diastereomeric Excess - d.e.)

Symptoms:

  • Chiral HPLC or NMR with a chiral shift reagent reveals a nearly 1:1 mixture of diastereomers.

  • The observed optical rotation of the product is low or zero.

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Ineffective chirality transfer. 1. Employ a chiral auxiliary: Attach a well-established chiral auxiliary to one of the olefinic partners.2. Use a chiral sensitizer: Screen a library of chiral sensitizers that can interact with your substrate, for example, through hydrogen bonding.[1][2][10]3. Introduce a chiral catalyst: Investigate the use of chiral Lewis acids or other enantioselective catalysts.
Flexibility of the substrate-catalyst/template complex. 1. Lower the reaction temperature: This can reduce conformational flexibility and enhance the facial bias imposed by the chiral element.2. Modify the chiral directing group: A bulkier or more rigid chiral auxiliary/catalyst may provide better stereochemical communication.
Background uncatalyzed reaction. 1. Lower the concentration of reactants: This can disfavor the bimolecular background reaction relative to the catalyzed pathway.2. Use a photosensitizer: If direct irradiation is being used, switching to a sensitizer can populate the triplet state, which may have different selectivity.[13]
Dissociation of the photoexcited substrate from the catalyst/template. 1. Increase the rate of the photocycloaddition: A faster reaction can trap the substrate-catalyst complex before dissociation occurs. This might be achieved by increasing the concentration of the trapping olefin.[10]

Quantitative Data Summary

The following tables summarize quantitative data from selected studies on improving selectivity in intermolecular photocycloadditions.

Table 1: Effect of Chiral Thioxanthone Sensitizer on Enantioselectivity

EntryOlefinCatalyst Loading (mol%)Yield (%)ee (%)Reference
1Methyl acrylate10-74[1][2]
2Methyl vinyl ketone10->90[1][2]
3Ethyl vinyl ketone10->90[1][2]
4Vinyl acetate10-Low[1][2]

Table 2: Impact of Quantum Dot (QD) Photocatalysts on Regio- and Diastereoselectivity

EntrySubstratesCatalystRegioselectivity (HH:HT)Diastereoselectivity (syn:anti)Reference
14-vinylbenzoic acid derivativesCdSe QDsTunable (>90% HH or HT)up to 98% syn[7][8]
2ChalconesCdSe QDs>99:1>99:1[7][8]

Key Experimental Protocols

Protocol 1: General Procedure for Enantioselective [2+2] Photocycloaddition using a Chiral Thioxanthone Sensitizer

This protocol is adapted from the work of Bach and coworkers.[1][2]

  • Reaction Setup: In a reaction vessel suitable for photochemistry, dissolve the quinolone substrate (1.0 equiv) and the chiral thioxanthone catalyst (0.1 equiv) in an appropriate solvent (e.g., toluene).

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Addition of Olefin: Add the electron-deficient olefin (10-50 equiv) to the reaction mixture. Using the olefin in excess helps to minimize photodimerization of the quinolone.[1][2]

  • Irradiation: Cool the reaction mixture to the desired temperature (e.g., -25 °C) and irradiate with a light source at an appropriate wavelength (e.g., λ = 419 nm).[1][2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to isolate the cyclobutane (B1203170) product.

  • Analysis: Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Protocol 2: General Procedure for Regio- and Diastereoselective [2+2] Photocycloaddition using Quantum Dot (QD) Photocatalysts

This protocol is based on the work of the Weiss group.[7][8]

  • Catalyst Preparation: Synthesize or obtain colloidal CdSe quantum dots of the desired size, as the size determines the triplet energy.

  • Reaction Setup: In a vial, prepare a solution of the QD photocatalyst in a suitable solvent (e.g., dichloromethane).

  • Substrate Addition: Add the olefin substrates to the QD solution. The substrate concentration should be optimized for self-assembly on the QD surface.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen.

  • Irradiation: Irradiate the stirred reaction mixture with a visible light source (e.g., a blue LED) that excites the QDs but not the substrates directly.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing them by NMR or GC-MS.

  • Workup and Purification: After the reaction, centrifuge the mixture to pellet the QDs. Decant the supernatant and concentrate it. Purify the product by standard chromatographic techniques.

  • Analysis: Characterize the regio- and diastereoselectivity of the product using NMR spectroscopy.

Visualizations

experimental_workflow cluster_start Start: Poor Selectivity Observed cluster_analysis Analysis cluster_troubleshooting Troubleshooting Strategies cluster_solutions_regio Solutions for Regioselectivity cluster_solutions_diastereo Solutions for Diastereoselectivity cluster_end Outcome start Poor Regio- or Diastereoselectivity analyze Analyze Reaction Components: - Substrate Properties - Reaction Conditions start->analyze regio Regioselectivity Issue analyze->regio Identify Regio Problem diastereo Diastereoselectivity Issue analyze->diastereo Identify Diastereo Problem template Use Template or Supramolecular Host regio->template catalyst_regio Screen Catalysts (e.g., Lewis Acids, QDs) regio->catalyst_regio conditions_regio Optimize Conditions (Solvent, Temp.) regio->conditions_regio auxiliary Employ Chiral Auxiliary diastereo->auxiliary sensitizer Use Chiral Sensitizer diastereo->sensitizer catalyst_diastereo Introduce Chiral Catalyst diastereo->catalyst_diastereo end Improved Selectivity template->end catalyst_regio->end conditions_regio->end auxiliary->end sensitizer->end catalyst_diastereo->end

Caption: Troubleshooting workflow for poor selectivity.

signaling_pathway cluster_sensitization Chiral Sensitizer Mechanism Sens Chiral Sensitizer (Sens) Complex [Sens-Sub] Complex Sens->Complex H-Bonding/ Association ExcitedComplex [Sens*-Sub] Excited Complex Sens->ExcitedComplex Energy Transfer Sub Substrate (Sub) Sub->Complex Light Light (hν) Light->Sens Absorption Complex->ExcitedComplex ExcitedComplex->Sens Regeneration TripletSub Triplet Substrate (Sub*) ExcitedComplex->TripletSub Chirality Transfer Product Enantioenriched Product TripletSub->Product Olefin Olefin Olefin->Product Cycloaddition

Caption: Chiral sensitizer-mediated photocycloaddition.

References

Managing phase transitions during the solid-state synthesis of truxillic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-state synthesis of truxillic acid. The information is designed to address common challenges related to phase transitions and reaction management.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solid-state synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of this compound Inadequate Irradiation: Insufficient duration or intensity of UV exposure. The photochemical reaction requires a specific amount of energy to proceed efficiently.- Increase the irradiation time. Monitor the reaction progress at regular intervals using techniques like solid-state NMR or PXRD. - Ensure the UV lamp is functioning at its optimal output. If using a broad-spectrum lamp, ensure the wavelength range is appropriate for the [2+2] cycloaddition of cinnamic acid (typically in the UV-A range, around 350 nm).[1][2] - Optimize the distance between the light source and the sample to maximize light intensity without causing excessive heating.
Incorrect Crystal Packing of Cinnamic Acid: The solid-state reaction is topochemically controlled, meaning the crystal structure of the starting material dictates the feasibility and stereochemistry of the reaction. Different polymorphs of cinnamic acid will yield different isomers of this compound or may not react at all.[3]- Control the crystallization method of the starting trans-cinnamic acid. Slow crystallization from an appropriate solvent can favor the formation of a reactive polymorph. For example, slow crystallization from aqueous alcohol can produce a crystal form that affords the head-to-tail dimer (α-truxillic acid).[3]
Sample is Too Thick: UV light may not penetrate the entire sample if it is too thick, leaving a significant portion of the starting material unreacted.- Prepare a thin, evenly spread layer of the solid cinnamic acid to ensure uniform irradiation.[4]
Formation of an Unexpected this compound Isomer Starting with the Wrong Cinnamic Acid Polymorph: The stereochemical outcome of the photodimerization is dependent on the crystal packing of the cinnamic acid.- Carefully control the crystallization conditions of the trans-cinnamic acid to obtain the desired polymorph. For instance, rapid precipitation can lead to a crystal form that produces the head-to-head dimer, while slow crystallization from aqueous alcohol favors the head-to-tail dimer.[3]
Product is a Mixture of Polymorphs Incomplete Phase Transition: During the reaction, a metastable polymorph of α-truxillic acid (P2₁/n) forms initially and then transitions to a more stable polymorph (C2/c) as the reaction progresses.[1][2] Interrupting the reaction may result in a mixture.- To obtain the more stable C2/c polymorph, ensure the irradiation is carried out for a sufficient duration to allow for the phase transition to complete. This transition is often observed after about 50-60 hours of irradiation.[1] - To isolate the metastable P2₁/n polymorph, shorter irradiation times are necessary, though this will likely result in a lower overall yield of this compound.
Post-Reaction Processing: The method used to isolate and purify the this compound can influence the final polymorphic form.- To obtain Polymorph I, recrystallize the crude product from an acetic acid-petroleum ether solution.[5][6] The direct product of the solid-state reaction is typically Polymorph II.[5][6]
Loss of Crystallinity Lattice Strain: As the reaction proceeds, the formation of this compound molecules within the cinnamic acid crystal lattice induces strain, which can lead to the breakdown of the crystal structure.[1]- This is an inherent aspect of this solid-state reaction. The loss of crystallinity is often observed macroscopically as the crystallites begin to break or disintegrate, particularly as the reaction surpasses approximately 22% conversion.[1] While this cannot be entirely avoided, careful handling of the solid during and after irradiation is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in the solid-state synthesis of α-truxillic acid?

A1: The most critical factor is the crystal packing of the starting trans-cinnamic acid. This is a topochemical reaction, meaning the arrangement of the molecules in the crystal lattice predetermines the reaction's feasibility and the stereochemistry of the resulting this compound isomer.[3]

Q2: How can I monitor the progress of the reaction and the phase transitions?

A2: Solid-state NMR (specifically ¹³C CPMAS) and Powder X-ray Diffraction (PXRD) are powerful techniques for monitoring the reaction. Solid-state NMR can quantify the conversion of cinnamic acid to this compound and distinguish between the different polymorphs of α-truxillic acid based on their distinct spectral patterns.[1][2] PXRD can be used to identify the crystalline phases present in the sample.[1]

Q3: What are the different polymorphs of α-truxillic acid I might encounter?

A3: Two primary polymorphs of α-truxillic acid are commonly discussed. Polymorph I can be obtained by recrystallization from an acetic acid-petroleum ether solution.[5][6] Polymorph II is the direct product of the solid-state photodimerization of α-trans-cinnamic acid.[5][6] Furthermore, during the synthesis, Polymorph II can exist in a metastable form (P2₁/n) which then converts to a more stable form (C2/c).[1][2]

Q4: Can I control which polymorph of α-truxillic acid is formed?

A4: Yes. To obtain Polymorph I, you need to perform a recrystallization of the synthesized this compound from a specific solvent system (acetic acid-petroleum ether).[5][6] To obtain the more stable form of Polymorph II (C2/c), you should ensure the solid-state reaction proceeds for a sufficient duration (e.g., over 60 hours) to allow the phase transition from the metastable form to complete.[1]

Q5: What is the expected yield for this reaction?

A5: Yields can vary depending on the reaction conditions. However, with optimized conditions, including proper crystal packing of the starting material and sufficient irradiation time, high yields can be achieved. Some methods have reported yields of up to 91% after 16 hours of irradiation on a 10 mmol scale, though this involved a modified cinnamic acid derivative.[3] For the direct dimerization of cinnamic acid, reaction times can be significantly longer, sometimes spanning several days.[3]

Quantitative Data

Table 1: Progression of α-Truxillic Acid Formation and Polymorphism with Irradiation Time

Irradiation Time (hours)Total this compound Fraction (%)Relative Fraction of P2₁/n Polymorph (%)Relative Fraction of C2/c Polymorph (%)
0000
~20~101000
~40~151000
~60~25~90~10
~80~35~70~30
~100~45~55~45

Data is estimated from graphical representations in the literature.[1]

Table 2: Characteristics of α-Truxillic Acid Polymorphs

PolymorphFormation MethodSpace GroupKey Structural FeatureStability
Polymorph IRecrystallization from acetic acid-petroleum ether solution.[5][6]Not specified in provided search resultsNot specified in provided search resultsNot specified in provided search results
Polymorph II (metastable)Initial product of solid-state photoreaction.[1]P2₁/nFlat cyclobutane (B1203170) ring, molecule has inversion symmetry.[1]Metastable.[1][2]
Polymorph II (stable)Forms from the metastable polymorph during prolonged irradiation or by recrystallization from a 1:1 mixture of acetic acid and ethyl acetate.[1]C2/cKinked cyclobutane ring.[1]Thermodynamically more stable at room temperature.[1]

Experimental Protocols

Protocol 1: Solid-State Synthesis of α-Truxillic Acid

  • Preparation of Starting Material: Ensure you are starting with the α-polymorph of trans-cinnamic acid, which favors the formation of α-truxillic acid. This can be achieved by slow crystallization from a suitable solvent like aqueous ethanol.[3]

  • Sample Preparation: Spread a thin, even layer of finely ground α-trans-cinnamic acid on a flat surface transparent to UV light, such as a glass plate or a petri dish.[4]

  • Irradiation: Irradiate the solid sample with a UV lamp. A wavelength of approximately 350 nm is effective.[1][2] The duration of irradiation will depend on the intensity of the lamp and the desired conversion. Monitor the reaction periodically. For significant conversion and to allow for the phase transition to the more stable polymorph, irradiation times of 60 hours or more may be necessary.[1]

  • Reaction Monitoring (Optional): At various time points, a small amount of the solid can be carefully removed and analyzed by solid-state NMR or PXRD to determine the extent of the reaction and the polymorphic composition.[1]

  • Product Isolation: Once the desired level of conversion is reached, the solid product mixture, which will contain unreacted cinnamic acid and α-truxillic acid, can be collected for purification.

Protocol 2: Purification of α-Truxillic Acid and Isolation of Polymorph I

  • Dissolution: Dissolve the crude solid product from the photoreaction in a suitable hot solvent. Hot glacial acetic acid or hot alcohol can be used.[7]

  • Recrystallization for Polymorph I: To specifically isolate Polymorph I, dissolve the crude product in a minimal amount of hot acetic acid and then add petroleum ether until the solution becomes turbid. Allow the solution to cool slowly to promote crystallization.[5][6]

  • Filtration and Drying: Collect the crystals by filtration, wash them with a cold solvent (e.g., petroleum ether) to remove any residual soluble impurities, and dry them thoroughly.

Visualizations

Experimental_Workflow Experimental Workflow for Solid-State Synthesis of this compound start Start with α-trans-cinnamic acid prep Prepare a thin, even layer of the solid start->prep irradiate Irradiate with UV light (e.g., 350 nm) prep->irradiate monitor Monitor reaction progress (Solid-state NMR, PXRD) irradiate->monitor crude_product Crude product (mixture of cinnamic acid and this compound polymorphs) irradiate->crude_product monitor->irradiate purify Purify by recrystallization crude_product->purify polymorph_II Polymorph II of α-truxillic acid crude_product->polymorph_II Direct product polymorph_I Polymorph I of α-truxillic acid purify->polymorph_I from acetic acid/ petroleum ether

Caption: A flowchart of the experimental workflow for the solid-state synthesis and purification of this compound.

Troubleshooting_Workflow Troubleshooting Logic for Low Yield start Low Yield Observed check_irradiation Check Irradiation Conditions start->check_irradiation check_starting_material Check Starting Material start->check_starting_material check_sample_prep Check Sample Preparation start->check_sample_prep sub_irradiation Inadequate time, intensity, or wavelength? check_irradiation->sub_irradiation sub_starting_material Incorrect polymorph of cinnamic acid? check_starting_material->sub_starting_material sub_sample_prep Sample layer too thick? check_sample_prep->sub_sample_prep solution_irradiation Increase time/intensity, verify wavelength sub_irradiation->solution_irradiation Yes solution_starting_material Recrystallize cinnamic acid to obtain the correct polymorph sub_starting_material->solution_starting_material Yes solution_sample_prep Prepare a thinner, more uniform sample layer sub_sample_prep->solution_sample_prep Yes

Caption: A logical diagram for troubleshooting low yields in the solid-state synthesis of this compound.

References

Technical Support Center: Stability of Truxillic Acid Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with truxillic acid derivatives. The information is designed to help address common stability issues encountered during experiments in aqueous solutions.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Loss of compound over time in aqueous solution. Hydrolysis: Ester or amide derivatives of this compound can be susceptible to hydrolysis, breaking down into this compound and the corresponding alcohol or amine. This process can be catalyzed by acidic or basic conditions.[1]- Adjust the pH of the solution to a neutral range (pH 6-8) if the compound's solubility allows. - Use buffers such as phosphate (B84403) or citrate (B86180) to maintain a stable pH.[2] - If possible, store solutions at lower temperatures (2-8°C) to slow down the hydrolysis rate.
Change in UV-Vis spectrum or appearance of new peaks in HPLC analysis after light exposure. Photodegradation: this compound derivatives, originating from cinnamic acids, can be sensitive to UV and visible light. This can lead to isomerization or cleavage of the cyclobutane (B1203170) ring, reverting back to cinnamic acid derivatives.[3]- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3] - Conduct experiments under low-light conditions. - If light exposure is unavoidable, consider the use of light-resistant packaging for formulations.
Precipitation of the compound in the aqueous solution. pH-dependent solubility: this compound and its derivatives are carboxylic acids and their solubility in water is often pH-dependent. At a pH below their pKa, they are in their less soluble protonated form.[4]- Adjust the pH of the solution to be above the pKa of the carboxylic acid groups to increase solubility.[4] - Be aware that higher pH might increase the rate of hydrolysis for ester derivatives. A balance between solubility and stability is crucial.[4] - Consider the use of co-solvents like ethanol (B145695) or propylene (B89431) glycol to enhance solubility.[4]
Discoloration (e.g., yellowing) of the solution. Oxidation: The phenyl rings of this compound derivatives can be susceptible to oxidation, especially if they contain hydroxyl groups (like in derivatives of p-coumaric or ferulic acid). This can be accelerated by high pH and the presence of metal ions.[4]- Degas solvents to remove dissolved oxygen. - Consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the formulation if compatible with your experimental design.[2] - Store solutions in a dark, cool place.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns for this compound derivatives in aqueous solutions?

A1: The main stability issues are hydrolysis of ester or amide functionalities, photodegradation due to their cinnamic acid origin, pH-dependent solubility and degradation, and potential oxidation of the aromatic rings.[1][3][4]

Q2: How does the stereochemistry of this compound isomers (e.g., alpha, beta, gamma) affect their stability?

Hydrolytic Stability

Q3: My this compound derivative is an ester. How can I prevent its hydrolysis in an aqueous solution?

A3: To minimize hydrolysis, maintain the pH of the solution as close to neutral as possible, as both acidic and basic conditions can catalyze the reaction.[1] Using a buffered solution can help maintain a stable pH.[2] Storing the solution at a reduced temperature (e.g., 2-8°C) will also slow down the rate of hydrolysis.

Q4: What are the expected degradation products from the hydrolysis of a this compound ester derivative?

A4: The primary degradation products will be the parent this compound and the corresponding alcohol from the ester group.

Photostability

Q5: Are this compound derivatives sensitive to light?

A5: Yes, given that truxillic acids are formed from the photodimerization of cinnamic acids, they can be susceptible to photodegradation.[3][5] Exposure to UV or even visible light can potentially lead to the cleavage of the cyclobutane ring, reforming cinnamic acid derivatives, or lead to other photochemical reactions.

Q6: How should I store my solutions of this compound derivatives?

A6: To ensure stability, store your solutions in a cool, dark place. Use amber glassware or wrap your containers in aluminum foil to protect them from light.[3] For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be evaluated.

pH and Solubility

Q7: Why is my this compound derivative precipitating out of my aqueous solution?

A7: this compound derivatives are carboxylic acids, and their solubility is highly dependent on pH.[4] In acidic conditions (below their pKa), they exist in their less soluble, neutral form. To increase solubility, you can raise the pH of the solution to deprotonate the carboxylic acid groups.

Q8: Will adjusting the pH to improve solubility affect the stability of my compound?

A8: Yes, it is possible. While a higher pH will increase the solubility of the carboxylic acid, it may also accelerate the hydrolysis of any ester or other pH-labile functional groups.[4] It is important to find an optimal pH that balances solubility and stability, which may require experimental investigation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[6][7]

Objective: To evaluate the stability of a this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • HPLC-grade water, acetonitrile (B52724), and methanol (B129727)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a specified time.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Place a sample of the solid compound and a solution in an oven at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At various time points, withdraw samples from each stress condition, dilute to an appropriate concentration, and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the this compound derivative from its potential degradation products.

Typical HPLC Parameters:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by the UV spectrum of the parent compound (e.g., 254 nm).
Injection Volume 10 µL

Data Presentation

The following tables summarize expected stability trends for this compound derivatives based on general chemical principles and data for related compounds. Note: These are generalized trends, and specific quantitative data should be generated experimentally for each derivative.

Table 1: Expected pH-Dependent Stability of a this compound Ester Derivative

pH Expected Predominant Degradation Pathway Relative Degradation Rate (Illustrative)
1-3Acid-catalyzed hydrolysisModerate to High
4-6Minimal degradationLow
7-8Minimal degradationLow
9-12Base-catalyzed hydrolysisModerate to High

Table 2: Summary of Forced Degradation Conditions and Potential Outcomes

Stress Condition Typical Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CThis compound, corresponding alcohol/amine
Base Hydrolysis 0.1 M NaOH, 60°CThis compound, corresponding alcohol/amine
Oxidation 3% H₂O₂, RTOxidized derivatives (e.g., hydroxylated phenyl rings)
Thermal 70°C, solid and solutionIsomers, cleavage to cinnamic acid derivatives
Photolytic ICH Q1B conditionsIsomers, cleavage to cinnamic acid derivatives

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound derivatives.

Hydrolysis_Pathway Truxillic_Ester This compound Ester Derivative Transition_State Tetrahedral Intermediate Truxillic_Ester->Transition_State H₂O (Acid/Base Catalysis) Products This compound + Alcohol Transition_State->Products

Caption: General pathway for the hydrolysis of a this compound ester derivative.

Photodegradation_Pathway Truxillic_Derivative This compound Derivative Cinnamic_Derivatives Cinnamic Acid Derivatives Truxillic_Derivative->Cinnamic_Derivatives Cycloreversion (hν) Isomers Other Stereoisomers Truxillic_Derivative->Isomers Isomerization (hν) Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photo Photodegradation Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

References

Preventing side product formation of diesters during monoester synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals to minimize the formation of diester side products during monoester synthesis.

Troubleshooting Guide

Problem: Significant diester formation is observed in my reaction.

This is a common issue in monoester synthesis. The formation of diesters can be influenced by several factors. Here’s a step-by-step guide to troubleshoot and optimize your reaction for monoester selectivity.

Troubleshooting Step Parameter to Adjust Recommended Action Expected Outcome
1. Review StoichiometryReactant Molar RatioUse a molar excess of the diacid or diol relative to the alcohol or monofunctional acid. A common starting point is a 2:1 ratio of diacid/diol to the monofunctional reactant. Some protocols suggest stopping the reaction at a specific conversion rate (e.g., 65%) to prevent further esterification to the diester.[1]Increased probability of the monofunctional reactant reacting with only one of the functional groups on the difunctional molecule, thus favoring monoester formation.
2. Optimize Reaction TemperatureTemperatureLowering the reaction temperature can significantly improve monoester selectivity. For many reactions, temperatures in the range of 30-70°C are optimal for monoester formation, while higher temperatures tend to favor diester formation.[2][3]Reduced reaction rate of the second esterification step, leading to a higher yield of the monoester.
3. Control Reaction TimeDurationMonitor the reaction progress closely using techniques like TLC, GC, or NMR. Shorter reaction times generally favor the formation of the monoester. Determine the optimal time point to quench the reaction before significant diester formation occurs.Halting the reaction at peak monoester concentration prevents its conversion to the diester.
4. Select an Appropriate CatalystCatalyst Choice and LoadingThe choice of catalyst is crucial for selectivity. Consider using catalysts known for promoting monoesterification, such as boric acid, alumina (B75360), or specific ion-exchange resins.[1][4][5] The hydrophilic-lipophilic balance of heterogeneous catalysts can also be tuned to favor monoester formation.[6][7] Use the recommended catalyst loading as excessive amounts can sometimes promote side reactions.A selective catalyst can preferentially catalyze the first esterification reaction over the second.
5. Efficient Water RemovalByproduct RemovalIn condensation esterification reactions, water is a byproduct. Its removal drives the equilibrium towards the products. Use a Dean-Stark apparatus, molecular sieves, or conduct the reaction under vacuum to effectively remove water as it forms.[8][9]Prevents the reverse hydrolysis reaction and can improve overall yield, though it may not directly control mono- vs. di-ester selectivity without optimization of other parameters.
6. Consider Alternative MethodologiesReaction StrategyIf direct esterification proves challenging, explore alternative synthetic routes. These can include the use of protecting groups, starting from an anhydride (B1165640) which is then opened by an alcohol, or using reagents like Meldrum's acid.[1] Continuous extraction of the monoester from the reaction mixture as it is formed can also be a highly effective strategy to prevent the second esterification.[10]These methods are designed to inherently favor the formation of the monoester by controlling the reactivity of the starting materials or by physically separating the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control for selective monoester synthesis?

A1: While all reaction parameters are important, stoichiometry and temperature are often the most critical factors to control for selective monoester synthesis. Using an excess of the difunctional reactant (diacid or diol) and maintaining a lower reaction temperature can significantly shift the reaction equilibrium towards the formation of the monoester.

Q2: How can I effectively monitor the progress of my reaction to stop it at the optimal time?

A2: The best method for monitoring your reaction will depend on the specific molecules involved. Thin Layer Chromatography (TLC) is a simple and rapid technique for qualitative monitoring. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are excellent choices. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to determine the ratio of starting material, monoester, and diester in the reaction mixture.

Q3: Are there any "green" or more environmentally friendly catalysts for selective monoesterification?

A3: Yes, there is a growing interest in developing greener catalytic systems. Heterogeneous catalysts like alumina and certain ion-exchange resins are considered more environmentally friendly as they can be easily recovered and reused.[4][5] Boric acid is another example of a relatively benign and effective catalyst for selective monoesterification.[1]

Q4: Can the choice of solvent affect the selectivity of monoester formation?

A4: Yes, the solvent can play a role. In some cases, the solvent is chosen to facilitate the removal of water via azeotropic distillation (e.g., toluene (B28343) or cyclohexane), which drives the reaction forward.[8] The polarity of the solvent can also influence the solubility of reactants and the transition state energies of the esterification reactions, thereby affecting selectivity.

Q5: I am working with a polyol like glycerol (B35011). How can I selectively form a monoester?

A5: The selective monoesterification of polyols like glycerol presents a significant challenge due to the presence of multiple hydroxyl groups with different reactivities (primary vs. secondary).[11] Enzymatic catalysis, for instance using lipases, can offer high selectivity for a specific hydroxyl group under mild reaction conditions.[12] Additionally, controlling the hydrophilic-lipophilic balance of heterogeneous catalysts has been shown to be effective in tuning monoester selectivity in polyol reactions.[6][7]

Experimental Protocols

Example Protocol: Selective Monoesterification of a Dicarboxylic Acid using an Acid Catalyst

This protocol is a general guideline and may require optimization for your specific substrates.

1. Materials:

  • Dicarboxylic acid (1.0 eq)

  • Alcohol (0.5 eq to favor monoester, or adjust as needed)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq)

  • Solvent (e.g., Toluene)

  • Dean-Stark apparatus

  • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Sodium bicarbonate solution (5% aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

2. Procedure:

  • Set up the reaction flask with a Dean-Stark apparatus and condenser.

  • To the reaction flask, add the dicarboxylic acid, alcohol, and solvent.

  • Begin stirring the mixture.

  • Add the acid catalyst to the flask.

  • Heat the reaction mixture to reflux. The temperature will depend on the solvent used.

  • Monitor the reaction progress by TLC or GC at regular intervals (e.g., every hour).

  • Once the desired monoester-to-diester ratio is achieved, cool the reaction to room temperature.

  • Quench the reaction by adding the 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography, if necessary, to isolate the monoester.

Visualizations

Monoester_Synthesis_Troubleshooting cluster_problem Problem cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem High Diester Formation Stoichiometry Adjust Stoichiometry (Excess Diacid/Diol) Problem->Stoichiometry Temperature Lower Reaction Temperature Problem->Temperature Time Reduce Reaction Time Problem->Time Catalyst Optimize Catalyst (Selective Catalyst) Problem->Catalyst WaterRemoval Improve Water Removal Problem->WaterRemoval Method Change Synthetic Method Problem->Method Outcome Increased Monoester Yield Stoichiometry->Outcome Temperature->Outcome Time->Outcome Catalyst->Outcome WaterRemoval->Outcome Method->Outcome

Caption: Troubleshooting workflow for minimizing diester formation.

Reaction_Parameters center Monoester Selectivity temp Temperature center->temp - time Time center->time - stoich Stoichiometry center->stoich + (Excess Di-reactant) catalyst Catalyst center->catalyst + (Selective) solvent Solvent center->solvent +/- water Water Removal center->water +

Caption: Key parameters influencing monoester selectivity.

References

Technical Support Center: Enhancing the Solubility of α-Polyimides Derived from Truxillic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with α-polyimides derived from truxillic acids. It provides practical guidance through troubleshooting guides and frequently asked questions to address the common challenge of limited solubility encountered during synthesis and processing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My α-polyimide precipitated from the reaction solvent (e.g., NMP, DMAc) during or after polymerization.

  • Question: What causes the polymer to crash out of solution, and how can I prevent this?

  • Answer: Precipitation during polymerization is a common sign that the polymer has become insoluble in the reaction medium as its molecular weight increases. The rigid structure of the α-truxillic acid moiety contributes to strong intermolecular forces and efficient chain packing, leading to poor solubility.[1]

    Troubleshooting Steps:

    • Modify Monomer Composition: The most effective strategy is to alter the polymer's structure to disrupt chain packing.[1] If possible, introduce a more flexible or bulky co-monomer. This can be either a different diamine or dianhydride. Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.[1]

    • Lower Monomer Concentration: High concentrations can accelerate aggregation. Try reducing the initial concentration of your monomers in the solvent.

    • Consider Chemical Imidization: If you are performing a one-step high-temperature polymerization, the fully imidized polymer may be inherently insoluble. A two-step process, where the soluble poly(amic acid) precursor is formed first, allows for processing (like film casting) before converting it to the final, less soluble polyimide.[2][3]

Issue 2: The poly(amic acid) precursor was soluble, but the final polyimide, after thermal imidization, is insoluble in all tested organic solvents.

  • Question: How can I obtain a soluble, fully imidized α-polyimide for characterization or film casting?

  • Answer: This is a classic challenge. The conversion of the flexible amic acid linkages into rigid imide rings drastically reduces the polymer's solubility.

    Solutions:

    • Incorporate Flexible Linkages: The choice of diamine is critical. Use aromatic diamines that contain flexible groups like ether (-O-), sulfone (-SO2-), ketone (-CO-), or hexafluoroisopropylidene (-C(CF3)2-). These groups increase the rotational freedom of the polymer backbone, disrupting tight chain packing and enhancing solubility.[1][4]

    • Introduce Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the chains, which hinders efficient packing and increases free volume.[1][5] Diamines containing trifluoromethyl (-CF3), isopropyl, or naphthalene (B1677914) groups are effective for this purpose.[5][6][7]

    • Create Non-Coplanar Structures: Use monomers with kinked, asymmetric, or bent structures.[1] For truxillic acid derivatives, while the α-isomer is relatively planar, using β- or δ-isomers can introduce significant bends in the polymer chain, dramatically improving solubility.[8][9]

    • Copolymerization: Synthesize a copolyimide by introducing a second, more flexible dianhydride or diamine into the polymerization. This disruption in the structural regularity of the polymer chain significantly enhances solubility.[1][7]

    • Use Chemical Imidization: Instead of high-temperature thermal imidization, use a chemical method at lower temperatures (e.g., acetic anhydride (B1165640) and pyridine). This can sometimes result in a less crystalline, more soluble polymer.[1][10]

Issue 3: I need to cast a film, but my polyimide won't dissolve. What are my options?

  • Question: Can I form a film if my final polyimide is intractable?

  • Answer: Yes. The most common industrial practice for insoluble polyimides is to process the material at the soluble precursor stage.

    Workflow:

    • Synthesize the poly(amic acid) in a suitable solvent like NMP or DMAc, in which it should be soluble.[2]

    • Cast the viscous poly(amic acid) solution onto a substrate (e.g., a glass plate).

    • Perform thermal imidization on the cast film by heating it in a stepwise manner (e.g., 100°C → 200°C → 300°C). This process removes the solvent and converts the precursor into the final, insoluble polyimide film in its desired shape.[2]

Data Presentation

The following tables summarize the expected solubility of polyimides based on structural modifications. The data is representative of trends observed for aromatic polyimides.

Table 1: Qualitative Solubility of Polyimides Based on Diamine Structure

Diamine TypeExample DiamineKey Structural FeatureExpected Solubility in NMP, DMAc, m-cresolExpected Solubility in THF, Chloroform
Rigid, Linear p-Phenylenediamine (PDA)High rigidity, linear-- (Insoluble)-- (Insoluble)
Flexible Linkage 4,4'-Oxydianiline (ODA)Ether (-O-) linkage++ (Soluble)+- (Partially Soluble)
Bulky Fluoro Group 2,2'-Bis(trifluoromethyl)benzidine (TFMB)Bulky -CF3 groups++ (Soluble)+ (Soluble)
Kinked Structure m-Phenylenediamine (m-PDA)Meta-linkage (kinked)+ (Soluble on heating)-- (Insoluble)

Solubility Key: ++ Soluble at room temperature; + Soluble on heating; +- Partially soluble or swells; -- Insoluble.[1][5]

Table 2: Effect of Copolymerization on Polyimide Solubility

Dianhydride 1 (Truxillic) Mole %Dianhydride 2 (e.g., 6FDA*) Mole %Polymer TypeExpected Solubility in DMAc
100%0%Homopolymer-- (Insoluble)
75%25%Copolymer+- (Partially Soluble)
50%50%Copolymer++ (Soluble)
25%75%Copolymer++ (Soluble)

*6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, a highly solubilizing dianhydride.[7]

Experimental Protocols

Protocol 1: Two-Step Synthesis of an α-Polyimide Film (Standard Method)

This protocol is for synthesizing a polyimide that may be insoluble after imidization.

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, dissolve the chosen aromatic diamine (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 15% (w/v) final solids concentration.

    • Once fully dissolved, cool the solution to 0°C.

    • Slowly add a stoichiometric amount of α-truxillic acid dianhydride (1.0 eq) powder in portions, keeping the temperature below 10°C.

    • After addition, allow the mixture to warm to room temperature and stir for 24 hours under nitrogen. A significant increase in viscosity indicates the formation of the poly(amic acid) (PAA).[11]

  • Film Casting and Thermal Imidization:

    • Pour the viscous PAA solution onto a clean glass plate.

    • Cast a uniform film using a doctor blade.

    • Place the film in a vacuum oven and heat under the following staged program: 100°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour.[12]

    • Cool slowly to room temperature before peeling the final polyimide film from the substrate.

Protocol 2: One-Step Synthesis of a Soluble α-Polyimide via Chemical Imidization

This protocol is for synthesizing a structurally modified, soluble polyimide.

  • Poly(amic acid) Formation:

    • Follow Step 1 of Protocol 1 to form the poly(amic acid) solution in anhydrous N,N-dimethylacetamide (DMAc).

  • Chemical Imidization:

    • To the viscous PAA solution, add acetic anhydride (4.0 eq) as a dehydrating agent and pyridine (B92270) (2.0 eq) as a catalyst.

    • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100°C for 4 hours to ensure complete cyclization.[1]

  • Isolation and Purification:

    • Cool the resulting polyimide solution to room temperature.

    • Slowly pour the polymer solution into a large volume of vigorously stirring methanol (B129727) to precipitate the polyimide.

    • Collect the polymer precipitate by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 150°C for 24 hours.[1]

    • The resulting powder can be used for solubility testing and redissolved for casting.

Visualized Workflows and Relationships

The following diagrams illustrate the decision-making process for troubleshooting solubility and the general experimental workflow.

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Specific Strategies cluster_3 Expected Outcome Problem Limited Solubility of α-Polyimide Monomer Monomer Modification Problem->Monomer Process Process Optimization Problem->Process Copolymer Copolymerization Problem->Copolymer Flex Incorporate Flexible Linkages (e.g., -O-, -C(CF3)2-) Monomer->Flex Bulky Add Bulky Side Groups Monomer->Bulky Asymmetric Use Asymmetric or Bent Monomers (β, δ-isomers) Monomer->Asymmetric Solvent Change Solvent (e.g., NMP, DMAc) Process->Solvent ChemImide Use Chemical Imidization Process->ChemImide CoMonomer Introduce a Second, More Soluble Monomer Copolymer->CoMonomer Outcome Enhanced Solubility & Processability Flex->Outcome Bulky->Outcome Asymmetric->Outcome Solvent->Outcome ChemImide->Outcome CoMonomer->Outcome

Caption: Troubleshooting workflow for α-polyimide solubility issues.

G cluster_synthesis Two-Step Synthesis cluster_solubility Solubility Check cluster_modification Modification Loop cluster_product Final Product Monomers Truxillic Dianhydride + Aromatic Diamine PAA Soluble Poly(amic acid) Precursor in NMP/DMAc Monomers->PAA Step 1: Polycondensation Imide Imidization Step (Thermal or Chemical) PAA->Imide Step 2: Cyclodehydration PI Final α-Polyimide Imide->PI Check Is Polymer Soluble? PI->Check Modify Redesign Polymer: - Use flexible/bulky diamine - Create copolymer Check->Modify No Product Soluble, Processable α-Polyimide Check->Product Yes Modify->Monomers Re-synthesize

Caption: Synthesis and solubility enhancement workflow for α-polyimides.

References

Technical Support Center: Enhancing the Potency and Selectivity of Truxillic Acid-Based FABP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with truxillic acid-based Fatty Acid Binding Protein (FABP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound-based inhibitors?

A1: The primary molecular targets are Fatty Acid Binding Proteins (FABPs), which are intracellular chaperones that transport lipids such as endocannabinoids.[1][2][3] Specifically, research has focused on inhibiting FABP5 and FABP7 to modulate endocannabinoid signaling, which can produce antinociceptive and anti-inflammatory effects.[4][5]

Q2: Why is selectivity against FABP3 important when developing FABP inhibitors?

A2: Selective inhibition of FABP5 over FABP3 is crucial because genetic knockout of FABP3 has been associated with age-related cardiac hypertrophy.[4] Therefore, potent inhibition of FABP3 could lead to undesirable cardiovascular side effects, making selectivity a key consideration for safety.[1][4]

Q3: What are the main chemical scaffolds based on this compound for FABP inhibition?

A3: The two main scaffolds are α-truxillic acid monoesters (TAMEs) and, more recently, this compound monoamides (TAMADs).[1][2][3] While TAMEs have shown high affinity for FABP5, they can lack selectivity against FABP3.[1][2] The TAMAD scaffold has been developed to enhance selectivity against FABP3 while maintaining high potency for FABP5.[1][2][3]

Q4: What is the mechanism of action for this compound-based FABP inhibitors?

A4: These compounds act as competitive inhibitors, binding to the fatty acid-binding pocket within the FABP.[4][6] This prevents the binding and intracellular transport of endogenous ligands like anandamide (B1667382) (AEA).[4][5] By inhibiting FABPs, the catabolism of AEA by fatty acid amide hydrolase (FAAH) is reduced, leading to elevated AEA levels and subsequent activation of cannabinoid receptors (CB1R), which can suppress pain transmission.[4]

Troubleshooting Guides

Issue 1: Low Inhibitor Potency in Fluorescence Displacement Assay

  • Question: My this compound derivative is showing a higher Ki value (lower potency) than expected in my fluorescence displacement assay. What are the possible causes and solutions?

  • Answer:

    • Compound Solubility: Poor solubility of the inhibitor in the assay buffer can lead to an underestimation of its potency.

      • Solution: Ensure your compound is fully dissolved. You may need to use a small amount of a co-solvent like DMSO, but be sure to run appropriate vehicle controls as high concentrations of DMSO can interfere with the assay. Check for any precipitation in your stock solutions and assay wells.

    • Incorrect Assay Conditions: The concentration of the fluorescent probe and the FABP protein can influence the apparent inhibitor potency.

      • Solution: Verify the concentrations of your protein and fluorescent probe (e.g., DAUDA or NBD). Ensure the system has reached equilibrium before taking measurements; an incubation time of at least 20 minutes at 25°C in the dark is recommended.

    • Inherent Low Affinity of the Scaffold: The specific substitutions on the this compound scaffold are critical for binding.

      • Solution: Review structure-activity relationship (SAR) data. For example, α-truxillic acid monoesters are essential for strong binding, as the corresponding dicarboxylic acids and diesters show negligible affinity.[4] Modifications to the ester moiety can significantly impact potency.[4][7]

Issue 2: Lack of Selectivity for FABP5 over FABP3

  • Question: My inhibitor is potent against FABP5 but also shows high affinity for FABP3. How can I improve selectivity?

  • Answer:

    • Scaffold Modification: The TAME scaffold often exhibits cross-reactivity with FABP3.

      • Solution: Consider synthesizing analogs using the this compound monoamide (TAMAD) scaffold. TAMADs have demonstrated exceptional selectivity against FABP3 while maintaining high FABP5 affinity.[1][2][3] For instance, some α-TAMADs have shown FABP5/3 selectivity indices greater than 100.[3]

    • Structure-Based Design: Subtle differences in the binding pockets of FABP isoforms can be exploited.

      • Solution: Utilize molecular docking simulations, as has been done with programs like AutoDock, to rationally design modifications that favor interaction with residues unique to the FABP5 binding pocket and disfavor interaction with the FABP3 pocket.[4][7] This approach has been successful in identifying more selective compounds.[7]

Issue 3: Poor In Vivo Efficacy Despite High In Vitro Potency

  • Question: My compound is a potent and selective FABP5 inhibitor in vitro, but it shows poor efficacy in animal models of pain. What could be the issue?

  • Answer:

    • Pharmacokinetic Properties: Poor absorption, distribution, metabolism, or excretion (ADME) properties can limit the compound's availability at the target site.

      • Solution: Investigate the compound's metabolic stability. For example, certain ester moieties might be susceptible to hydrolysis by esterases.[7] Excessive hydrophobicity can also negatively impact in vivo efficacy.[8] Consider synthesizing analogs with improved pharmacokinetic profiles.

    • Off-Target Effects: The compound may have unforeseen off-target interactions that counteract its therapeutic effect.

      • Solution: Profile the compound against a broader panel of targets to identify potential off-target activities.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki, in µM) of selected this compound derivatives for different FABP isoforms, providing a comparison of their potency and selectivity.

Compound Name/NumberScaffold TypeFABP3 Ki (µM)FABP5 Ki (µM)FABP7 Ki (µM)FABP5/3 Selectivity IndexReference
SB-FI-26 (3) α-TAME3.9 ± 0.70.9 ± 0.10.4 ± 0.04.3[4]
3l α-TAME>100.21->47[4]
4b α-TAME>100.55->18[4]
4f α-TAME>10---[4]
α-1AD α-TAMAD>50<1-115[3]
α-3AD α-TAMAD>50<1-76[3]
L5 α-TAME9.750.850.7411.5[7]

Note: A higher FABP5/3 Selectivity Index (KiFABP3/KiFABP5) indicates greater selectivity for FABP5 over FABP3.

Experimental Protocols

Fluorescence Displacement Binding Assay

This protocol is a standard method for determining the binding affinity of inhibitors for FABPs.[4]

  • Materials:

    • Purified recombinant human FABP3, FABP5, or FABP7.

    • Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA)).

    • Binding assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).

    • Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO).

    • 96-well black plates.

    • Plate reader capable of measuring fluorescence.

  • Procedure:

    • In a 96-well plate, incubate the recombinant FABP protein (e.g., 3 µM) with the fluorescent probe (e.g., 500 nM) in the binding assay buffer.

    • Add varying concentrations of the test compound (inhibitor) to the wells. Include a vehicle control (e.g., DMSO) and a positive control with a known inhibitor.

    • Allow the system to equilibrate for at least 20 minutes at 25°C in the dark.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

    • The displacement of the fluorescent probe by the inhibitor will result in a decrease in fluorescence.

    • Calculate the Ki value by fitting the data to a one-site competitive binding model using software like GraphPad Prism.

Visualizations

FABP_Signaling_Pathway AEA_outside Anandamide (AEA) (extracellular) AEA_inside AEA (intracellular) AEA_outside->AEA_inside Transport FABP5 FABP5 AEA_inside->FABP5 Binds to CB1R CB1 Receptor AEA_inside->CB1R Activates FAAH FAAH FABP5->FAAH Transports AEA to Truxillic_Inhibitor This compound Inhibitor Truxillic_Inhibitor->FABP5 Inhibits FAAH->AEA_inside Hydrolyzes Analgesia Analgesia CB1R->Analgesia Leads to

Caption: Mechanism of action of this compound-based FABP inhibitors.

Experimental_Workflow start Start: Design & Synthesize This compound Derivatives in_vitro In Vitro Screening: Fluorescence Displacement Assay start->in_vitro determine_ki Determine Ki for FABP3, FABP5, FABP7 in_vitro->determine_ki selectivity Assess Potency & Selectivity (FABP5/3) determine_ki->selectivity in_vivo In Vivo Efficacy Studies (e.g., Pain Models) selectivity->in_vivo Potent & Selective lead_optimization Lead Optimization selectivity->lead_optimization Not Potent or Not Selective in_vivo->lead_optimization Evaluate Results

Caption: Workflow for screening this compound-based FABP inhibitors.

Decision_Tree q1 Primary Goal? a1 Initial SAR Study q1->a1 Proof of Concept a2 Lead Optimization for In Vivo q1->a2 Preclinical Candidate q2 High FABP3 Selectivity Critical? rec2 Prioritize α-TAMAD scaffold q2->rec2 Yes rec3 Focus on potent α-TAMEs with >10-fold selectivity (e.g., 3l) q2->rec3 No (but desired) rec1 Start with α-TAME scaffold (e.g., SB-FI-26 analogs) a1->rec1 a2->q2

Caption: Inhibitor selection guide for this compound derivatives.

References

Troubleshooting low yields in the photochemical synthesis of piplartine dimer A.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Photochemical Synthesis of Piplartine Dimer A

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the photochemical synthesis of piplartine dimer A.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the photochemical synthesis of piplartine dimer A?

A1: The reported yields for [2+2] photocycloaddition reactions can vary significantly based on the specific reaction conditions. While a precise yield for piplartine dimer A is not consistently reported across the literature, yields for similar photochemical dimerizations can range from moderate to good (e.g., 27-83% for some intramolecular reactions) but can also be much lower, sometimes falling below 50%.[1] Low yields are a common issue in photochemical reactions and can often be improved through optimization of reaction parameters.[1]

Q2: What is the mechanism of the photochemical dimerization of piplartine?

A2: The photochemical dimerization of piplartine is a [2+2] photocycloaddition reaction.[2] This type of reaction generally proceeds through the following steps:

  • Photoexcitation: A molecule of piplartine absorbs a photon of light, promoting it to an excited electronic state (singlet or triplet state).[3]

  • Intersystem Crossing: The excited singlet state may convert to a more stable triplet state.

  • Formation of an Intermediate: The excited piplartine molecule interacts with a ground-state piplartine molecule to form a diradical intermediate.

  • Cyclization: The diradical intermediate then cyclizes to form the cyclobutane (B1203170) ring of the piplartine dimer.[4]

Q3: Are there common side reactions that can lower the yield?

A3: Yes, several side reactions can compete with the desired dimerization and reduce the yield. These include:

  • Isomerization of the starting material: The absorbed light can sometimes cause cis-trans isomerization of the piplartine double bond, rendering it less reactive for dimerization.[3]

  • Formation of other photoproducts: Besides the desired dimer A, other dimeric isomers (e.g., head-to-tail vs. head-to-head) or degradation products can form.[5]

  • Secondary photoreactions: The desired piplartine dimer A might itself be photoactive and can undergo further reactions upon absorbing light, leading to its degradation or conversion to other products.[1]

  • Reaction with solvent or impurities: Excited-state piplartine may react with the solvent or any impurities present in the reaction mixture.

Q4: How critical is the choice of solvent?

A4: The choice of solvent is critical and can significantly impact the reaction yield and selectivity. Solvents can influence the stability of the excited state and the diradical intermediate. For some photochemical reactions, changing the solvent (e.g., to 1,2-dichloroethane (B1671644) or acetone) has been shown to improve yields.[4][6] It is important to use a solvent that does not absorb significantly at the irradiation wavelength and is inert under the reaction conditions.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields and provides actionable steps to resolve them.

Problem Potential Cause Recommended Solution
Low Conversion of Piplartine 1. Insufficient Irradiation Time: The reaction may not have been irradiated long enough for complete conversion. 2. Inappropriate Wavelength: The light source may not be emitting at the optimal wavelength for piplartine excitation. 3. Low Light Intensity: The intensity of the light source may be too low. 4. Concentration Too High: At high concentrations, the light may not penetrate the entire solution, leading to incomplete reaction. This is often referred to as the "inner filter effect".1. Increase Irradiation Time: Monitor the reaction by TLC or HPLC and continue irradiation until the starting material is consumed. 2. Optimize Wavelength: Use a light source with a wavelength that matches the absorption maximum of piplartine. Mercury vapor lamps are commonly used. 3. Increase Light Intensity: Move the reaction vessel closer to the light source or use a more powerful lamp. Ensure the reaction vessel is made of a material that is transparent to the desired wavelength (e.g., quartz). 4. Optimize Concentration: Experiment with lower concentrations of piplartine to ensure uniform irradiation of the solution.
Formation of Multiple Products/Byproducts 1. Presence of Oxygen: Oxygen can quench the excited triplet state of piplartine, leading to side reactions. 2. Non-selective Excitation: The light source might be too broad, leading to the excitation of the product and subsequent side reactions. 3. Presence of Impurities: Impurities in the starting material or solvent can act as photosensitizers or quenchers, leading to undesired products.1. Degas the Solution: Before irradiation, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas like nitrogen or argon. 2. Use a Filter: If using a broad-spectrum lamp, use a filter to select for the desired wavelength range. 3. Purify Starting Materials: Ensure that the piplartine and solvent are of high purity.
Product Degradation 1. Product is Photosensitive: The desired piplartine dimer A may be absorbing light and degrading. 2. Over-irradiation: Irradiating the reaction for too long can lead to the decomposition of the product.1. Monitor the Reaction: Closely monitor the formation of the product by TLC or HPLC and stop the reaction once the maximum yield is reached. 2. Use a Trapping Agent: In some cases, a chemical trapping agent can be used to convert the primary photoproduct into a more stable compound in situ, preventing its degradation.[1]
Low Isolated Yield After Purification 1. Difficult Separation: The desired dimer may be difficult to separate from starting material or byproducts. 2. Product Instability: The product may be unstable on the purification media (e.g., silica (B1680970) gel).1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. Consider other purification techniques like preparative HPLC or crystallization. 2. Use Deactivated Silica: If the product is sensitive to acid, use silica gel that has been deactivated with a base (e.g., triethylamine).

Detailed Experimental Protocol

This protocol is a general guideline for the photochemical synthesis of piplartine dimer A. Optimization may be required based on the specific experimental setup.

Materials:

  • Piplartine

  • Anhydrous, degassed solvent (e.g., benzene, toluene, or acetone)

  • Photochemical reactor equipped with a mercury vapor lamp (or a suitable light source)

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve piplartine in the chosen anhydrous and degassed solvent in a quartz reaction vessel. The concentration should be optimized, but a starting point could be in the range of 0.01-0.1 M.

    • Continuously bubble a gentle stream of inert gas (nitrogen or argon) through the solution for at least 30 minutes to remove any dissolved oxygen.

  • Photochemical Reaction:

    • Place the reaction vessel in the photochemical reactor.

    • Ensure the light source is properly cooled according to the manufacturer's instructions.

    • Turn on the light source to begin the irradiation.

    • Maintain a gentle stream of inert gas over the surface of the reaction mixture throughout the irradiation period.

    • Monitor the progress of the reaction periodically by withdrawing small aliquots and analyzing them by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion (or optimal product formation), turn off the light source.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate piplartine dimer A.

Visualizations

Reaction Pathway

Reaction_Pathway Piplartine1 Piplartine Excited_Piplartine Excited Piplartine* Piplartine1->Excited_Piplartine hν (Light) Piplartine2 Piplartine Diradical Diradical Intermediate Piplartine2->Diradical Excited_Piplartine->Diradical + Piplartine DimerA Piplartine Dimer A Diradical->DimerA Cyclization

Caption: Photochemical [2+2] cycloaddition pathway for piplartine dimerization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Piplartine Dimer A Check_Conversion Is Piplartine conversion low? Start->Check_Conversion Increase_Time Increase irradiation time Check_Conversion->Increase_Time Yes Check_Byproducts Are there many byproducts? Check_Conversion->Check_Byproducts No Optimize_Wavelength Optimize light source/wavelength Increase_Time->Optimize_Wavelength Adjust_Concentration Decrease piplartine concentration Optimize_Wavelength->Adjust_Concentration Adjust_Concentration->Check_Byproducts Degas_Solution Degas the reaction mixture Check_Byproducts->Degas_Solution Yes Check_Degradation Is the product degrading? Check_Byproducts->Check_Degradation No Purify_Reagents Purify starting materials and solvent Degas_Solution->Purify_Reagents Purify_Reagents->Check_Degradation Monitor_Reaction Monitor reaction closely and stop at peak yield Check_Degradation->Monitor_Reaction Yes Optimize_Purification Optimize purification method Check_Degradation->Optimize_Purification No Monitor_Reaction->Optimize_Purification

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Parameter Relationships

Parameter_Relationships Yield Yield Concentration Concentration Concentration->Yield affects light penetration IrradiationTime Irradiation Time IrradiationTime->Yield affects conversion Wavelength Wavelength Wavelength->Yield determines excitation efficiency Solvent Solvent Solvent->Yield influences intermediate stability Oxygen Oxygen Oxygen->Yield quenches excited state Purity Reagent Purity Purity->Yield impurities can interfere

Caption: Key experimental parameters influencing the yield of piplartine dimer A.

References

Avoiding racemic background reactivity in asymmetric photocycloadditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric photocycloadditions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to minimizing racemic background reactivity in their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your asymmetric photocycloaddition experiments.

Issue 1: Low Enantiomeric Excess (ee)

Question: My reaction is producing the desired cycloadduct, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve the enantioselectivity?

Answer:

Low enantiomeric excess is a common challenge in asymmetric photocycloadditions and typically points to a significant contribution from an uncatalyzed, racemic background reaction.[1] Here are the primary causes and troubleshooting steps:

Potential Causes:

  • Direct Substrate Excitation: The unbound substrate is likely being excited by the light source, leading to a racemic product that lowers the overall ee.[1] This is especially relevant when the substrate and the catalyst-substrate complex have overlapping absorption spectra.

  • Inefficient Catalysis: The chiral catalyst may not be effectively binding to the substrate or the rate of the catalyzed reaction is not significantly faster than the background reaction.

  • Catalyst Dissociation: The catalyst may dissociate from the substrate-product complex before the stereodetermining step is complete.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can all influence the delicate balance between the catalyzed and uncatalyzed pathways.

Troubleshooting Steps:

  • Wavelength Selection & Chromophore Activation:

    • Action: Utilize a light source with a wavelength that selectively excites the catalyst-bound substrate.[3] This is a core principle of the "chromophore activation" strategy, where binding to a chiral Lewis or Brønsted acid causes a red-shift in the substrate's absorption spectrum.[3][4]

    • Procedure: Measure the UV-Vis absorption spectra of the substrate alone and in the presence of the chiral catalyst. Identify a wavelength where the catalyst-substrate complex has significant absorbance but the free substrate has minimal absorbance. Irradiate the reaction at this specific wavelength.

  • Employ a Dual Catalysis System:

    • Action: Use a system with a visible-light-absorbing photocatalyst and a separate chiral Lewis acid co-catalyst.[1] This approach avoids direct excitation of the substrate altogether, thus eliminating the racemic background reaction.[1]

    • Example: A Ru(bpy)₃²⁺ complex can be used as the photosensitizer to excite the substrate via energy transfer, while a chiral Lewis acid controls the stereochemistry of the cycloaddition.

  • Optimize Reaction Temperature:

    • Action: Lowering the reaction temperature can often improve enantioselectivity.[5]

    • Rationale: The activation energy barrier for the organized, catalyzed reaction is often lower than that of the uncatalyzed reaction. By reducing the thermal energy available, the uncatalyzed pathway can be suppressed. In one study, decreasing the temperature to -50 °C significantly improved the ee.[5]

  • Increase Catalyst Loading:

    • Action: A higher concentration of the chiral catalyst can increase the proportion of substrate bound in the chiral environment at any given time.

    • Consideration: Be mindful of potential side reactions or solubility issues with increased catalyst concentration.

  • Solvent Screening:

    • Action: The polarity and coordinating ability of the solvent can influence catalyst-substrate binding and the stability of the excited state. Perform a screen of different solvents to find the optimal medium for your reaction.

Issue 2: Poor Yield of the Desired Cycloadduct

Question: I am observing high enantioselectivity, but the overall yield of my product is very low, even with high conversion of the starting material. What could be the issue?

Answer:

Low yield in the presence of high ee suggests that while the asymmetric control is effective, the desired reaction pathway is either inefficient or competing with non-productive or degradation pathways.

Potential Causes:

  • Formation of Side Products: The excited state of the substrate may be undergoing alternative, non-cycloaddition reactions.[6][7]

  • Product Instability: The desired cycloadduct may be unstable under the reaction conditions (e.g., reverting to starting materials or undergoing further photochemical reactions).

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.[8]

  • Inefficient Energy Transfer: In sensitized reactions, the energy transfer from the photosensitizer to the substrate may be inefficient.

Troubleshooting Steps:

  • Analyze for Side Products:

    • Action: Carefully analyze the crude reaction mixture using techniques like NMR, LC-MS, and GC-MS to identify any major byproducts. Understanding the nature of these side products can provide insight into the competing reaction pathways. For example, thiol-containing molecules can lead to unwanted side reactions with photochemically generated radicals.[7]

  • Modify Reaction Time and Light Intensity:

    • Action: Reduce the irradiation time or the intensity of the light source.

    • Rationale: Over-irradiation can lead to decomposition of the product. Monitoring the reaction progress over time can help identify the point of maximum product formation before degradation becomes significant.

  • Check Catalyst Stability:

    • Action: Ensure the catalyst is stable under the photochemical conditions.

    • Procedure: Run a control experiment where the catalyst is irradiated in the reaction solvent without the substrates and check for any degradation. If the catalyst is unstable, consider using a more robust catalyst or filtering the light to remove high-energy UV wavelengths if they are not necessary for the reaction.

  • Degas the Reaction Mixture:

    • Action: Thoroughly degas the solvent and reaction mixture before starting the irradiation.

    • Rationale: Oxygen can quench excited triplet states, which are often key intermediates in photocycloadditions. This quenching can prevent the desired reaction from occurring and can also lead to the formation of oxidized side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of racemic background reactions in asymmetric photocycloadditions?

A1: The primary source is the direct photoexcitation of the substrate that is not bound to the chiral catalyst.[1] Because the unbound substrate exists in an achiral environment, its subsequent reaction will produce a racemic mixture of the product. This uncatalyzed pathway competes directly with the desired enantioselective pathway mediated by the chiral catalyst.[1] The overall enantioselectivity of the product is therefore a reflection of the relative rates of these two competing processes.

Q2: How can I strategically choose a chiral catalyst or sensitizer (B1316253) for my reaction?

A2: The choice of catalyst is highly dependent on the substrate and the desired reaction. Here are some guiding principles:

  • For Substrates with Lewis Basic Sites: Chiral Lewis acids are an excellent choice.[3] They can coordinate to functional groups like carbonyls, enabling the "chromophore activation" strategy.

  • For Intermolecular Reactions: Chiral Brønsted acids have been shown to be effective, particularly for promoting enantioselective [2+2] photocycloadditions by activating substrates through the formation of iminium ions.[5]

  • Energy Transfer Requirements: When using a chiral photosensitizer, ensure its triplet energy is higher than that of the substrate to allow for efficient energy transfer.[2]

  • Literature Precedent: A thorough search of the literature for similar transformations is the most effective starting point for catalyst selection.[8]

Q3: What role does the choice of light source and wavelength play in suppressing the background reaction?

A3: The light source and wavelength are critical. To minimize the racemic background reaction, the wavelength should be chosen to maximize the excitation of the catalyst-substrate complex while minimizing the direct excitation of the free substrate.[3] This is the cornerstone of strategies like "chromophore activation." Using LEDs with narrow emission spectra is often advantageous over broad-spectrum lamps as it allows for more precise control over the excitation wavelength.

Q4: Are there any alternatives to using a chiral catalyst to achieve enantioselectivity?

A4: Yes, supramolecular chemistry offers an alternative approach. Chiral hosts, such as modified cyclodextrins or chiral metal-organic cages, can be used to create a confined, chiral environment around the substrate molecules.[9] The photochemical reaction then takes place within this "micro-reactor," leading to an enantioenriched product. For example, a chiral metal-organic cage has been used to mediate the [2+2] photocycloaddition of fluoranthene (B47539) with maleimide, yielding the product with 50% ee.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on asymmetric photocycloadditions, highlighting the impact of different catalysts and conditions on yield and enantioselectivity.

Table 1: Effect of Catalyst Type on a [2+2] Photocycloaddition

EntryCatalyst TypeCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
1Chiral Rhodium Lewis Acid2CH₂Cl₂Low80-94[10]
2Chiral Phosphoramide (Brønsted Acid)10Toluene8596[4]
3Chiral Thioxanthone Sensitizer10CH₂Cl₂9595[2]
4Eu(OTf)₃ / Chiral Ligand (Dual System)10CH₃CN8597[1]

Table 2: Influence of Reaction Temperature on Enantioselectivity

EntrySubstrateCatalystTemperature (°C)ee (%)Reference
1N,O-acetalChiral Phosphoric AcidAmbient70[5]
2N,O-acetalChiral Phosphoric Acid-50>90[5]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Asymmetric [2+2] Photocycloaddition

This protocol is a generalized representation based on common practices in the field.[10]

  • Preparation: In a quartz reaction vessel, the chiral Lewis acid catalyst (e.g., 2-10 mol%) is dissolved in a rigorously dried, degassed solvent (e.g., CH₂Cl₂).

  • Substrate Addition: The substrate is added to the solution, and the mixture is stirred in the dark for a period to ensure catalyst-substrate binding equilibrium.

  • Photoreaction: The reaction vessel is cooled to the desired temperature (e.g., ambient to -50°C) and irradiated with a light source at a pre-determined wavelength (e.g., 425 nm LED) that selectively excites the catalyst-substrate complex.

  • Monitoring: The reaction progress is monitored by TLC or GC/LC analysis.

  • Workup: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the cycloadduct.

  • Analysis: The yield is determined after purification, and the enantiomeric excess is measured by chiral HPLC or GC analysis.

Visualizations

G sub Substrate (S) sc_complex [S-C] Complex sub->sc_complex light1 hv (Light) sub->light1 Direct Excitation (Uncatalyzed Pathway) cat Chiral Catalyst (C) cat->sc_complex light2 hv (Light) sc_complex->light2 Selective Excitation (Catalyzed Pathway) excited_s S light1->excited_s excited_sc [S-C] light2->excited_sc racemic_product Racemic Product excited_s->racemic_product Background Reaction enantio_product Enantioenriched Product excited_sc->enantio_product Asymmetric Cycloaddition

Caption: Competing pathways in asymmetric photocycloaddition.

G start Start: Low ee Observed check_spectra Measure UV-Vis Spectra of Substrate and Substrate-Catalyst Complex start->check_spectra overlap Do Spectra Overlap Significantly? check_spectra->overlap change_lambda Select Wavelength for Differential Excitation overlap->change_lambda  No dual_catalysis Consider Dual Catalysis System overlap->dual_catalysis Yes optimize_temp Lower Reaction Temperature change_lambda->optimize_temp dual_catalysis->optimize_temp temp_improved Did ee Improve? optimize_temp->temp_improved increase_loading Increase Catalyst Loading temp_improved->increase_loading No end High ee Achieved temp_improved->end Yes increase_loading->end

Caption: Troubleshooting workflow for low enantioselectivity.

G step1 1. Catalyst & Solvent Selection (Literature Search) step2 2. Preliminary Reaction Screen (Ambient Temperature, 5 mol% Cat.) step1->step2 step3 3. Wavelength Optimization (Measure Spectra, Select λ) step2->step3 step4 4. Temperature & Concentration Screening (DoE Approach) step3->step4 step5 5. Analysis of Yield & ee (HPLC/GC) step4->step5 step6 6. Final Optimized Conditions step5->step6

Caption: Experimental workflow for reaction optimization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Truxillic and Truxinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of truxillic acid and truxinic acid, focusing on their anti-inflammatory and antinociceptive properties. The information presented is supported by experimental data to aid in research and drug development endeavors.

Executive Summary

Truxillic and truxinic acids are isomeric cyclobutane (B1203170) dicarboxylic acids, formed through the photodimerization of cinnamic acid.[1] Both classes of compounds have garnered interest for their diverse biological activities, including anti-inflammatory, antinociceptive, and potential anticancer effects.[1][2] This guide focuses on a direct comparison of their efficacy, particularly in the realm of inflammation and pain modulation. Experimental evidence suggests that while both demonstrate biological activity, derivatives of α-truxillic acid generally exhibit more potent anti-inflammatory effects compared to their β-truxinic acid counterparts .[3][4] The mechanism of action for α-truxillic acid derivatives has been linked to the inhibition of Fatty Acid Binding Proteins (FABPs), which in turn enhances endocannabinoid signaling.[5][6]

Data Presentation: Anti-inflammatory Activity

The following table summarizes the comparative anti-inflammatory activity of truxillic and truxinic acid derivatives as evaluated by the formalin test in mice. The data is extracted from a study by Chi et al. (2006), which provides a direct comparison of these compounds.

CompoundStructureDose (mg/kg, i.p.)Inhibition of Inflammatory Pain (%)
α-Truxillic Acid Head-to-tail dimer4045.2 ± 5.1
β-Truxinic Acid Head-to-head dimer4028.9 ± 4.3
4,4'-Dihydroxy-α-truxillic acid4068.3 ± 6.2
Indomethacin (Reference)1050.7 ± 5.8

Data sourced from Chi et al., Biological & Pharmaceutical Bulletin, 2006.[3]

The results clearly indicate that α-truxillic acid possesses a significantly higher inhibitory effect on inflammatory pain compared to β-truxinic acid at the same dosage.[3] Furthermore, a derivative of α-truxillic acid, 4,4'-dihydroxy-α-truxillic acid, has been shown to have an ED50 value of 4.5 µmol/kg in a monosodium urate-induced acute inflammation model, demonstrating stronger anti-inflammatory activity than loxoprofen (B1209778) sodium (ED50 = 65 µmol/kg) and diclofenac (B195802) sodium (ED50 = 25 µmol/kg).[7]

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This widely used model assesses both neurogenic and inflammatory pain.[8][9]

Methodology:

  • Animal Model: Male ddY mice are typically used.[10]

  • Compound Administration: Test compounds (this compound, truxinic acid, or reference drugs) are dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.).[11]

  • Induction of Nociception: A solution of 1-5% formalin in saline is injected subcutaneously into the dorsal surface of the mouse's right hind paw.[9]

  • Observation and Measurement: The time the animal spends licking the injected paw is recorded. The test is divided into two phases:

    • Early Phase (0-5 minutes post-injection): Represents neurogenic pain due to direct stimulation of nociceptors.[9]

    • Late Phase (20-30 minutes post-injection): Represents inflammatory pain.[9]

  • Data Analysis: The total licking time in the late phase is used to quantify the anti-inflammatory effect of the test compounds. The percentage of inhibition is calculated relative to a vehicle-treated control group.

Fatty Acid Binding Protein (FABP) Inhibition Assay

This in vitro assay is used to determine the inhibitory activity of compounds against FABPs.

Methodology:

  • Reagents: Recombinant human FABPs (e.g., FABP5), a fluorescent probe that binds to the FABP active site, and test compounds.

  • Procedure:

    • Recombinant FABP is incubated with the fluorescent probe in a buffer solution.

    • The test compound is added to the mixture.

    • If the test compound binds to the FABP, it displaces the fluorescent probe, leading to a decrease in fluorescence intensity.

  • Measurement: The change in fluorescence is measured using a fluorometer.

  • Data Analysis: The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound as an FABP inhibitor.

Mechanism of Action & Signaling Pathways

The antinociceptive and anti-inflammatory effects of α-truxillic acid derivatives are, at least in part, attributed to their ability to inhibit Fatty Acid Binding Proteins (FABPs).[5][12] FABPs are intracellular transporters of lipids, including the endocannabinoid anandamide (B1667382) (AEA).[5] By inhibiting FABP5, this compound derivatives prevent the transport of AEA to the enzyme fatty acid amide hydrolase (FAAH) for degradation.[6] This leads to an accumulation of intracellular AEA, which then enhances the activation of cannabinoid receptors (CB1 and CB2), ultimately resulting in analgesic and anti-inflammatory responses. The precise mechanism of action for truxinic acid has not been as extensively studied, but its anti-inflammatory effects suggest it may also modulate inflammatory pathways.[3][4]

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_extra Anandamide (AEA) AEA_intra Anandamide (AEA) AEA_extra->AEA_intra Transport CB1_R CB1 Receptor Analgesia Analgesic & Anti-inflammatory Effects CB1_R->Analgesia Truxillic_Acid α-Truxillic Acid Derivative FABP5 FABP5 Truxillic_Acid->FABP5 Inhibits FAAH FAAH FABP5->FAAH Transports AEA to AEA_intra->CB1_R Activates AEA_intra->FABP5 Binds to Degradation Degradation Products FAAH->Degradation Degrades AEA

Caption: Proposed mechanism of action for α-truxillic acid derivatives.

Experimental & Logical Workflows

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory activity of truxillic and truxinic acids.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment (Formalin Test) cluster_analysis Data Analysis Synthesis Synthesis of Truxillic & Truxinic Acid Derivatives Compound_Prep Compound Formulation (e.g., in 0.5% CMC) Synthesis->Compound_Prep Compound_Admin Intraperitoneal (i.p.) Administration of Compounds Compound_Prep->Compound_Admin Animal_Acclimation Acclimation of Mice Animal_Acclimation->Compound_Admin Formalin_Injection Subcutaneous Formalin Injection in Hind Paw Compound_Admin->Formalin_Injection Observation Observation of Licking Behavior (Early & Late Phases) Formalin_Injection->Observation Data_Recording Record Licking Time (Late Phase) Observation->Data_Recording Calculation Calculate Percentage Inhibition of Inflammatory Pain Data_Recording->Calculation Comparison Comparative Analysis of Truxillic vs. Truxinic Acid Activity Calculation->Comparison

Caption: Workflow for evaluating anti-inflammatory activity.

References

Structure-Activity Relationship of Truxillic Acid Monoesters: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of truxillic acid monoesters reveals their potential as potent and selective inhibitors of Fatty Acid Binding Proteins (FABPs), offering a promising avenue for the development of novel analgesic agents. This guide provides a comprehensive comparison of various α-truxillic acid monoester analogs, supported by quantitative binding affinity data, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflow.

Comparative Analysis of Binding Affinities

The inhibitory activity of a series of α-truxillic acid monoesters against three key Fatty Acid Binding Protein isoforms—FABP3, FABP5, and FABP7—has been evaluated to elucidate the structure-activity relationship (SAR). The binding affinities, represented by inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate stronger binding and higher potency.

CompoundR Group (Ester Moiety)Ki (μM) for FABP3Ki (μM) for FABP5Ki (μM) for FABP7
3 1-Naphthyl>100.810.40
3a 2-Naphthyl>101.80.29
3l 4-(Trifluoromethyl)phenyl>100.210.45
4b 4-Biphenyl>100.550.45
4e 4-(Phenoxy)phenyl>100.680.64
4f 4-(Benzyloxy)phenyl>100.961.1
4j 4-(4-Fluorophenoxy)phenyl>100.380.46
4k 4-(4-Chlorophenoxy)phenyl>100.340.45

Data sourced from a comprehensive SAR study on this compound monoesters as antinociceptive agents.[1][2]

Key SAR Observations:

  • High Potency and Selectivity: Several analogs exhibit sub-micromolar binding affinities for FABP5 and FABP7, with compound 3l emerging as a particularly potent inhibitor of FABP5 with a Ki value of 0.21 μM.[1][2]

  • Cardiosafety Profile: A significant number of the synthesized compounds, including the most potent ones, show weak to no binding for FABP3 (Ki > 10 μM).[1][2] This selectivity is highly desirable as inhibition of FABP3 has been linked to potential cardiotoxicity.[2]

  • Influence of the Ester Moiety: The nature of the aromatic group in the ester moiety plays a crucial role in determining the binding affinity and selectivity. The presence of bulky, hydrophobic groups, such as in compounds 4b , 4j , and 4k , is well-tolerated and can lead to high affinity for FABP5.[1][2]

  • Effect of Hydrophobicity: While high affinity for FABP5 is crucial, excessive hydrophobicity can negatively impact the in vivo efficacy of the compounds.[1][2] Analogs with moderate hydrophobicity, such as 4b and 4j , have been identified as promising leads for further optimization.[1][2]

Mechanism of Action: Targeting the Endocannabinoid System

This compound monoesters exert their analgesic effects by modulating the endocannabinoid signaling pathway. They act as inhibitors of FABPs, which are intracellular transporters responsible for the uptake and trafficking of the endocannabinoid anandamide (B1667382) (AEA).[1][2][3][4] By blocking FABPs, these compounds prevent the transport of AEA to the enzyme fatty acid amide hydrolase (FAAH) for degradation.[5] This leads to an accumulation of intracellular AEA, which in turn enhances the activation of cannabinoid receptors (CB1R), resulting in antinociceptive and anti-inflammatory effects.[2][5]

G cluster_0 Extracellular Space cluster_1 Intracellular Space AEA_ext Anandamide (AEA) AEA_int Anandamide (AEA) AEA_ext->AEA_int Transport FABP FABP5/7 AEA_int->FABP Binds to CB1R CB1 Receptor AEA_int->CB1R Activates FAAH FAAH (Degradation) FABP->FAAH Transports AEA for Degradation Analgesia Analgesic Effect CB1R->Analgesia Leads to Truxillic_Acid This compound Monoester Truxillic_Acid->FABP Inhibits G cluster_workflow Synthetic Workflow Cinnamic_Acid Substituted (E)-Cinnamic Acid Photocycloaddition [2+2] Photocycloaddition (UV Irradiation) Cinnamic_Acid->Photocycloaddition Truxillic_Acid α-Truxillic Acid Photocycloaddition->Truxillic_Acid Thionyl_Chloride Reaction with Thionyl Chloride (SOCl2) Truxillic_Acid->Thionyl_Chloride Diacid_Dichloride α-Truxillic Acid Diacid Dichloride Thionyl_Chloride->Diacid_Dichloride Alcohol Reaction with Selected Alcohol (R-OH) Diacid_Dichloride->Alcohol Monoester α-Truxillic Acid Monoester Alcohol->Monoester Purification Purification Monoester->Purification

References

A Comparative Guide to the Validation of α-Truxillic Acid Polymorphs using Solid-State NMR and XRD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymorphic nature of active pharmaceutical ingredients (APIs) is a critical consideration in drug development, as different crystal forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. α-Truxillic acid, a photodimer of cinnamic acid, serves as a valuable model system for studying polymorphism in organic molecules. This guide provides a comprehensive comparison of two powerful solid-state analytical techniques, solid-state Nuclear Magnetic Resonance (ssNMR) and powder X-ray Diffraction (PXRD), for the validation and characterization of the two primary polymorphs of α-truxillic acid.

Distinguishing the Polymorphs of α-Truxillic Acid

α-Truxillic acid is known to exist in at least two polymorphic forms, commonly designated as Polymorph I and Polymorph II.[1][2][3] Polymorph I is typically obtained through recrystallization from solution, while Polymorph II can be formed via a solid-state [2+2] cycloaddition reaction of α-cinnamic acid upon exposure to UV irradiation.[1][2][3][4] The two polymorphs exhibit distinct molecular packing and symmetry in the solid state, which can be effectively probed by ssNMR and PXRD.

Quantitative Data Comparison

The key to differentiating the polymorphs lies in the quantitative analysis of their respective spectral and diffraction data. The following tables summarize the characteristic solid-state NMR chemical shifts and X-ray diffraction parameters for the two polymorphs of α-truxillic acid.

Table 1: Solid-State 13C NMR Chemical Shift Data for α-Truxillic Acid Polymorphs

PolymorphSpace GroupCyclobutane (B1203170) Carbons (ppm)Carboxylic Acid Carbons (ppm)Key Distinguishing Feature
Polymorph IC2/c~39, ~44, ~51 (1:2:1 ratio)~178, ~181Three distinct resonances for the four cyclobutane carbons due to lower molecular symmetry in the crystal lattice.[5]
Polymorph IIP21/nTwo distinct resonancesOne resonanceHigher molecular symmetry (inversion center) results in fewer unique carbon environments.[5][6]

Table 2: Powder X-ray Diffraction Data for α-Truxillic Acid Polymorphs

PolymorphSpace GroupKey 2θ Peaks (°)Reference
Polymorph I (C2/c)C2/cDistinct diffraction pattern[5][6]
Polymorph II (P21/n)P21/nDistinct diffraction pattern[5][6]

Note: Specific 2θ values can vary slightly depending on the instrument and experimental conditions. Researchers should refer to the cited literature for the full diffraction patterns.

Experimental Protocols

Reproducible and reliable data are contingent upon meticulous experimental execution. The following are generalized protocols for the solid-state NMR and PXRD analysis of α-truxillic acid polymorphs, based on methodologies reported in the literature.

Solid-State 13C CP/MAS NMR Spectroscopy
  • Sample Preparation: The polymorphic form of α-truxillic acid is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field strength is used.

  • Experimental Parameters:

    • Technique: Cross-polarization magic angle spinning (CP/MAS).

    • Magic Angle Spinning (MAS) Rate: A sufficiently fast spinning rate (e.g., 5-10 kHz) is employed to average out anisotropic interactions and obtain high-resolution spectra.

    • Contact Time: A contact time of around 2 ms (B15284909) is typically used to transfer magnetization from 1H to 13C.

    • Recycle Delay: A recycle delay of 5-10 seconds is set to allow for complete relaxation of the protons.

    • Referencing: The 13C chemical shifts are externally referenced to a standard such as adamantane (B196018) or glycine.

  • Data Analysis: The resulting spectrum is processed, and the chemical shifts of the cyclobutane and carboxylic acid carbons are analyzed to determine the polymorphic form based on the number of distinct resonances, as outlined in Table 1.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A small amount of the α-truxillic acid powder is gently packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to ensure accurate diffraction angles.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Collection:

    • 2θ Range: The diffraction pattern is typically collected over a 2θ range of 5° to 40°.

    • Step Size and Scan Speed: A step size of 0.02° and a suitable scan speed are chosen to obtain a high-quality diffraction pattern.

  • Data Analysis: The positions (2θ values) and intensities of the diffraction peaks are recorded. The resulting diffractogram is a unique fingerprint for each polymorph and can be compared to reference patterns from databases or literature to confirm the polymorphic identity.[5][6]

Validation Workflow

The following diagram illustrates a typical workflow for the validation of α-truxillic acid polymorphs, integrating both solid-state NMR and PXRD techniques for unambiguous characterization.

Validation_Workflow cluster_synthesis Polymorph Preparation cluster_analysis Solid-State Analysis cluster_results Polymorph Identification Recrystallization Recrystallization (e.g., from acetic acid) ssNMR Solid-State NMR (13C CP/MAS) Recrystallization->ssNMR Characterize product PXRD Powder X-ray Diffraction Recrystallization->PXRD Characterize product SolidState_Reaction Solid-State Photoreaction (of α-cinnamic acid) SolidState_Reaction->ssNMR Characterize product SolidState_Reaction->PXRD Characterize product Polymorph_I Polymorph I (C2/c) - 3 cyclobutane peaks (NMR) - Characteristic PXRD pattern ssNMR->Polymorph_I 3-peak pattern Polymorph_II Polymorph II (P21/n) - 2 cyclobutane peaks (NMR) - Characteristic PXRD pattern ssNMR->Polymorph_II 2-peak pattern PXRD->Polymorph_I Pattern match PXRD->Polymorph_II Pattern match

Caption: Workflow for the validation of α-truxillic acid polymorphs.

Comparison of Techniques and Concluding Remarks

Both solid-state NMR and powder X-ray diffraction are indispensable tools for the characterization of polymorphic systems.

  • Powder X-ray Diffraction (PXRD) is a highly sensitive technique for probing the long-range crystallographic order. It provides a unique "fingerprint" for each crystalline form based on the arrangement of molecules in the crystal lattice. PXRD is often the primary method for routine polymorphic screening and quality control.

  • Solid-State NMR (ssNMR) , on the other hand, is a powerful probe of the local molecular environment. It can provide detailed information about the number of non-equivalent molecules in the asymmetric unit, molecular conformation, and intermolecular interactions. This makes ssNMR particularly valuable for distinguishing polymorphs with subtle structural differences that may be difficult to resolve by PXRD alone. The ability of 13C CP/MAS NMR to clearly distinguish between the two polymorphs of α-truxillic acid based on the number of resonances in the cyclobutane region is a testament to its utility.[5][6]

References

A Comparative Guide to Truxinate Synthesis: Direct Excitation vs. Photosensitized Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of truxinates, substituted cyclobutane (B1203170) compounds derived from the photodimerization of cinnamic acid derivatives, is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique structural motifs. Two primary photochemical strategies are employed for their synthesis: direct excitation and photosensitized [2+2] cycloaddition. This guide provides an objective comparison of these two routes, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal approach for their specific synthetic goals.

At a Glance: Performance Comparison

ParameterDirect Excitation RoutePhotosensitized Route
Typical Yield Variable, often moderate to high in solid-state (can exceed 90%)[1]; lower and less selective in solution.Generally moderate to high (65-98%)[2], with potential for high stereoselectivity.
Stereoselectivity Highly dependent on the crystalline packing in the solid state; often poor in solution, leading to mixtures of isomers.[1]Can be controlled to achieve high diastereoselectivity and enantioselectivity using chiral sensitizers or catalysts.
Reaction Conditions Typically requires UV irradiation (often < 300 nm) in the solid state or solution.Utilizes a photosensitizer and often visible light (e.g., > 400 nm), which can be milder and more selective.
Substrate Scope Broad for solid-state reactions of crystalline cinnamates.Generally broad and can be applied to a wider range of substrates in solution, including those that do not crystallize suitably.
Key Advantages Simplicity (no sensitizer (B1316253) required), high yields in solid-state, "green" chemistry (solvent-free).[1]Control over stereochemistry, milder reaction conditions, applicability to a wider range of substrates in solution.
Key Disadvantages Lack of stereocontrol in solution, requirement for suitable crystal packing in solid-state, potential for photodegradation with high-energy UV light.Requires a photosensitizer, which may need to be removed from the product; potential for side reactions involving the sensitizer.
Quantum Yield Generally lower, as direct excitation can lead to non-productive pathways like cis-trans isomerization.Can be higher due to efficient energy transfer from the sensitizer to the substrate, leading to the reactive triplet state.[3][4]

Reaction Mechanisms: A Visual Comparison

The photochemical pathways for direct excitation and photosensitized routes differ fundamentally in how the cinnamate (B1238496) derivative reaches the reactive triplet state necessary for the [2+2] cycloaddition.

DirectExcitation cluster_cinnamate Cinnamate Molecule C_S0 Cinnamate (S₀) C_S1 Cinnamate (S₁) C_T1 Cinnamate (T₁) C_S1->C_T1 Intersystem Crossing (ISC) Dimer Truxinate Dimer C_T1->Dimer [2+2] Cycloaddition (with another S₀ molecule) Photon Photon (hν) Photon->C_S0 Absorption

Fig. 1: Direct Excitation Pathway

PhotosensitizedRoute cluster_sensitizer Photosensitizer cluster_cinnamate Cinnamate Molecule Sens_S0 Sensitizer (S₀) Sens_S1 Sensitizer (S₁) Sens_T1 Sensitizer (T₁) Sens_S1->Sens_T1 ISC Sens_T1->Sens_S0 Returns to ground state Cinn_S0 Cinnamate (S₀) Sens_T1->Cinn_S0 Triplet Energy Transfer (TET) Cinn_T1 Cinnamate (T₁) Dimer Truxinate Dimer Cinn_T1->Dimer [2+2] Cycloaddition (with another S₀ molecule) Photon Photon (hν) Photon->Sens_S0 Absorption

Fig. 2: Photosensitized Pathway

Experimental Protocols

Direct Excitation: Solid-State Photodimerization of trans-Cinnamic Acid

This protocol is adapted from a procedure for the solid-state synthesis of α-truxillic acid.[1][5]

Materials:

  • trans-Cinnamic acid

  • A high-pressure mercury lamp or a UV reactor equipped with lamps emitting around 254 nm.

  • Quartz reaction vessel or petri dish

  • Toluene

Procedure:

  • A thin, uniform layer of crystalline trans-cinnamic acid is spread on the surface of a quartz petri dish.

  • The dish is placed in a UV reactor and irradiated with a high-pressure mercury lamp. The progress of the reaction can be monitored by observing the change in the physical state of the crystals and by taking small samples for analysis (e.g., by 1H NMR or IR spectroscopy to observe the disappearance of the vinyl protons/C=C stretch and the appearance of cyclobutane ring signals).

  • Irradiation is continued until the starting material is consumed or the desired conversion is reached. Reaction times can vary from hours to days depending on the setup and the crystalline form of the starting material.

  • After irradiation, the solid product is collected. To isolate the truxillic acid, the crude product is washed with a solvent in which the starting material is soluble but the product is not, such as hot toluene.

  • The insoluble this compound is then collected by filtration, washed with fresh toluene, and dried.

Photosensitized Route: Thioxanthone-Sensitized Dimerization of a Cinnamate Ester (Representative Protocol)

This protocol is a representative procedure based on general methods for thioxanthone-sensitized [2+2] cycloadditions.

Materials:

  • Methyl cinnamate (or other cinnamate ester)

  • Thioxanthone (sensitizer)

  • Solvent (e.g., benzene, acetonitrile, or dichloromethane)

  • A photoreactor equipped with a lamp emitting in the near-UV or visible region (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 300 nm, or a high-power LED at ~365 nm).

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • A solution of methyl cinnamate and a catalytic amount of thioxanthone (typically 5-10 mol%) is prepared in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration of the cinnamate is typically in the range of 0.1-0.5 M.

  • The solution is deoxygenated by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes. Oxygen can quench the triplet excited states and should be excluded.

  • The reaction vessel is sealed and placed in the photoreactor. The solution is irradiated with stirring.

  • The progress of the reaction is monitored by techniques such as TLC, GC, or 1H NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to separate the truxinate isomers from the sensitizer and any remaining starting material.

Concluding Remarks for the Practicing Scientist

The choice between direct excitation and photosensitized routes for truxinate synthesis is highly dependent on the specific goals of the synthesis.

Direct excitation in the solid state is an attractive option for its simplicity, high yields, and adherence to green chemistry principles. However, its success is contingent on the favorable crystalline packing of the cinnamic acid derivative, a factor that can be difficult to predict and control. This method is particularly well-suited for producing specific, thermodynamically favored isomers when the crystal packing is appropriate.

Photosensitized routes , on the other hand, offer greater versatility and control, particularly in solution-phase reactions. The ability to use visible light reduces the risk of photodegradation, and the use of chiral sensitizers or co-catalysts allows for a high degree of stereocontrol, which is often a critical requirement in the synthesis of bioactive molecules.[2] While this method requires an additional component (the sensitizer) and subsequent purification, its broader substrate scope and tunability make it a powerful tool for accessing a wider variety of truxinate structures with high stereopurity.

For drug development professionals, the high stereoselectivity achievable with photosensitized methods is a significant advantage, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. For materials science applications where a specific, achiral isomer is desired in high yield, solid-state direct excitation may be the more efficient and scalable approach. Ultimately, a careful consideration of the desired product's stereochemistry, the availability of a suitable crystalline form of the starting material, and the desired scale of the reaction will guide the rational choice of synthetic strategy.

References

Truxillic Acid Derivatives Emerge as Promising Non-Opioid Analgesics in Preclinical Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug development are increasingly turning their attention to truxillic acid derivatives as a potential new class of non-opioid pain relievers. Recent preclinical studies in rodent models of pain have demonstrated significant analgesic and anti-inflammatory effects, offering a compelling alternative to traditional pain management strategies. These compounds have shown efficacy in various models of inflammatory and visceral pain, with some derivatives exhibiting potency comparable or even superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933).

The primary mechanism of action for the analgesic effects of this compound derivatives is believed to be the inhibition of Fatty Acid Binding Proteins (FABPs).[1] FABPs are intracellular transporters of lipids, including the endocannabinoid anandamide. By inhibiting FABPs, these derivatives increase the intracellular levels of anandamide, which then potentiates endocannabinoid signaling through cannabinoid receptors (CB1/CB2), ultimately leading to analgesic and anti-inflammatory effects.[1] This novel mechanism presents a promising avenue for developing pain therapeutics with potentially fewer side effects than current medications.

Comparative Efficacy in Rodent Pain Models

A key method for evaluating the efficacy of these compounds is the formalin test in mice, which induces a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase. Studies have consistently shown that while this compound derivatives have weak or no effect on the initial neurogenic pain, they demonstrate significant activity against the inflammatory pain response.[2][3][4]

For instance, α-truxillic acid and its derivative 4,4'-dihydroxy-α-truxillic acid have shown significant anti-inflammatory pain relief.[2][3][4] Notably, the analgesic effect of 4,4'-dihydroxy-α-truxillic acid was found to be 24 times that of indomethacin in one study.[2] The dimeric structure of this compound derivatives appears to be crucial for their anti-inflammatory activity, as their monomer components, (E)-cinnamic acid and (E)-p-coumaric acid, did not show similar effects.[2][3]

Further structure-activity relationship (SAR) studies have explored various monoesters of α-truxillic acid, identifying compounds with high affinity for FABP5 and FABP7.[1][5] For example, the α-truxillic acid 1-naphthyl monoester (SB-FI-26) has been shown to be a potent anti-nociceptive agent in rodent models of visceral, thermal, neuropathic, and inflammatory pain.[5][6]

The following table summarizes the quantitative data from various studies on the in vivo efficacy of this compound derivatives in rodent pain models.

CompoundRodent ModelDoseRoute of Administration% Inhibition of Pain ResponseComparator Drug% Inhibition by Comparator
α-Truxillic AcidAcetic acid-induced writhing (mice)10 mg/kgper os (oral)No significant activity--
α-Truxillic AcidFormalin test (inflammatory phase, mice)40 mg/kgNot specifiedEqual to Incarvillateine at 20 mg/kgIncarvillateine-
4,4'-dihydroxy-α-truxillic acidFormalin test (inflammatory phase, mice)40 mg/kgNot specifiedEqual to Incarvillateine at 20 mg/kgIncarvillateine-
4,4'-dihydroxy-α-truxillic acidFormalin test (inflammatory phase, mice)Not specifiedNot specifiedStronger than indomethacinIndomethacin-
Compound 7b (α-truxillic acid derivative)Acetic acid-induced writhing (mice)10 mg/kgNot specifiedExhibited analgesic activity--
Compound 7f (α-truxillic acid derivative)Acetic acid-induced writhing (mice)10 mg/kgNot specifiedExhibited analgesic activity--
Intermediate 2 (α-truxillic acid related)Acetic acid-induced writhing (mice)Not specifiedNot specified28%--
BorneolHot plate test (mice)Not specifiedNot specified60%--
4,4'-dihydroxy-α-truxillic acidFormalin test (inflammatory phase, mice)Not specifiedNot specifiedComparable to loxoprofen (B1209778) sodium, weaker than diclofenac (B195802) sodiumLoxoprofen sodium, Diclofenac sodium-
α-Truxillic acid bis(p-nitrophenyl)esterFormalin test (inflammatory phase, mice)Not specifiedNot specifiedHigher activity than β-truxinic acid derivativeβ-Truxinic acid derivative-
4,4'-dichloro-β-truxinic acidFormalin test (inflammatory phase, mice)Not specifiedNot specifiedStronger than indomethacinIndomethacin-
1,3-dibenzoyl-2,4-di(4-chlorophenyl)cyclobutaneFormalin test (inflammatory phase, mice)Not specifiedNot specifiedStronger than indomethacinIndomethacin-

Experimental Protocols

Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a model of visceral inflammatory pain.

  • Animals: Male mice are used.

  • Procedure: A 0.6% solution of acetic acid in saline is injected intraperitoneally. This induces a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Drug Administration: Test compounds, such as this compound derivatives (e.g., 10 mg/kg), or a vehicle control are administered, typically orally (per os), prior to the acetic acid injection.[7]

  • Pain Assessment: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the drug-treated group to the vehicle-treated control group.

Formalin Test

The formalin test is used to assess both acute and chronic inflammatory pain.

  • Animals: Male mice are typically used.

  • Procedure: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of a hind paw.[8] This produces a biphasic pain response.

  • Pain Assessment: The amount of time the animal spends licking or biting the injected paw is recorded. This is divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing neurogenic pain.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, representing inflammatory pain.[9]

  • Drug Administration: Test compounds or control substances are administered prior to the formalin injection.

  • Data Analysis: The duration of licking/biting in each phase for the treated groups is compared to the control group to determine the analgesic effect.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway of this compound derivatives and a typical experimental workflow for their evaluation.

G cluster_0 Cellular Environment Truxillic_Acid This compound Derivative FABP Fatty Acid Binding Protein (FABP) Truxillic_Acid->FABP Inhibits Anandamide_FABP Anandamide-FABP Complex FABP->Anandamide_FABP Binds Anandamide Anandamide Free Intracellular Anandamide Anandamide_FABP->Anandamide Inhibition increases free levels CB_Receptors Cannabinoid Receptors (CB1/CB2) Anandamide->CB_Receptors Activates Analgesia Analgesic & Anti-inflammatory Effects CB_Receptors->Analgesia

Caption: Proposed mechanism of analgesic action for this compound derivatives.

G start Start: Select Truxillic Acid Derivative animal_prep Animal Acclimatization (e.g., Male Mice) start->animal_prep grouping Randomize into Treatment & Control Groups animal_prep->grouping drug_admin Administer Derivative (e.g., 10-40 mg/kg, p.o.) or Vehicle grouping->drug_admin pain_induction Induce Pain (e.g., Acetic Acid or Formalin Injection) drug_admin->pain_induction observation Observe & Record Pain Behaviors (e.g., Writhing, Licking) pain_induction->observation data_analysis Analyze Data (% Inhibition) observation->data_analysis end Conclusion on Efficacy data_analysis->end

Caption: Experimental workflow for in vivo evaluation of analgesic efficacy.

References

Truxillic Acid Analogs as Selective Inhibitors of Fatty Acid-Binding Proteins: A Comparative Docking Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of truxillic acid analogs as inhibitors of Fatty Acid-Binding Proteins (FABPs) 3, 5, and 7. Fatty acid-binding proteins are intracellular chaperones that regulate diverse biological processes by transporting bioactive lipids.[1] Notably, FABP5 mediates the transport of endocannabinoids, and its inhibition has shown promise for analgesic effects without the side effects associated with direct cannabinoid receptor agonists.[1][2] This analysis focuses on the binding affinities and selectivity of various this compound derivatives, supported by molecular docking studies and detailed experimental protocols.

Comparative Binding Affinities of this compound Analogs

The development of selective FABP inhibitors is crucial, as off-target effects can lead to undesirable outcomes. For instance, FABP3 is expressed in the heart, and its inhibition may raise cardiotoxicity concerns.[3] The following tables summarize the in vitro binding affinities (Ki) of several α-truxillic acid monoesters (TAMEs) and α-truxillic acid monoamides (TAMADs) against FABP3, FABP5, and FABP7. The data highlights the structure-activity relationships (SAR) and selectivity profiles of these compounds.[1][4]

CompoundScaffoldR GroupFABP3 Ki (μM)FABP5 Ki (μM)FABP7 Ki (μM)FABP5/FABP3 Selectivity Index
α-1A TAMAD4-cyanophenyl>500.43 ± 0.042.1 ± 0.2115
α-1E TAME4-cyanophenyl1.8 ± 0.10.28 ± 0.021.4 ± 0.10.16
α-3A TAMAD1,3-benzodioxole38 ± 20.50 ± 0.041.6 ± 0.176
α-3E TAME1,3-benzodioxole1.1 ± 0.10.20 ± 0.010.74 ± 0.050.18
SB-FI-26 (L1) TAME1-naphthyl3.9 ± 0.70.9 ± 0.10.4 ± 0.00.23
Compound 3l TAME(1R,2S)-2-phenylcyclohexyl-0.21--
Compound 4b TAME2-naphthyl>100.55->18
Compound 4e TAME4-biphenyl>100.68->15
Compound 4f TAME3-phenoxyphenyl>101.1->9
Compound 4j TAME2-phenylbenzyl>100.83->12
Compound 4k TAME3-phenylbenzyl>100.95->11

Data for α-1A, α-1E, α-3A, and α-3E from[1]. Data for SB-FI-26 from[3]. Data for compounds 3l, 4b, 4e, 4f, 4j, and 4k from[3]. The FABP5/FABP3 Selectivity Index is calculated as Ki(FABP5)/Ki(FABP3). A higher index for TAMADs indicates greater selectivity for FABP5 over FABP3.

Experimental Protocols

Molecular Docking Analysis

The in silico molecular docking analyses were performed to predict the binding modes and affinities of the this compound analogs within the binding pockets of FABP3, FABP5, and FABP7.[1][4]

  • Software: AutoDock4 and AutoDock 4.2 were utilized for the docking simulations.[1][3]

  • Protein Preparation: The co-crystal structures of FABP5 and FABP7 with α-truxillic acid 1-naphthyl monoester (SB-FI-26; PDB IDs: 5UR9 and 5URA, respectively) served as the structural basis for the docking studies.[1][4] For FABP3, where a co-crystal structure with a TAME was unavailable, the structure of FABP3 complexed with stearic acid (PDB: 3WVM) was used.[1]

  • Ligand Preparation: The 3D structures of the this compound analogs were generated and optimized to their lowest energy conformations. For TAMEs and TAMADs, the ester and amide moieties were set to a quasi-equatorial conformation relative to the cyclobutane (B1203170) ring.[1]

  • Docking Parameters: The docking protocol enforced the conservation of canonical interactions, specifically the hydrogen bonding of the carboxylic acid moiety with Arg and Tyr residues within the binding pocket, as observed in the X-ray co-crystal structures.[1]

FABP Binding Affinity Assays

The binding affinities of the this compound analogs were determined experimentally using a fluorescence displacement assay.[1][3]

  • Principle: This assay measures the ability of a test compound to displace a fluorescent probe from the binding site of the FABP, leading to a change in fluorescence.

  • Materials:

    • Purified FABP3, FABP5, and FABP7 proteins.

    • Fluorescent probes: 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA) for FABP3 and FABP5, and 1-anilinonaphthalene-8-sulfonic acid (ANS) for FABP7.[1][5]

    • Assay Buffer: 30 mM Tris, 100 mM NaCl, pH 7.5.[1]

    • Test compounds (this compound analogs).

    • Arachidonic acid as a positive control for maximal probe displacement.[1]

  • Procedure:

    • The test ligands were incubated in the assay buffer containing 3 μM of the purified FABP and 500 nM of the corresponding fluorescent probe (DAUDA or ANS).[1]

    • Arachidonic acid (10 μM) was used to determine the maximal probe displacement, and this value was subtracted from all other results.[1]

    • Fluorescence signals were measured using a microplate reader with excitation and emission wavelengths set at 360/535 nm for DAUDA and 360/465 nm for ANS.[1]

    • The Ki values were calculated from the resulting data.

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram illustrates the general workflow employed in the discovery and evaluation of this compound analogs as FABP inhibitors.

G cluster_0 Computational Design cluster_1 Chemical Synthesis & In Vitro Evaluation cluster_2 In Vivo Testing in_silico In Silico Screening of This compound Analogs docking Molecular Docking Analysis (AutoDock) in_silico->docking synthesis Synthesis of Selected Analogs docking->synthesis Select Promising Candidates binding_assay Fluorescence Displacement Binding Assay (Ki determination) synthesis->binding_assay in_vivo Antinociceptive Efficacy in Mouse Models binding_assay->in_vivo Test Potent and Selective Compounds

General workflow for FABP inhibitor discovery.
FABP-Mediated Endocannabinoid Signaling Pathway

Fatty acid-binding proteins play a crucial role in the intracellular transport of endocannabinoids, such as anandamide (B1667382) (AEA), to the enzyme fatty acid amide hydrolase (FAAH) for degradation. Inhibition of FABPs by this compound analogs blocks this transport, leading to an increase in intracellular AEA levels and subsequent activation of cannabinoid receptors.

G cluster_0 Extracellular Space cluster_1 Intracellular Space AEA Anandamide (AEA) FABP FABP5 AEA->FABP Binds to CB1R CB1 Receptor AEA->CB1R Activates FAAH FAAH FABP->FAAH Transports AEA to Degradation Degradation Products FAAH->Degradation Degrades AEA into Analgesia Analgesic Effects CB1R->Analgesia Truxillic_Acid This compound Analog Truxillic_Acid->FABP Inhibits

References

Comparative Analysis of Novel Truxillic Acid Analogs as Potent and Selective FABP Isoform Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of novel truxillic acid analogs reveals their significant potential as selective inhibitors of Fatty Acid-Binding Protein (FABP) isoforms, particularly FABP3, FABP5, and FABP7. These proteins are crucial in the intracellular transport of fatty acids and endocannabinoids, making them promising therapeutic targets for pain and inflammation.[1][2] Structure-activity relationship (SAR) studies have been instrumental in identifying key structural modifications that enhance binding affinity and selectivity.[1][3]

Binding Affinity Profile of this compound Analogs

The inhibitory activity of various this compound monoesters and monoamides has been quantified using fluorescence displacement assays, with the inhibition constant (Ki) serving as a measure of binding affinity. Lower Ki values indicate stronger binding. The data presented below summarizes the binding affinities of selected novel analogs compared to the parent compound, α-truxillic acid 1-naphthyl monoester (SB-FI-26).

CompoundFABP3 Ki (μM)FABP5 Ki (μM)FABP7 Ki (μM)Reference
SB-FI-26 (3) 3.9 ± 0.70.9 ± 0.10.4 ± 0.0[1]
Compound 3a >10--[1]
Compound 3l -0.21-[1]
Compound 4b >100.55-[1]
Compound 4e >100.68-[1]
Compound 4f >10--[1]
Compound 4j >10--[1]
Compound 4k >10--[1]
α-16 ---[3]
γ-3 ---[3]
This compound Monoamides (TAMADs) High Selectivity vs FABP5Potent Binders-[4][5]

Key Observations:

  • The α-truxillic acid monoester scaffold is essential for strong binding to FABPs.[1]

  • Several analogs, such as compound 3l, demonstrate significantly improved potency for FABP5 compared to the parent compound SB-FI-26.[1]

  • A number of compounds (3a, 4b, 4e, 4f, 4j, 4k) exhibit high selectivity for FABP5 and FABP7 over FABP3, which is desirable to avoid potential cardiotoxicity associated with FABP3 inhibition.[1]

  • This compound monoamides (TAMADs) have emerged as a promising scaffold, demonstrating exceptional selectivity against FABP3 while maintaining high affinity for FABP5.[4][5]

  • Compound α-16, bearing a 2-indanyl ester moiety, has been identified as a highly potent and selective inhibitor for FABP5.[3][6]

Experimental Methodologies

The primary method used to determine the binding affinity of these novel this compound analogs is a competitive fluorescence displacement assay.

Fluorescence Displacement Assay Protocol

This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of an FABP isoform. The resulting decrease in fluorescence is proportional to the binding affinity of the test compound.

Materials:

  • Purified recombinant human FABP3, FABP5, or FABP7.[7]

  • Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a proprietary fluorescent probe).[7][8]

  • Binding assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).[7][9]

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black plates.[7]

  • Plate reader capable of fluorescence measurement.

Procedure:

  • Preparation: All assays are typically performed in 96-well plates.

  • Incubation: Recombinant human FABP isoform (e.g., 3 μM) is incubated with the fluorescent probe (e.g., 500 nM) in the binding assay buffer.[7][9]

  • Addition of Competitor: The test compounds (this compound analogs) are added to the wells at varying concentrations (e.g., 0.1–50 μM).[7]

  • Equilibration: The mixture is allowed to equilibrate for a set period (e.g., 20 minutes) at a constant temperature (e.g., 25 °C) in the dark.[7][9]

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis: The decrease in fluorescence is plotted against the concentration of the test compound. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe) using a suitable binding model.

Visualizations

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the key steps in determining the binding affinity of novel this compound analogs for FABP isoforms using a fluorescence displacement assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_fabp Purified FABP Isoform mix Mix FABP and Probe prep_fabp->mix prep_probe Fluorescent Probe prep_probe->mix prep_analog This compound Analog add_analog Add Analog (Competitor) prep_analog->add_analog mix->add_analog incubate Incubate add_analog->incubate measure Measure Fluorescence incubate->measure analyze Calculate Ki measure->analyze

Caption: Workflow for FABP Binding Affinity Assay.

Signaling Pathway Modulation by FABP Inhibition

Fatty Acid-Binding Proteins facilitate the intracellular transport of endocannabinoids like anandamide (B1667382) (AEA) to the enzyme Fatty Acid Amide Hydrolase (FAAH) for degradation.[1] By inhibiting FABPs, this compound analogs prevent this transport, leading to an accumulation of intracellular AEA. This elevated AEA then enhances signaling through cannabinoid receptors (CB1 and CB2), resulting in antinociceptive and anti-inflammatory effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Response CB_receptor CB Receptor Effects Antinociceptive & Anti-inflammatory Effects CB_receptor->Effects AEA Anandamide (AEA) AEA->CB_receptor Activation FABP FABP AEA->FABP Transport FAAH FAAH (Degradation) FABP->FAAH Truxillic_Analog This compound Analog Truxillic_Analog->FABP Inhibition

Caption: Mechanism of FABP Inhibition.

References

Differentiating Truxillic and Truxinic Acid Derivatives: A Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of cyclobutane-containing compounds like truxillic and truxinic acid derivatives is paramount. These molecules, formed from the [2+2] photocycloaddition of cinnamic acid precursors, exhibit a rich stereoisomerism that dictates their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for distinguishing between the "head-to-tail" isomers (truxillic acids) and "head-to-head" isomers (truxinic acids), as well as for assigning the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring.

This guide provides a comparative analysis of truxillic and truxinic acid derivatives using NMR spectroscopy, supported by experimental data and detailed protocols.

Structural Isomerism: The Key Difference

The fundamental distinction between truxillic and truxinic acids lies in the regiochemistry of the cyclodimerization of two cinnamic acid units.

  • Truxillic Acids (Head-to-Tail): These isomers result from the cycloaddition where the phenyl group of one cinnamic acid is adjacent to the carboxylic acid group of the other. This arrangement leads to a centrosymmetric structure in the case of α-truxillic acid.

  • Truxinic Acids (Head-to-Head): In these isomers, the two phenyl groups are on adjacent carbons, as are the two carboxylic acid groups. This "head-to-head" arrangement results in a different substitution pattern on the cyclobutane ring.

This seemingly subtle difference in connectivity leads to distinct magnetic environments for the protons and carbons within the cyclobutane ring, which can be readily distinguished by NMR spectroscopy.

Comparative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for the cyclobutane ring protons and carbons of representative truxillic and truxinic acid isomers. These values are crucial for identifying the core cyclobutane structure and its stereochemistry.

Table 1: ¹H NMR Data for Cyclobutane Ring Protons of Truxillic and Truxinic Acid Derivatives

CompoundProtonChemical Shift (δ, ppm)MultiplicityJ-Coupling Constants (Hz)
α-Truxillic Acid H-1, H-2, H-3, H-43.99ddJ = 10.0, 7.6
4.44ddJ = 10.0, 7.6
β-Truxinic Acid H-1, H-4~4.2-4.5m-
H-2, H-3~3.8-4.1m-

Note: Chemical shifts and coupling constants can vary depending on the solvent, concentration, and substituents on the aromatic rings.

Table 2: ¹³C NMR Data for Cyclobutane Ring Carbons of Truxillic and Truxinic Acid Derivatives

CompoundCarbonChemical Shift (δ, ppm)
α-Truxillic Acid C-1, C-3~44.6
C-2, C-4~36.0
β-Truxinic Acid C-1, C-4~45-48
C-2, C-3~42-45

Note: These are approximate ranges and can be influenced by substitution patterns.

Experimental Protocols

Detailed and optimized experimental protocols are essential for obtaining high-quality NMR data for the unambiguous differentiation of truxillic and truxinic acid derivatives.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified truxillic or truxinic acid derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (typically a very small drop to the bulk solvent before preparing the sample).

1D NMR Spectroscopy (¹H and ¹³C)

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically sufficient.

  • Spectral Width (SW): 12-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ of interest is recommended.

  • Number of Scans (NS): 8-16 scans for samples with good concentration.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

  • Spectral Width (SW): 0-200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, which helps in assigning the protons on the cyclobutane ring and their immediate neighbors.

  • Pulse Sequence: cosygpmf or similar gradient-selected sequence.

  • Acquisition Parameters:

    • F2 (¹H): SW = 12-16 ppm, 1024-2048 data points.

    • F1 (¹H): SW = 12-16 ppm, 256-512 increments.

    • NS: 2-4 scans per increment.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the unambiguous assignment of the cyclobutane ring carbons based on the previously assigned proton resonances.

  • Pulse Sequence: hsqcedetgpsisp2.2 or similar edited HSQC for multiplicity information (CH, CH₂, CH₃).

  • Acquisition Parameters:

    • F2 (¹H): SW = 12-16 ppm, 1024 data points.

    • F1 (¹³C): SW = appropriate range to cover the cyclobutane carbons (e.g., 30-60 ppm), 128-256 increments.

    • NS: 4-16 scans per increment.

NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space (through-space interactions), which is critical for determining the relative stereochemistry of the substituents on the cyclobutane ring.

  • Pulse Sequence: noesygpph or similar gradient-selected sequence.

  • Acquisition Parameters:

    • F2 (¹H): SW = 12-16 ppm, 1024-2048 data points.

    • F1 (¹H): SW = 12-16 ppm, 256-512 increments.

    • Mixing Time (d8): This is a crucial parameter and may need to be optimized. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to observe the NOE correlations effectively.

    • NS: 8-16 scans per increment.

Visualization of NMR Differentiation Logic

The structural differences between truxillic and truxinic acids lead to distinct patterns in their NMR spectra. The following diagrams illustrate the key structural features and the logic behind their differentiation using NMR.

G cluster_truxillic Truxillic Acid (Head-to-Tail) cluster_truxinic Truxinic Acid (Head-to-Head) truxillic_structure Centrosymmetric (e.g., α-isomer) truxillic_nmr Simpler NMR Spectrum Fewer signals due to symmetry truxillic_structure->truxillic_nmr Leads to truxinic_structure Non-centrosymmetric truxinic_nmr More Complex NMR Spectrum More signals due to lower symmetry truxinic_structure->truxinic_nmr Leads to

Caption: Structural symmetry dictates NMR spectral complexity.

The workflow for differentiating these isomers using a combination of NMR techniques can be visualized as follows:

G start Unknown Cyclobutane Dimer nmr_1d Acquire 1D NMR (¹H and ¹³C) start->nmr_1d analysis_1d Analyze Chemical Shifts and Coupling Patterns nmr_1d->analysis_1d cosy Acquire 2D COSY analysis_1d->cosy hsqc Acquire 2D HSQC analysis_1d->hsqc analysis_2d_conn Establish ¹H-¹H and ¹H-¹³C Connectivity cosy->analysis_2d_conn hsqc->analysis_2d_conn noesy Acquire 2D NOESY analysis_2d_conn->noesy analysis_noesy Determine Relative Stereochemistry noesy->analysis_noesy structure Elucidated Structure (Truxillic vs. Truxinic Isomer) analysis_noesy->structure

Caption: NMR workflow for structural elucidation.

By systematically applying these NMR techniques and carefully analyzing the resulting data, researchers can confidently differentiate between truxillic and truxinic acid derivatives and determine their precise stereochemical configurations. This detailed structural information is indispensable for understanding their structure-activity relationships and advancing drug development programs.

A Comparative Guide to Head-to-Head vs. Head-to-Tail Dimerization of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dimerization of cinnamic acid derivatives is crucial for the synthesis of novel compounds with diverse biological activities. The [2+2] photocycloaddition of cinnamic acids primarily yields two types of cyclobutane (B1203170) dimers: truxillic acids (head-to-tail) and truxinic acids (head-to-head). The regiochemistry of this dimerization is highly dependent on the crystal packing of the cinnamic acid derivatives in the solid state, a principle known as topochemical control. This guide provides a comprehensive comparison of these two dimerization pathways, supported by experimental data and detailed protocols.

Introduction to Cinnamic Acid Dimerization

Cinnamic acid and its derivatives can undergo dimerization upon exposure to UV light, leading to the formation of a cyclobutane ring. This reaction is a classic example of a [2+2] photocycloaddition. The orientation of the reacting alkene moieties determines the resulting product.

  • Head-to-Tail Dimerization: This arrangement leads to the formation of truxillic acids (2,4-diphenylcyclobutane-1,3-dicarboxylic acids).

  • Head-to-Head Dimerization: This arrangement results in the formation of truxinic acids (3,4-diphenylcyclobutane-1,2-dicarboxylic acids).

The specific stereoisomer of the truxillic or truxinic acid formed is dictated by the crystal lattice packing of the cinnamic acid monomer. The α- and β-polymorphs of trans-cinnamic acid, for example, yield different dimers upon irradiation. The α-form, where molecules are packed in a head-to-tail fashion, produces α-truxillic acid. The β-form, with a head-to-head arrangement, yields β-truxinic acid.

Reaction Pathways

The photochemical dimerization of cinnamic acid derivatives is a well-studied example of a topochemically controlled solid-state reaction. The following diagram illustrates the general pathways for head-to-head and head-to-tail dimerization.

G cluster_0 Head-to-Tail Dimerization cluster_1 Head-to-Head Dimerization Cinnamic Acid Derivative (Head-to-Tail Packing) Cinnamic Acid Derivative (Head-to-Tail Packing) Truxillic Acid This compound Cinnamic Acid Derivative (Head-to-Tail Packing)->this compound UV Irradiation (Solid State) Cinnamic Acid Derivative (Head-to-Head Packing) Cinnamic Acid Derivative (Head-to-Head Packing) Truxinic Acid Truxinic Acid Cinnamic Acid Derivative (Head-to-Head Packing)->Truxinic Acid UV Irradiation (Solid State)

Fig. 1: General pathways for photodimerization.

Quantitative Data Comparison

The yield and regioselectivity of the photodimerization are highly dependent on the specific cinnamic acid derivative and the reaction conditions. The following table summarizes representative quantitative data from the literature.

Cinnamic Acid DerivativeDimerization TypeProductReaction ConditionsYield (%)Reference
trans-Cinnamic acid (α-form)Head-to-Tailα-Truxillic acidSolid-state, UV irradiationQuantitative
trans-Cinnamic acid (β-form)Head-to-Headβ-Truxinic acidSolid-state, UV irradiationHigh
4-Methoxy-cinnamic acidHead-to-Tail4,4'-Dimethoxy-α-truxillic acidSolid-state, UV irradiation~90
Ferulic acidHead-to-Tail & Head-to-HeadMixture of dimersSolid-state, UV irradiationLow (direct)
trans-Cinnamic acid with 1,8-dihydroxynaphthalene templateHead-to-Headβ-Truxinic acidSolid-state, UV irradiation (400W Hg lamp), 4h92

Experimental Protocols

Solid-State Photodimerization of trans-Cinnamic Acid to α-Truxillic Acid

This protocol describes a general procedure for the synthesis of α-truxillic acid via solid-state photodimerization.

Materials:

  • trans-Cinnamic acid

  • Glass plate or watch glass

  • UV lamp (e.g., medium-pressure mercury lamp) or direct sunlight

Procedure:

  • Evenly spread a thin layer of finely powdered trans-cinnamic acid (α-polymorph) on a glass plate.

  • Place the glass plate under a UV lamp or in direct, strong sunlight. The distance from the UV lamp should be optimized for the specific lamp used.

  • Irradiate the sample for a period of several hours to days. Reaction progress can be monitored by taking small samples periodically and analyzing them by IR or NMR spectroscopy.

  • The completion of the reaction is indicated by the disappearance of the C=C stretching vibration of the monomer in the IR spectrum.

  • The resulting solid, α-truxillic acid, can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetone.

G cluster_workflow Experimental Workflow A Prepare thin layer of trans-cinnamic acid B Irradiate with UV light (solid state) A->B C Monitor reaction (IR or NMR) B->C C->B Continue irradiation D Purify by recrystallization C->D Reaction complete E Characterize product (NMR, IR, MS) D->E

Fig. 2: Solid-state photodimerization workflow.

Spectroscopic Data Comparison

The head-to-head and head-to-tail isomers can be readily distinguished by their characteristic signals in NMR and IR spectroscopy.

Spectroscopic DataTruxillic Acids (Head-to-Tail)Truxinic Acids (Head-to-Head)
¹H NMR (cyclobutane protons) Two distinct methine proton signals, often appearing as doublets.Symmetrical isomers may show a single methine proton signal.
¹³C NMR (cyclobutane carbons) Two distinct methine carbon signals.Symmetrical isomers may show a single methine carbon signal.
IR (C=O stretch) Typically around 1700-1725 cm⁻¹.Typically around 1700-1725 cm⁻¹.
IR (C=C stretch of monomer) Absent in the product.Absent in the product.

Representative NMR Data (in DMSO-d₆):

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
α-Truxillic acid ~4.1-4.3 (m, 2H, cyclobutane CH), ~7.2-7.4 (m, 10H, Ar-H), ~12.5 (s, 2H, COOH)~45-47 (cyclobutane CH), ~50-52 (cyclobutane C-Ar), ~126-130 (aromatic C), ~173-175 (C=O)
β-Truxinic acid ~4.4-4.6 (m, 2H, cyclobutane CH), ~7.2-7.4 (m, 10H, Ar-H), ~12.8 (s, 2H, COOH)~48-50 (cyclobutane CH), ~126-130 (aromatic C), ~174-176 (C=O)

Biological Activity Comparison

The different stereochemistry of truxillic and truxinic acids can lead to distinct biological activities. Research has shown that these dimers exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and antineoplastic properties.

Biological ActivityThis compound DerivativesTruxinic Acid DerivativesReference
Anti-inflammatory α-Truxillic acid and its derivatives have shown significant anti-inflammatory activity, in some cases stronger than indomethacin.β-Truxinic acid derivatives also exhibit anti-inflammatory effects.
Analgesic Certain α-truxillic acid monoesters act as antinociceptive agents.Some β-truxinic acid derivatives show analgesic properties.
Anticancer Cinnamic acid dimers, including this compound derivatives, have been found to be cytotoxic to breast cancer cells.Some truxinic acid derivatives have been investigated for their antineoplastic potential.
Cardiotoxicity Some isomers are known for their cardiotoxic effects.Some isomers are known for their cardiotoxic effects.

In a comparative study, α-truxillic acid and its bis(p-nitrophenyl)ester showed higher anti-inflammatory activities than β-truxinic acid and its corresponding derivative. This suggests that the head-to-tail arrangement can be crucial for certain biological interactions.

Conclusion

The dimerization of cinnamic acid derivatives provides a versatile platform for the synthesis of a wide array of cyclobutane structures. The choice between head-to-head and head-to-tail dimerization is primarily governed by the solid-state packing of the monomer, which can be influenced by the substitution pattern on the cinnamic acid and the crystallization conditions. For drug development professionals, the distinct biological profiles of truxillic and truxinic acids highlight the importance of controlling the regiochemistry of the dimerization to optimize therapeutic effects. The use of templates to direct the photocycloaddition offers a promising strategy for achieving high selectivity and yield for desired isomers. Further research into the structure-activity relationships of these diverse dimers will undoubtedly uncover new therapeutic agents.

Comparative Analysis of Antinociceptive Effects of Truxillic Acid Monoesters in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research highlights the potential of truxillic acid monoesters as a novel class of antinociceptive agents. These compounds, characterized by a cyclobutane (B1203170) core, have demonstrated significant analgesic properties in various mouse models of pain. Their mechanism of action is primarily attributed to the inhibition of Fatty Acid Binding Proteins (FABPs), which in turn modulates the endocannabinoid system, offering a promising alternative to traditional pain therapies. This guide provides a comparative evaluation of different this compound monoesters, summarizing key experimental data and methodologies for researchers and drug development professionals.

Mechanism of Action: Targeting Fatty Acid Binding Proteins

This compound derivatives, particularly α-truxillic acid monoesters, have been identified as inhibitors of FABPs, intracellular proteins responsible for the transport of lipids, including the endocannabinoid anandamide.[1][2][3] By inhibiting FABPs, specifically FABP5 and FABP7, these monoesters increase the intracellular levels of anandamide, potentiating its analgesic and anti-inflammatory effects.[1][3] The antinociceptive efficacy of these compounds in mice has been shown to correlate with their binding affinity to FABP5.[1][2] This targeted approach presents a distinct advantage over conventional analgesics, potentially offering a better side-effect profile.

Comparative Antinociceptive Efficacy

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features of this compound monoesters that govern their potency and selectivity as antinociceptive agents. The dimeric structure of this compound itself is crucial for its anti-inflammatory and pain-relieving properties.[4][5][6][7]

One of the most studied compounds is α-truxillic acid 1-naphthyl monoester (SB-FI-26), which has shown efficacy in rodent models of visceral, thermal, neuropathic, and inflammatory pain.[1] Extensive SAR studies on analogues of this compound have led to the development of derivatives with improved potency and selectivity for FABP5.[1][2]

The following table summarizes the in vivo antinociceptive effects of selected this compound monoesters and related derivatives from various studies.

CompoundAnimal ModelTestDose/Route% Inhibition / EffectReference
α-Truxillic acidMale MiceFormalin Test10 mg/kg, p.o.No significant activity in acetic acid-induced writhing.[8][9][10][8][9][10]
4,4'-Dihydroxy-α-truxillic acidMale MiceFormalin Test40 mg/kgSignificant activity against inflammatory pain.[5][7][8][5][7][8]
α-Truxillic acid bis(p-nitrophenyl)esterMale MiceFormalin Test-Higher anti-inflammatory activity than β-truxinic acid derivative.[4][6][4][6]
α-Truxillic acid dimethyl esterMale MiceFormalin Test-Lower activity than free carboxylic acids.[4][6][4][6]
Compound 7b (α-truxillic acid derivative with camphor (B46023) framework)Male MiceAcetic acid-induced writhing10 mg/kgExhibited analgesic activity.[8][9][10][8][9][10]
Compound 7f (α-truxillic acid derivative with camphor framework)Male MiceAcetic acid-induced writhing10 mg/kgExhibited analgesic activity.[8][9][10][8][9][10]

Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

The evaluation of the antinociceptive effects of this compound monoesters has been conducted using well-established murine pain models.

1. Acetic Acid-Induced Writhing Test: This model assesses visceral pain.

  • Animals: Male Swiss mice (25-30 g) are typically used.

  • Procedure: A 0.6% solution of acetic acid is injected intraperitoneally to induce characteristic writhing movements (stretching of the abdomen and hind limbs).

  • Drug Administration: Test compounds are administered (e.g., intraperitoneally or orally) at various doses prior to acetic acid injection.

  • Data Analysis: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following acetic acid injection. The percentage of inhibition is calculated by comparing the number of writhes in the treated group to the control group.[11]

2. Formalin Test: This model evaluates both neurogenic (acute) and inflammatory (chronic) pain.

  • Animals: Male mice are used.

  • Procedure: A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of a hind paw.

  • Drug Administration: Test compounds are administered prior to the formalin injection.

  • Data Analysis: The time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain). The antinociceptive effect is determined by the reduction in licking/biting time compared to a control group.[4][11]

3. Hot Plate Test: This model is used to assess central antinociceptive activity.

  • Animals: Male mice are used.

  • Procedure: Mice are placed on a heated surface (e.g., 55°C), and the latency to a pain response (e.g., licking a hind paw or jumping) is measured.

  • Drug Administration: Test compounds are administered at a set time before the test.

  • Data Analysis: A cut-off time is established to prevent tissue damage. The increase in reaction time (latency) after drug administration is indicative of an antinociceptive effect.[11]

Signaling Pathways and Experimental Workflow

The proposed mechanism of action and the general workflow for evaluating these compounds are illustrated in the following diagrams.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Anandamide_ext Anandamide (extracellular) CB1 CB1 Receptor Anandamide_ext->CB1 Binds to Anandamide_int Anandamide (intracellular) Anandamide_ext->Anandamide_int Transport Analgesia Analgesia CB1->Analgesia Leads to FABP5 FABP5 Anandamide_int->FABP5 Binds to FAAH FAAH FABP5->FAAH Transports to Degradation Degradation Products FAAH->Degradation Metabolizes TruxillicAcid This compound Monoester TruxillicAcid->FABP5 Inhibits

Caption: Proposed mechanism of antinociception for this compound monoesters.

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Models cluster_2 Analysis Synthesis Synthesis of Truxillic Acid Monoesters InVitro In Vitro FABP Binding Assays Synthesis->InVitro InVivo In Vivo Antinociceptive Studies in Mice InVitro->InVivo Writhing Acetic Acid Writhing Test InVivo->Writhing Formalin Formalin Test InVivo->Formalin HotPlate Hot Plate Test InVivo->HotPlate Data Data Collection (% Inhibition, Latency) Writhing->Data Formalin->Data HotPlate->Data SAR SAR Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for evaluating this compound monoesters.

Conclusion

This compound monoesters represent a promising class of non-opioid analgesic agents with a novel mechanism of action. The existing data strongly supports their antinociceptive effects in various murine pain models. Future research should focus on comprehensive, head-to-head comparative studies of lead compounds to fully elucidate their therapeutic potential, including pharmacokinetic and toxicological profiling, to pave the way for clinical development. The continued exploration of SAR will be crucial for optimizing the potency, selectivity, and drug-like properties of these molecules.

References

A Comparative Guide to the Kinetic Study of Truxillic and Truxinic Acid Formation from Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of truxillic and truxinic acid formation from the photochemical [2+2] cycloaddition of α-trans-cinnamic acid and its β-isomer. The formation of these cyclobutane-containing compounds is of significant interest in organic synthesis and medicinal chemistry due to their presence in various natural products and their potential as scaffolds for novel therapeutics. This document outlines the key kinetic parameters, experimental methodologies, and product distributions associated with different reaction conditions, offering a valuable resource for researchers in the field.

Introduction to Cinnamic Acid Photodimerization

The photodimerization of cinnamic acid is a classic example of a [2+2] photocycloaddition reaction, yielding a variety of cyclobutane (B1203170) isomers known as truxillic and truxinic acids. The stereochemical outcome of this reaction is highly dependent on the crystalline packing of the cinnamic acid molecules in the solid state (topochemical control) or the reaction conditions in the solution phase.

  • α-trans-Cinnamic Acid typically undergoes a "head-to-tail" cycloaddition to form α-truxillic acid .

  • β-trans-Cinnamic Acid generally yields β-truxinic acid through a "head-to-head" cycloaddition.

The kinetics of these reactions have been extensively studied using various analytical techniques to elucidate the reaction mechanisms and to control the product distribution.

Comparative Kinetic Data

The following tables summarize key quantitative data from kinetic studies of cinnamic acid photodimerization under different conditions.

Table 1: Kinetic Parameters for Solid-State Photodimerization of Cinnamic Acid Derivatives
Cinnamic Acid DerivativeAnalytical MethodKinetic ModelAvrami Exponent (n)Reaction Dimensionality & NucleationReference
α-trans-Cinnamic AcidSolid-State ¹³C NMRJMAK1.6 - 1.71D growth with decreasing nucleation rate[1]
p-Sulfocinnamic AcidSolid-State ¹³C NMRJMAK1.8 ± 0.11D heterogeneous linear growth with decreasing nucleation rate[1]
α-trans-Cinnamic Acid (Two-Photon)X-ray DiffractionJMAK1.43 ± 0.08Intermediate between random product distribution and growing nuclei[2][3]

Note: The Johnson-Mehl-Avrami-Kolmogorov (JMAK) model is frequently used to describe the kinetics of solid-state reactions, where 'n' provides insights into the nucleation and growth mechanism of the product phase within the reactant crystal.

Table 2: Comparison of Reaction Yields and Conditions
Reaction SystemProductMaximum YieldKey ConditionsReference
Solid-State α-trans-Cinnamic Acidα-Truxillic Acid~100%UV irradiation of the stable α-polymorph[4]
Solid-State β-trans-Cinnamic Acidβ-Truxinic AcidTheoretical max. ~82%UV irradiation of the metastable β-polymorph. The lower yield is attributed to the isolation of unreacted monomers within the crystal lattice.[4][5]
Solution-Phase (Template-Directed)β-Truxinic AcidsUp to 99%Use of a covalent template (e.g., 1,8-dihydroxynaphthalene) to pre-organize cinnamic acid molecules for selective dimerization upon UV irradiation.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide standardized protocols for key experiments in the kinetic study of cinnamic acid photodimerization.

Solid-State Photodimerization and Kinetic Monitoring by Solid-State NMR

This protocol is adapted from studies on the solid-state photodimerization of α-trans-cinnamic acid.[1][7]

Materials:

  • α-trans-Cinnamic Acid (crystalline powder)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Solid-state NMR spectrometer with a Cross-Polarization Magic Angle Spinning (CPMAS) probe

Procedure:

  • Sample Preparation: A sample of crystalline α-trans-cinnamic acid is thinly spread on a quartz plate or packed into a sample holder suitable for UV irradiation.

  • UV Irradiation: The sample is irradiated with a UV lamp. To ensure uniform conversion, the powder should be mixed periodically. Samples are typically taken at different time intervals for kinetic analysis.

  • Solid-State NMR Analysis:

    • The irradiated sample is packed into an NMR rotor.

    • ¹³C CPMAS NMR spectra are acquired at each time point.

    • The extent of the reaction is determined by integrating the signals corresponding to the olefinic carbons of the cinnamic acid monomer and the cyclobutane ring carbons of the truxillic acid dimer.

  • Kinetic Analysis: The conversion data as a function of time is fitted to the JMAK equation: ln[-ln(1-α)] = n ln(k) + n ln(t), where α is the fraction of converted material, k is the rate constant, and n is the Avrami exponent.

Solution-Phase Photodimerization and Analysis by HPLC

This protocol outlines a general procedure for solution-phase photodimerization and quantification of products.

Materials:

  • trans-Cinnamic Acid

  • Suitable solvent (e.g., chloroform, cyclohexane)[6][8]

  • UV lamp (e.g., 365 nm)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Reaction Setup: A solution of trans-cinnamic acid in the chosen solvent is prepared in a quartz reaction vessel. For template-directed reactions, the cinnamic acid is first covalently attached to the template molecule.[6]

  • UV Irradiation: The solution is irradiated with a UV lamp while stirring. Aliquots are taken at various time points for analysis.

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5]

      • Detection: UV detection at a wavelength where both the monomer and dimers absorb (e.g., 275 nm).

    • The concentrations of the cinnamic acid monomer and the truxillic/truxinic acid isomers are quantified by integrating the peak areas and comparing them to calibration curves of known standards.

Characterization of Truxillic and Truxinic Acid Isomers

The unambiguous identification of the resulting photodimers is critical. NMR spectroscopy is a powerful tool for distinguishing between the different stereoisomers.

Table 3: ¹H NMR Chemical Shifts for Key Isomers
CompoundKey ProtonsApproximate Chemical Shift (δ, ppm)MultiplicityReference
α-Truxillic AcidCyclobutane Protons4.2 - 4.5m[9]
β-Truxinic AcidCyclobutane Protons3.8 - 4.1m[10][11]

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the phenyl rings. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often employed for complete structural elucidation.[10][11]

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are provided to illustrate the logical flow of the experimental processes and the reaction pathways.

Photodimerization_Pathway cluster_reactants Reactants cluster_reaction [2+2] Photocycloaddition cluster_products Products Cinnamic_Acid_alpha α-trans-Cinnamic Acid UV_Light UV Light Cinnamic_Acid_alpha->UV_Light Cinnamic_Acid_beta β-trans-Cinnamic Acid Cinnamic_Acid_beta->UV_Light Truxillic_Acid α-Truxillic Acid (Head-to-Tail) UV_Light->Truxillic_Acid Truxinic_Acid β-Truxinic Acid (Head-to-Head) UV_Light->Truxinic_Acid

Caption: Photochemical transformation of cinnamic acid isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Photoreaction cluster_analysis Kinetic Analysis cluster_data Data Processing Solid_State Crystalline Cinnamic Acid Irradiation UV Irradiation Solid_State->Irradiation Solution_Phase Cinnamic Acid in Solution Solution_Phase->Irradiation Solid_State_Analysis Solid-State NMR (¹³C CPMAS) Irradiation->Solid_State_Analysis Solution_Phase_Analysis HPLC / UV-Vis Irradiation->Solution_Phase_Analysis Kinetic_Modeling Kinetic Modeling (e.g., JMAK) Solid_State_Analysis->Kinetic_Modeling Quantification Quantification of Products Solution_Phase_Analysis->Quantification

Caption: General experimental workflow for kinetic studies.

References

Safety Operating Guide

Proper Disposal of Truxillic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This document provides essential guidance on the proper disposal procedures for truxillic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to safety data sheets (SDS), α-truxillic acid is classified as toxic if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat, must be worn at all times when handling this chemical.[2] All handling should occur in a well-ventilated area, preferably within a fume hood.[2]

Summary of this compound Hazards

For quick reference, the key hazard information for α-truxillic acid is summarized in the table below.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Data sourced from multiple safety data sheets.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3][4] The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • Clearly label all containers of this compound waste with "Hazardous Waste" and the chemical name.[3][5]

    • Keep this compound waste separate from other waste streams to avoid incompatible mixtures.[3][5] Specifically, do not mix with strong bases, strong oxidizing agents, or strong reducing agents.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[4][6] The container must be compatible with the chemical; for acids, glass containers are often recommended.[3]

    • Ensure the container is kept tightly sealed when not in use to prevent the release of dust or fumes.[3][4]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[2]

    • Collect the spilled material using appropriate absorbent pads or other suitable materials.[2]

    • The collected spill material and any contaminated cleaning materials are also considered hazardous waste and must be disposed of accordingly.[2][4]

  • Disposal Pathway:

    • This compound should not be disposed of down the drain or with regular laboratory trash.[2]

    • The recommended disposal method is to arrange for collection by a licensed chemical waste disposal company.[2] These services can provide for the material to be taken to a licensed chemical destruction plant or managed through controlled incineration with flue gas scrubbing.[2]

    • For small quantities, consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to schedule a waste pickup.[7]

  • Empty Container Disposal:

    • Empty containers that previously held this compound must be managed as hazardous waste unless properly decontaminated.[5]

    • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][8] After thorough cleaning, the container may be disposed of as regular waste, though it is best practice to remove or deface the label first.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Truxillic_Acid_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Store in a Labeled, Compatible, Sealed Container segregate->container spill Spill Occurs? container->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes contact_ehs Contact Institutional EHS for Pickup spill->contact_ehs No dispose_spill Dispose of Cleanup Material as Hazardous Waste cleanup->dispose_spill dispose_spill->container end End: Waste Disposed of by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste management policies and the chemical's safety data sheet before handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.